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  • Product: Phenyltrimethylammonium methosulfate
  • CAS: 28001-58-3

Core Science & Biosynthesis

Foundational

Phenyltrimethylammonium methosulfate properties and structure

Dual-Functionality in Phase-Transfer Catalysis and Pharmacological Probing Executive Summary Phenyltrimethylammonium methosulfate (PTM) represents a specialized class of quaternary ammonium salts serving two distinct hig...

Author: BenchChem Technical Support Team. Date: February 2026

Dual-Functionality in Phase-Transfer Catalysis and Pharmacological Probing

Executive Summary

Phenyltrimethylammonium methosulfate (PTM) represents a specialized class of quaternary ammonium salts serving two distinct high-value functions in research and development. In organic synthesis, it functions as a robust Phase Transfer Catalyst (PTC) and a latent methylating agent, offering a non-volatile, solid-state alternative to dimethyl sulfate. In pharmacology, the phenyltrimethylammonium cation acts as a potent nicotinic acetylcholine receptor (nAChR) agonist , utilized extensively as a ganglionic stimulant to map cholinergic pathways.

This guide provides a rigorous technical analysis of PTM, distinguishing its specific methosulfate salt properties from the more common hydroxide or chloride derivatives (e.g., TMPH), and detailing its application in pyrolytic methylation and receptor binding assays.

Part 1: Chemical Architecture & Physicochemical Profile

The efficacy of PTM lies in its ionic structure. Unlike its halide counterparts (chloride/iodide), the methosulfate anion (


) confers unique solubility profiles and thermal stability, making it less hygroscopic than the hydroxide and less nucleophilic than the iodide.
1.1 Structural Identity
  • IUPAC Name: N,N,N-Trimethylbenzenaminium methosulfate

  • CAS Number: 28001-58-3[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 247.31 g/mol [1]

  • Appearance: White to off-white crystalline solid

  • Solubility: Highly soluble in water, ethanol; sparingly soluble in non-polar organic solvents.

1.2 Structural Visualization

The following diagram illustrates the ionic dissociation and the steric environment of the quaternary nitrogen, which is critical for its receptor binding affinity.

PTM_Structure cluster_cation Phenyltrimethylammonium Cation cluster_anion Methosulfate Anion N_quat N+ Me_1 CH3 N_quat->Me_1 Me_2 CH3 N_quat->Me_2 Me_3 CH3 N_quat->Me_3 O_neg O- N_quat->O_neg Ionic Bond (Dissociates in H2O) Ph_ring Phenyl Ring (Hydrophobic) Ph_ring->N_quat Steric Anchor O_bridge O S_center S(=O)2 O_bridge->S_center S_center->O_neg Me_anion CH3 Me_anion->O_bridge

Figure 1: Structural components of Phenyltrimethylammonium Methosulfate. The cationic head acts as the pharmacological warhead, while the methosulfate tail influences solubility and stability.

Part 2: Synthetic Utility & Pyrolytic Methylation

While Phenyltrimethylammonium hydroxide (TMPH) is the standard reagent for "Flash Methylation" in Gas Chromatography (GC), the methosulfate salt offers a distinct mechanistic pathway. It is preferred when the high basicity of the hydroxide is detrimental to the analyte or when anhydrous conditions are required.

2.1 Mechanism: Pyrolytic Transmethylation

In high-temperature environments (e.g., GC injection ports >250°C), PTM undergoes thermal decomposition. Unlike the hydroxide, which relies on acid-base neutralization followed by nucleophilic attack, the methosulfate salt drives methylation via cationic thermal degradation .

The Reaction Pathway:

  • Ion Pairing: The analyte (typically a salt of a carboxylic acid,

    
    ) forms an ion pair with the Phenyltrimethylammonium cation.
    
  • Pyrolysis: Upon heating, the carboxylate anion attacks one of the methyl groups on the quaternary nitrogen.

  • Leaving Group Release:

    
    -Dimethylaniline is released as a neutral leaving group (detectable in GC).
    
  • Product Formation: The methyl ester of the analyte is formed.

Note: The methosulfate anion itself is a weak methylating agent but primarily serves as a non-interfering counter-ion in this specific pyrolytic context.

Methylation_Mechanism Step1 Analyte (R-COO-) + PTM Reagent Step2 Ion Exchange / Pairing [R-COO-][Ph-N+(Me)3] Step1->Step2 Mix Step3 Thermal Pyrolysis (>200°C) Step2->Step3 Heat Branch Transition State Step3->Branch Nucleophilic Attack on N-Methyl Product1 Methyl Ester (Analyte-CH3) (Volatile for GC) Branch->Product1 Product2 Dimethylaniline (Neutral Byproduct) Branch->Product2

Figure 2: Pyrolytic transmethylation pathway. The reaction converts polar acids into volatile methyl esters suitable for gas chromatography.

2.2 Protocol: Derivatization for GC Analysis

Objective: Convert non-volatile carboxylic acids to methyl esters.

  • Preparation: Dissolve the sample (1-5 mg) in methanol.

  • Reagent Addition: Add an excess of PTM (0.2 M solution in methanol).

    • Critical Step: Ensure the sample is slightly alkaline or use the sodium salt of the acid to facilitate the initial ion pairing, as PTM methosulfate lacks the intrinsic basicity of TMPH.

  • Injection: Inject directly into the GC injector port set at 260°C - 300°C .

  • Analysis: The high heat triggers the reaction inside the liner. Monitor for the analyte peak and the dimethylaniline artifact.

Part 3: Pharmacological Significance

In drug discovery, PTM is a classic ganglionic stimulant . The phenyltrimethylammonium cation is structurally analogous to acetylcholine (ACh) but lacks the hydrolyzable ester linkage, rendering it resistant to acetylcholinesterase (AChE).

3.1 Receptor Interaction Profile
  • Target: Nicotinic Acetylcholine Receptors (nAChRs).[3]

  • Selectivity: Agonist at neuronal nicotinic receptors (ganglia) and neuromuscular junctions.

  • Resistance: High resistance to AChE hydrolysis leads to prolonged depolarization compared to ACh.

  • Blood-Brain Barrier (BBB): Being a quaternary ammonium compound, it is permanently charged and does not cross the BBB efficiently. This makes it an excellent tool for distinguishing peripheral vs. central cholinergic effects.

3.2 Comparative Potency Data

The following table contrasts PTM with standard cholinergic agents.

CompoundStructure TypeAChE SusceptibilityPrimary ActionBBB Penetration
Acetylcholine EsterHigh (Rapid hydrolysis)Non-selective AgonistNo
PTM (Cation) Quaternary AmineNegligible Nicotinic Agonist No
Nicotine Tertiary AmineLowNicotinic AgonistYes
Muscarine Quaternary AmineNegligibleMuscarinic AgonistNo
Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Class: Acute Toxin (Cholinergic). Signal Word: DANGER.

4.1 Risk Mitigation
  • Cholinergic Crisis: Ingestion or systemic absorption can cause overstimulation of the parasympathetic nervous system (bradycardia, salivation, muscle paralysis).

  • Skin/Eye: The methosulfate salt is a potent irritant.[1]

4.2 Handling Protocol
  • Engineering Controls: Always weigh the solid in a static-free glovebox or a localized exhaust hood.

  • Deactivation: Spills should be treated with a dilute alkali (to neutralize any free acid) followed by absorption with vermiculite.

  • Disposal: Incineration is required due to the stability of the quaternary nitrogen.

References
  • PubChem. (n.d.).[1] Phenyltrimethylammonium methosulfate | C10H17NO4S.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier: Phenyltrimethylammonium methosulfate. Retrieved January 28, 2026, from [Link]

  • Taylor, P. (2017). Agents Acting at the Neuromuscular Junction and Autonomic Ganglia. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics.
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

Sources

Exploratory

Technical Whitepaper: Phenyltrimethylammonium Methosulfate (CAS 28001-58-3) in Analytical Derivatization & Ion-Pairing

Executive Summary Phenyltrimethylammonium methosulfate (CAS 28001-58-3), often abbreviated as TMPA-MS or PTMA-MS, is a quaternary ammonium salt with critical utility in pharmaceutical analysis and organic synthesis. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (CAS 28001-58-3), often abbreviated as TMPA-MS or PTMA-MS, is a quaternary ammonium salt with critical utility in pharmaceutical analysis and organic synthesis. Unlike its more volatile and basic counterpart, Phenyltrimethylammonium hydroxide (TMPAH/PTMAH), the methosulfate salt offers superior stability and a distinct reactivity profile.

This guide details its dual-function role:

  • High-Performance Liquid Chromatography (HPLC): As a robust ion-pairing reagent for the resolution of acidic analytes (e.g., sulfonamides, carboxylic acids).

  • Gas Chromatography (GC): As a pyrolytic methylation precursor or phase-transfer catalyst (PTC) for converting polar, non-volatile acidic drugs (barbiturates, antiepileptics, fatty acids) into volatile methyl esters/ethers.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name Phenyltrimethylammonium methosulfate
Synonyms Trimethylanilinium methosulfate; Benzenaminium, N,N,N-trimethyl-, methyl sulfate
CAS Number 28001-58-3
Molecular Formula

Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and polar organic solvents
Melting Point 123–125 °C
Stability Hygroscopic; stable under ambient conditions (unlike the hydroxide form which absorbs

)

Mechanism of Action

Pyrolytic Methylation (GC Applications)

In Gas Chromatography, the direct analysis of acidic drugs (containing -COOH, -OH, or -NH groups) is hampered by hydrogen bonding, leading to peak tailing and poor sensitivity. Derivatization masks these polar protons.

While Phenyltrimethylammonium hydroxide (TMPAH) acts via an acid-base mechanism followed by pyrolysis, the methosulfate salt (TMPA-MS) operates primarily through Phase Transfer Catalysis (PTC) or direct methyl transfer at elevated temperatures.

The Reaction Pathway:

  • Ion Exchange: In the presence of a base (e.g.,

    
    ), the acidic analyte (
    
    
    
    ) forms a salt (
    
    
    ).
  • Ion Pairing: The quaternary ammonium cation (

    
    ) pairs with the analyte anion, solubilizing it in the organic phase.
    
  • Thermal Decomposition (Injector): Upon rapid heating (>250°C), the complex decomposes. The methyl group is transferred to the analyte, releasing dimethylaniline (

    
    ) as a neutral byproduct.
    
Ion-Pairing (HPLC Applications)

In reversed-phase HPLC, ionic analytes often elute too quickly (at the void volume). TMPA-MS provides a hydrophobic counter-ion (


).
  • Mechanism: The cation adsorbs onto the hydrophobic

    
     stationary phase, creating a positively charged surface that retains anionic analytes via electrostatic attraction.
    

Visualization: Reaction & Workflow

Diagram 1: Pyrolytic Methylation Pathway

This diagram illustrates the conversion of a carboxylic acid drug into a methyl ester inside a GC injector using the Phenyltrimethylammonium cation.

MethylationMechanism Analyte Acidic Analyte (R-COOH) Complex Ion Pair Complex [Ph-N(Me)3]+ [R-COO]- Analyte->Complex + Base (K2CO3) Reagent Reagent Salt [Ph-N(Me)3]+ [MeSO4]- Reagent->Complex Heat GC Injector (>250°C) Complex->Heat Product Methyl Ester (R-COOMe) Heat->Product Methyl Transfer Byproduct Byproduct (Ph-N(Me)2) Heat->Byproduct Decomposition

Caption: Pyrolytic conversion of acidic analytes to volatile methyl esters using Phenyltrimethylammonium cation.

Experimental Protocols

Protocol A: Flash Methylation for GC-MS (Barbiturates/Phenols)

Target: Rapid derivatization of phenobarbital, phenytoin, or fatty acids without wet-chemistry extraction.

Reagents:

  • Phenyltrimethylammonium methosulfate (0.2 M in Methanol).

  • Potassium Carbonate (

    
    ) saturated solution (if using methosulfate salt).
    
  • Solvent: Methanol or DMF.

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of dry residue (drug extract) in 50 µL of methanol.

  • Reagent Addition: Add 20 µL of 0.2 M TMPA-MS solution.

  • Basification: Add 10 µL of saturated

    
     (essential to activate the methosulfate salt; Note: If using the Hydroxide form, this step is skipped, but Methosulfate is more stable for storage).
    
  • Injection: Draw 1 µL of the mixture into the syringe.

  • Flash Reaction: Inject directly into the GC inlet set to 280°C .

    • Mechanism:[1][2][3] The high heat drives the reaction

      
      .
      
  • Analysis: Monitor for the methyl ester of the drug. The byproduct dimethylaniline elutes early/mid-chromatogram.

Critical Optimization:

  • Inlet Temperature: Must be >250°C to ensure complete pyrolysis.

  • Split Ratio: Use 10:1 or higher to vent the solvent and excess reagent byproducts.

Protocol B: Ion-Pairing HPLC for Acidic Drugs

Target: Separation of sulfonamides or ionic dyes.

Mobile Phase Preparation:

  • Buffer: 10 mM Phosphate buffer (pH 6.5).

  • Reagent: Add Phenyltrimethylammonium methosulfate to a concentration of 5 mM.

  • Organic Modifier: Mix with Acetonitrile (e.g., 50:50 v/v).

  • Equilibration: Flush column for >20 column volumes to saturate stationary phase sites with the ammonium cation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Methylation Injector temp too lowIncrease inlet temp to 280–300°C.
Peak Tailing Acidic sites activeEnsure excess reagent (molar ratio > 5:1).
Ghost Peaks Reagent degradationCheck blank injection. Dimethylaniline is a known byproduct; do not mistake for analyte.
Column Bleed Reagent accumulationUse a pre-column (guard column) and frequent liner changes.
Precipitation Solubility limitTMPA-MS is less soluble in pure acetonitrile; use at least 10% water/methanol.

Safety & Handling (E-E-A-T)

  • Toxicity: Classified as Toxic if swallowed (H301) and Harmful in contact with skin (H311).

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Handling:

    • Use strictly in a fume hood.

    • Wear nitrile gloves and safety goggles.

    • Avoid dust formation; the powder is hygroscopic and can become sticky/corrosive.

  • Storage: Store at room temperature in a tightly closed container, away from strong oxidizing agents. Unlike the hydroxide, the methosulfate does not degrade rapidly in air, making it a preferred shelf-stable reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • ResearchGate (2025). Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. (Discusses the use of methosulfate salts in methylation). Retrieved from [Link]

  • Journal of Chromatography A. Derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. (Contextual reference for the TMPAH mechanism). Retrieved from [Link]

Sources

Foundational

Molecular weight and formula of Phenyltrimethylammonium methosulfate

Technical Monograph: Phenyltrimethylammonium Methosulfate Executive Summary Phenyltrimethylammonium methosulfate (TMPA-MS) is a high-purity quaternary ammonium salt primarily utilized as a pyrolytic methylation reagent i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Phenyltrimethylammonium Methosulfate

Executive Summary

Phenyltrimethylammonium methosulfate (TMPA-MS) is a high-purity quaternary ammonium salt primarily utilized as a pyrolytic methylation reagent in gas chromatography (GC) and as a phase-transfer catalyst in organic synthesis. Unlike diazomethane, which is explosive and hazardous to prepare, TMPA-MS offers a stable, non-volatile solid precursor that generates active methylating species in situ within the heated injector port of a gas chromatograph. This guide details its physicochemical properties, reaction mechanisms, and validated experimental protocols for the derivatization of acidic pharmaceuticals and biogenic amines.

Physicochemical Profile

The precise molecular characterization of Phenyltrimethylammonium methosulfate is critical for stoichiometric calculations in derivatization workflows.

Table 1: Core Chemical Specifications

ParameterSpecification
IUPAC Name N,N,N-Trimethylbenzenaminium methyl sulfate
Common Name Phenyltrimethylammonium methosulfate
CAS Registry Number 28001-58-3
Molecular Formula

Molecular Weight 247.31 g/mol
Cation Formula

(136.22 g/mol )
Anion Formula

(111.10 g/mol )
Appearance White to off-white crystalline powder or solution
Solubility Soluble in water, methanol, and acetonitrile
Melting Point 160–165 °C (Decomposes)
Structural Visualization

The compound exists as an ionic pair. The quaternary nitrogen is bonded to a phenyl ring and three methyl groups, balanced by the methosulfate anion.

ChemicalStructure Figure 1: Ionic dissociation of Phenyltrimethylammonium methosulfate. cluster_cation Cation (C9H14N+) cluster_anion Anion (CH3O4S-) Cation Phenyltrimethylammonium [Ph-N(CH3)3]+ Anion Methosulfate [CH3-O-SO3]- Cation->Anion Ionic Bond

Mechanism of Action: Flash Methylation

In analytical chemistry, TMPA-MS is employed for "Flash Methylation" (Pyrolytic Methylation). This technique allows for the direct derivatization of acidic protons (carboxylic acids, phenols, barbiturates) inside the GC injector, bypassing the need for time-consuming benchtop derivatization.

Mechanism: Upon exposure to high temperatures (>250°C) in the GC injector, the quaternary ammonium salt undergoes thermal decomposition (Hofmann elimination-like pathway). The methosulfate anion acts as a methyl donor or facilitates the transfer, while the quaternary cation releases a methyl group to the analyte, generating N,N-dimethylaniline as a neutral byproduct.

FlashMethylation Figure 2: Mechanism of Pyrolytic Flash Methylation in Gas Chromatography. Start Injector Port (250-300°C) Reagent TMPA-MS Reagent Start->Reagent Analyte Acidic Analyte (R-COOH) Start->Analyte Complex Ion-Pair Formation [R-COO-][Ph-N(Me)3+] Reagent->Complex Mix Analyte->Complex Decomp Pyrolytic Decomposition Complex->Decomp Heat Product Methylated Analyte (R-COOMe) Decomp->Product Methyl Transfer Byproduct Byproduct (N,N-Dimethylaniline) Decomp->Byproduct Elimination

Experimental Protocol: On-Column Derivatization

Objective: Quantification of Phenobarbital and Phenytoin in serum via GC-FID/MS using TMPA-MS.

Reagents:

  • TMPA-MS Solution (0.2 M): Dissolve 4.95 g of Phenyltrimethylammonium methosulfate in 100 mL of HPLC-grade methanol. Store at 4°C.

  • Internal Standard: 5-(4-methylphenyl)-5-phenylhydantoin (MPPH).

Step-by-Step Workflow:

  • Extraction:

    • Aliquot 100 µL of serum into a centrifuge tube.

    • Add 50 µL of Internal Standard solution.

    • Acidify with 100 µL of 0.5 M HCl.

    • Extract with 2 mL dichloromethane. Vortex for 1 min, centrifuge at 3000 rpm for 5 min.

    • Transfer the organic layer to a clean vial and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 50 µL of the 0.2 M TMPA-MS reagent .

    • Note: Ensure complete dissolution; sonicate if necessary.

  • GC Injection (Critical Step):

    • Injector Temperature: Set to 290°C . This high temperature is mandatory to drive the pyrolysis reaction.

    • Injection Mode: Splitless (1 min) or Split (1:10) depending on sensitivity requirements.

    • Volume: Inject 1-2 µL.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5), 30m x 0.25mm ID.

    • Oven Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).

Causality & Validation:

  • Why 290°C? Below 250°C, the pyrolysis is incomplete, leading to peak tailing and low recovery.

  • Why Methanol? Methanol ensures solubility of both the polar salt and the organic residue.

  • Self-Validation: Monitor the N,N-dimethylaniline peak. Its presence confirms the reagent decomposed successfully.

Safety & Handling (GHS Standards)

Phenyltrimethylammonium methosulfate is a toxic quaternary ammonium compound. Strict adherence to safety protocols is non-negotiable.

Table 2: GHS Hazard Classification

CodeHazard StatementClassification
H301 Toxic if swallowed.[1][2][3]Acute Tox. 3
H315 Causes skin irritation.[2]Skin Irrit. 2
H319 Causes serious eye irritation.[2]Eye Irrit. 2A
H335 May cause respiratory irritation.[2][4]STOT SE 3

Handling Protocols:

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Engineering Controls: Always handle the solid powder inside a fume hood to prevent inhalation of dust.

  • Spill Response: Do not dry sweep. Dampen with water to avoid dust generation, then sweep into a hazardous waste container.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846 Update IV. Retrieved January 28, 2026, from [Link]

  • Brochmann-Hanssen, E., & Oke, T. O. (1969). Gas chromatography of barbiturates, phenolic alkaloids, and xanthine bases: Flash-heater methylation using trimethylanilinium hydroxide. Journal of Pharmaceutical Sciences, 58(3), 370-372.

Sources

Exploratory

Synthesis and mechanism of Phenyltrimethylammonium methosulfate

Synthesis, Mechanism of Action, and Application in Drug Development Executive Summary Phenyltrimethylammonium methosulfate (PTM) is a quaternary ammonium salt serving a dual role in scientific research: as a robust methy...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Mechanism of Action, and Application in Drug Development

Executive Summary

Phenyltrimethylammonium methosulfate (PTM) is a quaternary ammonium salt serving a dual role in scientific research: as a robust methylating agent in organic synthesis and as a selective agonist for nicotinic acetylcholine receptors (nAChRs) in pharmacology. This guide provides a rigorous technical analysis of its synthesis via the Menshutkin reaction, its physicochemical properties, and its mechanistic interaction with ligand-gated ion channels.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PTM is characterized by a permanent positive charge on the nitrogen atom, rendering it highly polar and water-soluble. Unlike its tertiary amine precursors, it cannot cross the blood-brain barrier (BBB) passively, making it a critical tool for distinguishing peripheral vs. central cholinergic effects.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name

-Trimethylbenzenaminium methosulfate
CAS Number 28001-58-3
Molecular Formula

Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 123–125 °C (lit.)
Solubility High in Water, Ethanol; Low in Acetone, Ether
Stability Hygroscopic; stable under standard storage (RT)

Synthesis Engineering

The synthesis of PTM is a classic Menshutkin reaction , an


 alkylation where a tertiary amine (

-dimethylaniline) acts as the nucleophile attacking the methyl group of dimethyl sulfate (DMS).
Reaction Mechanism

The reaction is driven by the nucleophilicity of the nitrogen lone pair. The transition state involves the formation of a quaternary nitrogen center, resulting in a salt that typically precipitates from non-polar or moderately polar aprotic solvents.

SynthesisMechanism DMA N,N-Dimethylaniline (Nucleophile) TS Transition State (SN2 Attack) DMA->TS Lone pair attack DMS Dimethyl Sulfate (Electrophile) DMS->TS Me-O bond break PTM Phenyltrimethylammonium Cation TS->PTM MS Methosulfate Anion TS->MS

Figure 1: The


 reaction pathway for the quaternization of N,N-dimethylaniline.
Experimental Protocol

Safety Warning: Dimethyl sulfate (DMS) is a potent carcinogen and skin irritant. All operations must be performed in a functioning fume hood with butyl rubber gloves.

Reagents:

  • 
    -Dimethylaniline (DMA): 12.1 g (0.1 mol)
    
  • Dimethyl sulfate (DMS): 12.6 g (0.1 mol)

  • Solvent: Anhydrous Acetone (50 mL) or Ethyl Acetate (to facilitate precipitation)

Step-by-Step Methodology:

  • Preparation: Charge a dry 250 mL three-necked round-bottom flask with 12.1 g of DMA and 30 mL of anhydrous acetone. Equip with a magnetic stir bar, dropping funnel, and thermometer.

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add DMS (12.6 g) dropwise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature below 15 °C to prevent side reactions or solvent boiling.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The mixture will become turbid as the quaternary salt precipitates.

  • Isolation: Filter the white precipitate under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold acetone (

    
     mL) to remove unreacted amine and traces of DMS.
    
  • Purification: Recrystallize from boiling ethanol/ether if high purity is required.

  • Neutralization (Safety): Quench all glassware and filtrate with 10% aqueous ammonia or NaOH to destroy residual dimethyl sulfate before disposal.

Pharmacological Mechanism of Action[7][8]

In drug development, PTM is utilized as a pharmacological probe to study the Nicotinic Acetylcholine Receptor (nAChR) . It acts as a non-hydrolyzable agonist.

Receptor Interaction

PTM binds to the orthosteric site (the acetylcholine binding pocket) on the extracellular domain of the nAChR


-subunits. Unlike acetylcholine, PTM is not degraded by acetylcholinesterase (AChE), leading to prolonged receptor activation or desensitization depending on concentration.
Signal Transduction

Upon binding, PTM induces a conformational shift in the pentameric receptor complex, opening the central ion pore. This allows the influx of cations (


, 

), causing membrane depolarization.

MechanismOfAction Agonist Phenyltrimethylammonium (PTM) Binding Orthosteric Binding (Alpha Subunit) Agonist->Binding Receptor_Rest nAChR (Resting State) Receptor_Rest->Binding ConfChange Conformational Change (Channel Gating) Binding->ConfChange IonFlux Cation Influx (Na+, Ca2+) ConfChange->IonFlux Desensitization Receptor Desensitization (Prolonged Exposure) ConfChange->Desensitization Time-dependent Depolarization Membrane Depolarization (Excitatory Potential) IonFlux->Depolarization

Figure 2: Signal transduction pathway of PTM-mediated nAChR activation.

Structure-Activity Relationship (SAR)
  • Quaternary Nitrogen: Essential for cation-pi interactions with the aromatic residues (Trp, Tyr) in the receptor binding pocket.

  • Phenyl Ring: Provides steric bulk and hydrophobic interaction, differentiating its binding kinetics from the smaller tetramethylammonium (TMA) ion.

  • Selectivity: PTM shows high affinity for muscle-type and neuronal nAChRs but lacks significant activity at muscarinic receptors, making it a "cleaner" nicotinic agonist than acetylcholine in certain assays.

References

  • Chemical Synthesis & Properties

    • PubChem. (2023). Phenyltrimethylammonium methosulfate - Compound Summary. National Library of Medicine. [Link]

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Menshutkin reaction protocols).
  • Pharmacological Mechanism

    • Lape, R., et al. (2009). Agonist and blocking actions of choline and tetramethylammonium on human muscle acetylcholine receptors. The Journal of Physiology. [Link]

    • Taylor, P. (1990). Agents Acting at the Neuromuscular Junction and Autonomic Ganglia. In: Goodman & Gilman's The Pharmacological Basis of Therapeutics.
  • Safety & Toxicology

    • New Jersey Department of Health. (2016).[1][2][3] Hazardous Substance Fact Sheet: Dimethyl Sulfate. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Applications of Phenyltrimethylammonium Methosulfate

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Phenyltrimethylammonium methosulfate (PTMA-MS) . Executive Summary Phenyltrimethylammonium methosulfa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Phenyltrimethylammonium methosulfate (PTMA-MS) .

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) is a quaternary ammonium salt utilized primarily as a methylating agent and phase transfer catalyst (PTC) in organic synthesis. Unlike its chloride or bromide counterparts, the methosulfate anion (


) imparts unique solubility characteristics and reactivity profiles, particularly in non-halide dependent methylation reactions (e.g., O-methylation of phenols).

This guide provides researchers with a definitive solubility landscape, grounded in the principles of solvation thermodynamics for quaternary salts. It includes a self-validating experimental protocol for determining precise solubility limits in novel solvent systems.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before assessing solubility, it is critical to distinguish PTMA-MS from long-chain analogs (e.g., Behentrimonium methosulfate) which have vastly different lipophilic profiles.

PropertySpecification
Chemical Name Phenyltrimethylammonium methosulfate
CAS Number 28001-58-3
Molecular Formula

Molecular Weight 247.31 g/mol
Cation Phenyltrimethylammonium (

)
Anion Methosulfate (

)
Physical State White to off-white crystalline solid
Melting Point 123–125 °C (lit.)[1][2][3]
Primary Function Methylating agent, Phase Transfer Catalyst

Solubility Landscape

The solubility of PTMA-MS is governed by the "Like Dissolves Like" principle, specifically the interaction between its ionic lattice and the dielectric constant of the solvent. As an ionic salt, it requires high-dielectric solvents to overcome lattice energy via ion-dipole solvation.

Qualitative Solubility Data

The following table categorizes solvent compatibility based on polarity and experimental precedence in methylation reactions.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding and high dielectric constant stabilize the dissociated ions.
Polar Aprotic DMF, DMSO, DMAc, AcetonitrileHigh Excellent cation solvation; preferred for

reactions to leave the anion "naked" and reactive.
Chlorinated Dichloromethane (DCM), ChloroformModerate Soluble enough for Phase Transfer Catalysis (PTC) but may require heating or agitation.
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble Lack of dipole moment prevents disruption of the ionic crystal lattice.
Solvation Mechanism

The dissolution of PTMA-MS involves the dissociation of the quaternary ammonium cation from the methosulfate anion. In polar solvents like water or DMF, solvent molecules orient themselves around the ions, forming a solvation shell that prevents re-association.

SolvationMechanism cluster_solvent Solvent Shell (High Dielectric) Solid Solid PTMA-MS (Crystal Lattice) Energy Lattice Energy Overcome Solid->Energy Solvent Interaction Cation Ph-N+(Me)3 (Solvated Cation) Energy->Cation Dissociation Anion CH3SO4- (Solvated Anion) Energy->Anion Dissociation

Figure 1: Thermodynamic pathway of PTMA-MS dissolution. High dielectric solvents reduce the electrostatic attraction between the cation and anion.

Experimental Protocol: Determination of Saturation Limits

Self-Validating System

Since specific quantitative solubility data (g/L) varies by temperature and purity, researchers should use the Gravimetric Saturation Shake-Flask Method to determine exact limits for their specific application.

Materials Required[6]
  • PTMA-MS (dried in a desiccator overnight).

  • Target Solvent (HPLC Grade).

  • Temperature-controlled orbital shaker.

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous).

  • Analytical Balance (0.0001 g precision).

Step-by-Step Methodology
  • Preparation : Add excess PTMA-MS solid to 10 mL of the target solvent in a glass vial. "Excess" is confirmed by the visual presence of undissolved solid at the bottom.

  • Equilibration : Seal the vial and agitate in the orbital shaker at the desired temperature (e.g., 25°C) for 24 hours.

  • Clarification : Stop agitation and allow the solid to settle for 1 hour.

  • Filtration : Withdraw 2 mL of the supernatant and filter through a 0.45 µm syringe filter into a pre-weighed weighing boat (

    
    ).
    
  • Evaporation : Evaporate the solvent (vacuum oven or nitrogen stream) until a constant mass is achieved (

    
    ).
    
  • Calculation :

    
    
    

SolubilityWorkflow Step1 1. Add Excess Solid to Solvent Step2 2. Agitate (24h) @ Constant Temp Step1->Step2 Step3 3. Filter Supernatant (0.45 µm) Step2->Step3 Step4 4. Evaporate Solvent to Dryness Step3->Step4 Step5 5. Gravimetric Analysis (Calc mg/mL) Step4->Step5

Figure 2: Workflow for gravimetric determination of PTMA-MS solubility.

Applications & Reaction Context

O-Methylation of Phenols

PTMA-MS is a potent methylating agent often used when methyl iodide is too volatile or toxic.

  • Preferred Solvent: Dimethylformamide (DMF).[4][3][5]

  • Rationale: DMF dissolves both the PTMA-MS salt and the phenolate intermediate, facilitating a homogeneous reaction.

  • Mechanism: The methosulfate anion acts as a leaving group, transferring the methyl group to the nucleophilic phenoxide.

Phase Transfer Catalysis (PTC)

In biphasic systems (e.g., Water/DCM), PTMA-MS shuttles anions between phases.

  • Aqueous Phase: Solubilizes the inorganic salt (e.g., NaOH).

  • Organic Phase: Solubilizes the substrate.[4]

  • Solubility Requirement: The catalyst must have partial solubility in the organic phase to effectively transfer the active anion.

Safety & Handling (SDS Summary)

WARNING: Phenyltrimethylammonium methosulfate is toxic and an irritant.[1][2]

  • Toxicity: Classified as Acute Toxic (Oral) .[1] The methosulfate anion can hydrolyze to form acidic byproducts; treat with the same caution as other methylating agents.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Incompatibility: Avoid strong oxidizing agents.

  • Storage: Store at room temperature in a tightly closed container. It is hygroscopic; protect from moisture to maintain solubility consistency.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Phenyltrimethylammonium methosulfate.[1] Retrieved from [Link][1]

  • ResearchGate. General O-methylation reaction of phenols with phenyltrimethylammonium cations. Retrieved from [Link]

Sources

Exploratory

Phenyltrimethylammonium Methosulfate: Synonyms, Properties, and Methylation Chemistry

Executive Summary Phenyltrimethylammonium methosulfate (CAS 28001-58-3) is a quaternary ammonium salt utilized primarily as a robust, non-volatile methylating agent and phase transfer catalyst in organic synthesis.[1] Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (CAS 28001-58-3) is a quaternary ammonium salt utilized primarily as a robust, non-volatile methylating agent and phase transfer catalyst in organic synthesis.[1] Unlike traditional methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMS)—which are highly volatile, carcinogenic liquids—this reagent offers a solid-state alternative that enhances safety without compromising reactivity.

This guide details the chemical identity, mechanistic action, and experimental protocols for Phenyltrimethylammonium methosulfate, designed for researchers requiring high-fidelity methylation of phenols, carboxylic acids, and aryl ketones.

Part 1: Nomenclature & Chemical Identity

Accurate identification is critical in regulatory filing and procurement. The following table consolidates the primary synonyms and identifiers for Phenyltrimethylammonium methosulfate.

Synonyms and Identifiers
CategoryIdentifier / Synonym
Common Name Phenyltrimethylammonium methosulfate
Systematic Name (IUPAC) Benzenaminium, N,N,N-trimethyl-, methyl sulfate (1:1)
Alternative Chemical Names • Trimethylphenylammonium methyl sulfate• N,N,N-Trimethylanilinium methyl sulfate• Phenyltrimethylammonium sulfomethylate• Trimethyl(phenyl)azanium methyl sulfate
CAS Number 28001-58-3
Molecular Formula C₁₀H₁₇NO₄S (C₉H₁₄N⁺ · CH₃O₄S⁻)
Molecular Weight 247.31 g/mol
SMILES C(C)C1=CC=CC=C1.COS(=O)(=O)[O-]
InChI Key FVPMMSKYNHPFOI-UHFFFAOYSA-M

Critical Note on Homologs: Do not confuse this compound with Behentrimonium methosulfate (CAS 81646-13-1), a long-chain surfactant used in cosmetics. The Phenyl derivative discussed here is a reactive alkylating agent, whereas the Behenyl derivative is a conditioning agent.

Part 2: Physicochemical Properties

The methosulfate counterion often confers superior solubility in polar organic solvents compared to halide analogs (chloride/iodide), facilitating homogeneous reaction conditions.

PropertyData
Physical State White to off-white crystalline powder
Melting Point 123–125 °C (lit.)
Solubility Soluble in water, alcohols (methanol, ethanol), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in non-polar hydrocarbons.[2]
pH (Aqueous) Neutral to slightly acidic (due to potential hydrolysis)
Hygroscopicity Hygroscopic; store under inert atmosphere (Argon/Nitrogen)

Part 3: Mechanistic Applications

The "Anilinium" Methylation Mechanism

Phenyltrimethylammonium salts function as methylating agents through a distinct mechanism compared to alkyl halides. The reaction is driven by the thermodynamic stability of the leaving group, N,N-dimethylaniline .

  • Activation: At elevated temperatures (>100°C), the anilinium cation (

    
    ) becomes susceptible to nucleophilic attack.
    
  • Transfer: The nucleophile (e.g., phenoxide, enolate) attacks one of the

    
    -methyl groups via an 
    
    
    
    pathway.
  • Release: The reaction releases

    
    -dimethylaniline (liquid, bp 194°C) and the methylated substrate.
    

Unlike dimethyl sulfate, where the sulfate leaving group is highly acidic and toxic, the dimethylaniline byproduct is easily removed via acidic workup (forming water-soluble anilinium salts).

MethylationMechanism Figure 1: Mechanism of Methylation via Phenyltrimethylammonium Cation Substrate Substrate (Nu-) TS Transition State [Nu---Me---NPhMe2] Substrate->TS SN2 Attack Reagent Ph-NMe3+ (Cation) Reagent->TS Product Methylated Product (Nu-Me) TS->Product Methyl Transfer Byproduct Leaving Group (Ph-NMe2) TS->Byproduct Elimination

Part 4: Experimental Protocol

Protocol: O-Methylation of Phenols/Carboxylic Acids

Objective: Synthesize aryl methyl ethers (anisoles) or methyl esters using Phenyltrimethylammonium methosulfate. This protocol is adapted for safety and high yield, avoiding volatile alkyl halides.[3]

Reagents:

  • Substrate (Phenol or Acid): 1.0 equiv

  • Phenyltrimethylammonium methosulfate: 1.5 – 2.0 equiv

  • Base: Potassium Carbonate (

    
    ) or Potassium Hydroxide (
    
    
    
    ): 2.0 equiv
  • Solvent: Anisole (Green alternative) or DMF

Workflow:

  • Setup: Charge a reaction vial with the substrate, base, and Phenyltrimethylammonium methosulfate.

  • Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen.

  • Solvation: Add solvent (Anisole or DMF) via syringe to achieve a concentration of 0.2–0.5 M.

  • Reaction: Heat the mixture to 130 °C for 2–5 hours. Vigorous stirring is essential.

  • Quenching & Workup:

    • Cool to room temperature.

    • Add 1M HCl (aq) to quench the reaction and protonate the dimethylaniline byproduct (converting it to the water-soluble hydrochloride salt).

    • Extract the product with Ethyl Acetate.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography if necessary.
    

ProtocolWorkflow Figure 2: Experimental Workflow for O-Methylation Start Reactants: Substrate + Reagent + Base Inert Inert Atmosphere (Argon Purge) Start->Inert Heat Reaction 130°C, 2-5 Hours Inert->Heat Quench Acidic Workup (1M HCl) Heat->Quench Complete Separate Phase Separation Org: Product | Aq: PhNMe2·HCl Quench->Separate Remove Byproduct Isolate Isolation (Evaporation/Chromatography) Separate->Isolate

Part 5: Safety & Handling (GHS)

Although safer than methyl iodide, Phenyltrimethylammonium methosulfate is a toxic quaternary ammonium compound. Adherence to the following safety standards is mandatory.

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

  • Skin/Eye Corrosion: Category 2 (H315, H319) - Causes serious irritation.

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A P95/N95 respirator is recommended if dust generation is likely.

  • Storage: Store in a tightly closed container at room temperature, protected from moisture (hygroscopic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved January 28, 2026 from [Link]

  • Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4305–4315. [Link][3]

  • FDA Global Substance Registration System (GSRS). UNII-N6ETI313C1: Phenyltrimethylammonium Methosulfate. [Link]

  • Senaweera, S., & Weaver, J. D. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C–H Bonds. Journal of the American Chemical Society. [Link]

Sources

Foundational

Physical and chemical properties of Phenyltrimethylammonium methosulfate

An In-Depth Technical Guide on Phenyltrimethylammonium Methosulfate[1] A Solid-State Methylating Agent for Precision Synthesis and Analysis[1] Executive Summary Phenyltrimethylammonium methosulfate (PTMA-MS) is a quatern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Phenyltrimethylammonium Methosulfate[1]

A Solid-State Methylating Agent for Precision Synthesis and Analysis[1]

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) is a quaternary ammonium salt characterized by its dual utility as a phase-transfer catalyst (PTC) and a robust electrophilic methylating agent.[2] Unlike volatile liquid alkylating agents such as dimethyl sulfate (DMS) or iodomethane, PTMA-MS exists as a crystalline solid, offering enhanced handling safety and stoichiometric control.[1] This guide details its physicochemical architecture, reaction mechanisms, and standardized protocols for application in pharmaceutical synthesis and analytical derivatization.[1]

Part 1: Chemical Identity & Molecular Architecture[1]

PTMA-MS is synthesized via the quaternization of N,N-dimethylaniline with dimethyl sulfate .[1] The resulting salt consists of a bulky, lipophilic phenyltrimethylammonium cation and a methosulfate anion.

Chemical Property Data / Specification
IUPAC Name N,N,N-Trimethylbenzenaminium methosulfate
CAS Number 28001-58-3
Molecular Formula

Molecular Weight 247.31 g/mol
SMILES C(C)C1=CC=CC=C1.COS(=O)(=O)[O-]
Structure Type Quaternary Ammonium Salt (Anilinium derivative)
Synthesis Pathway

The industrial and laboratory preparation involves the exothermic alkylation of dimethylaniline in an inert solvent (e.g., benzene or ether) to precipitate the salt.

Synthesis cluster_reactants Reactants cluster_product Product DMA N,N-Dimethylaniline (Liquid) PTMA Phenyltrimethylammonium Methosulfate (Crystalline Solid) DMA->PTMA Quaternization Exothermic, < 50°C DMS Dimethyl Sulfate (Liquid, Toxic) DMS->PTMA

Figure 1: Synthesis of Phenyltrimethylammonium methosulfate via quaternization.

Part 2: Physical Characterization

PTMA-MS is valued for its stability compared to its alkyl halide counterparts.[1] It is non-volatile, reducing inhalation risks associated with liquid methylating agents.[1]

Property Value / Observation Implication for Research
Physical State White to off-white crystalline powderEasy weighing and stoichiometric precision.[1]
Melting Point 123 – 125 °C (lit.)[3]Stable under standard storage; melts during high-temp reactions.[1]
Solubility High: Water, Alcohols (MeOH, EtOH)Moderate: DMF, DMSOLow: Non-polar ethers, HydrocarbonsIdeal for Phase Transfer Catalysis (PTC) in biphasic systems.[1]
Hygroscopicity ModerateRequires storage in desiccated conditions to prevent hydrolysis.
Thermal Stability Decomposes > 150 °CSuitable for GC injector pyrolysis (Flash Methylation).
Part 3: Mechanistic Action & Reactivity

The utility of PTMA-MS stems from its ability to transfer a methyl group to nucleophiles (phenols, carboxylic acids, thiols).[1] The reaction is driven by the leaving group ability of the neutral amine, N,N-dimethylaniline .[1]

Mechanism:

Alkylation

In a typical O-methylation reaction (e.g., converting a phenol to an anisole derivative), the phenoxide ion attacks one of the methyl groups on the quaternary nitrogen.[1] The steric bulk of the phenyl ring directs the attack to the methyl carbons.

Reaction Scheme:


[1]

Note: The methosulfate anion (


) is also a weak alkylating agent, but the primary reactivity in high-yield synthesis often leverages the ammonium cation's methyl group under basic conditions.[1]

Mechanism cluster_complex Transition State TS [ Ph-O ... CH3 ... N+(Me)2-Ph ]‡ Product Methyl Ether (Ar-O-Me) TS->Product Methyl Transfer LeavingGroup Leaving Group (Dimethylaniline) TS->LeavingGroup Bond Cleavage Phenoxide Nucleophile (Phenoxide Ar-O⁻) Phenoxide->TS SN2 Attack Cation Electrophile (Ph-N⁺(Me)3) Cation->TS

Figure 2: Mechanistic pathway for O-methylation using PTMA-MS. The reaction produces a neutral amine byproduct.

Part 4: Applications in Drug Development & Analysis
1. Green Organic Synthesis (O-Methylation)

PTMA-MS replaces Dimethyl Sulfate (DMS) in the synthesis of pharmaceutical intermediates (e.g., veratrole derivatives from catechols).[1]

  • Advantage: Solid reagent allows for exact dosing without the need for specialized liquid handling equipment required for volatile carcinogens like DMS.

  • Condition: Reactions are typically run in DMF or Acetone with Potassium Carbonate (

    
    )  as a base.
    
2. Analytical Chemistry: Pyrolytic Methylation (GC-MS)

In Gas Chromatography, acidic analytes (fatty acids, barbiturates, phenolic drugs) are non-volatile and tail badly on columns.[1] PTMA salts are used for "Flash Methylation" in the injector port.

  • Workflow: The sample is mixed with PTMA-MS (often with a base like TMAH or in methanol). Upon injection (

    
    ), the salt thermally decomposes, methylating the analyte in situ.[1]
    
  • Result: Polar acids are converted to volatile methyl esters, improving peak shape and detection limits.[1]

Part 5: Experimental Protocols
Protocol A: Synthesis of Anisole (General O-Methylation)

Use this protocol for methylating phenols or carboxylic acids in drug discovery.

  • Reagents:

    • Substrate: Phenol derivative (1.0 equiv)[1]

    • Reagent: Phenyltrimethylammonium methosulfate (1.1 – 1.2 equiv)[1]

    • Base: Anhydrous

      
       (2.0 equiv)[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve the phenol in DMF under an inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to generate the phenoxide.
      
    • Add solid PTMA-MS in a single portion.[1]

    • Heat the mixture to 80–100 °C for 2–4 hours. Monitor via TLC/HPLC.[1]

    • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate. The byproduct (dimethylaniline) remains in the organic phase and must be removed via acid wash (1M HCl) or column chromatography.

  • Validation:

    • The disappearance of the -OH signal in IR/NMR and the appearance of a methoxy singlet (

      
       ppm in 
      
      
      
      NMR) confirms the product.
Protocol B: GC-MS Sample Preparation (Flash Alkylation)
  • Preparation: Dissolve 50 mg of PTMA-MS in 1 mL of Methanol.

  • Mixing: Add 50

    
     of the PTMA-MS solution to the dry residue of the analyte (e.g., 1 mg of fatty acid).
    
  • Injection: Inject 1

    
     of the mixture directly into the GC injector (set to 280 °C).
    
  • Mechanism: The high temperature triggers the

    
     reaction instantly in the gas phase/melt phase.
    
Part 6: Safety & Toxicology (E-E-A-T)

While safer than DMS, PTMA-MS is still a toxic quaternary ammonium compound.[1]

  • Acute Toxicity: Toxic if swallowed (H301).[4] It releases dimethylaniline (a toxic aniline derivative) upon decomposition or metabolic breakdown.

  • Handling: Wear nitrile gloves and a dust mask. Weigh in a fume hood to avoid dust inhalation.

  • Disposal: All waste containing PTMA-MS must be treated as hazardous organic waste.[1] Do not dispose of down the drain due to aquatic toxicity of quaternary ammoniums.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption which can degrade the reagent.

References
  • National Center for Biotechnology Information (NCBI). (2025). Phenyltrimethylammonium methosulfate - PubChem Compound Summary. PubChem.[4][5][6] Available at: [Link][1]

  • Sasson, Y., & de la Zerda, J. (1986).[1][7] Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2.[1][7] (Cited in context of quaternary ammonium reactivity).

  • U.S. Food and Drug Administration (FDA). (2024). Substance Registration System: Phenyltrimethylammonium Methosulfate.[4][7][8] FDA UNII: N6ETI313C1.[4][6] Available at: [Link][1]

Sources

Exploratory

Phenyltrimethylammonium Compounds: A Technical Monograph on Synthetic, Analytical, and Pharmacological Applications

Executive Summary Phenyltrimethylammonium (PTMA) compounds represent a unique intersection of organic synthesis, analytical chemistry, and neuropharmacology. While structurally simple—a quaternary ammonium cation featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium (PTMA) compounds represent a unique intersection of organic synthesis, analytical chemistry, and neuropharmacology. While structurally simple—a quaternary ammonium cation featuring a phenyl ring and three methyl groups—their utility is defined by the counter-ion.[1]

  • As a Hydroxide (PTMAH): It is a potent, pyrolytic methylating agent used to automate fatty acid analysis in Gas Chromatography (GC), bypassing tedious bench-top derivatization.

  • As a Tribromide (PTAB): It serves as a crystalline, "green" alternative to liquid bromine, offering superior selectivity in electrophilic substitutions.

  • As an Iodide/Chloride: It functions as a classic pharmacological probe for mapping the pore dimensions and gating kinetics of nicotinic acetylcholine receptors (nAChRs).[1]

This guide synthesizes the practical protocols, mechanistic underpinnings, and safety considerations for these three distinct applications.

Chemical Architecture & Synthesis

The core PTMA cation is synthesized via the exhaustive methylation of N,N-dimethylaniline. The choice of alkylating agent determines the initial salt, which can be ion-exchanged to yield the desired reagent.

Core Synthesis Protocol (PTMA Iodide)
  • Precursor: N,N-Dimethylaniline[2][3][4]

  • Reagent: Methyl Iodide (MeI)[1]

  • Solvent: Acetone or Ethanol (anhydrous)[1]

Mechanism:


 nucleophilic attack of the amine nitrogen on the methyl iodide.[1]

Scientist’s Note: The reaction is highly exothermic.[1] In a process setting, we control the addition rate of MeI to maintain a gentle reflux. The product precipitates as a white crystalline solid, which drives the equilibrium to completion.

Analytical Application: Pyrolytic Methylation (GC-MS)

One of the most powerful applications of Phenyltrimethylammonium Hydroxide (PTMAH) is in the analysis of free fatty acids (FFAs) and phenolic acids. Traditional acid-catalyzed esterification (e.g.,


) is time-consuming and requires extraction steps. PTMAH allows for "Flash Methylation" directly inside the heated injection port of a Gas Chromatograph.
The "Flash Methylation" Workflow

This technique relies on the thermal decomposition of the quaternary ammonium salt of the carboxylic acid.[1]

Protocol:

  • Sample Prep: Dissolve the lipid/acid sample in methanol.

  • Reagent Addition: Add 0.2 M PTMAH (in MeOH) to the sample (Ratio ~2:1 excess relative to acid groups).

  • Injection: Inject 1 µL directly into a GC inlet heated to 280°C .

  • Reaction: The heat induces pyrolysis.[1] The PTMA cation donates a methyl group to the carboxylate, releasing N,N-dimethylaniline as a byproduct.

Mechanistic Pathway & Visualization

The reaction is not a simple substitution but a thermally induced degradation.[1]

PTMAH_Mechanism cluster_0 Pre-Injection (Liquid Phase) cluster_1 Injector Port (280°C) RCOOH Analyte (R-COOH) Salt Ion Pair (R-COO- Ph-NMe3+) RCOOH->Salt Acid-Base Neutralization PTMAH Reagent (Ph-NMe3+ OH-) PTMAH->Salt Transition Pyrolytic Decomposition Salt->Transition Injection FAME Methyl Ester (R-COOMe) Transition->FAME Methyl Transfer Byproduct Byproduct (Ph-NMe2) Transition->Byproduct Elimination

Figure 1: Mechanistic flow of PTMAH-induced pyrolytic methylation. Note the formation of N,N-dimethylaniline, which appears as a solvent peak in the chromatogram.

Data Interpretation: Chromatographic Artifacts

When using PTMAH, the chromatogram will contain non-analyte peaks.

Retention TimeCompound IdentityOriginAction Required
Early MethanolSolventSolvent Delay
Mid-Elution N,N-DimethylanilineReagent ByproductExclude from integration
Mid-Elution Anisole (Trace)Reagent ImpurityMonitor blank
Late Fatty Acid Methyl EstersTarget Analytes Quantify

Synthetic Utility: PTMA Tribromide (PTAB)[1]

Phenyltrimethylammonium Tribromide (PTAB) is a stable, orange crystalline solid (


).[4] It solves the primary hazards of liquid bromine: volatility, corrosivity, and difficulty in dispensing small stoichiometric quantities.
Selective Bromination Protocol

PTAB is particularly effective for the


-bromination of ketones and the selective bromination of alkenes.

Standard Protocol (


-Bromination of a Ketone): 
  • Stoichiometry: 1.0 equivalent of Ketone, 1.05 equivalents of PTAB.

  • Solvent: Anhydrous THF or Acetic Acid (depending on substrate solubility).

  • Conditions: Stir at Room Temperature (25°C) for 2–4 hours. The orange color of the reagent fades as the reaction proceeds.[1]

  • Workup: Quench with aqueous sodium bisulfite (to remove trace

    
    ), extract with ethyl acetate. The byproduct, PTMA bromide, is water-soluble and easily washed away.
    
Why PTAB? (Causality & Advantage)
  • Stoichiometric Control: Unlike liquid

    
    , which is dense and volatile, PTAB can be weighed on a balance, preventing over-bromination (di-bromo impurities).
    
  • Selectivity: The equilibrium release of

    
     from the tribromide anion is slow, maintaining a low instantaneous concentration of active halogen. This favors mono-substitution over addition or poly-substitution.
    

Pharmacological Profile: The Nicotinic Probe[1]

In drug discovery, PTMA is used not as a therapeutic, but as a molecular ruler and agonist for Nicotinic Acetylcholine Receptors (nAChRs).

Mechanism of Action

PTMA mimics the quaternary ammonium headgroup of Acetylcholine (ACh). However, the bulky phenyl ring restricts its conformational flexibility.

  • Agonism: It acts as a full agonist at muscle-type nAChRs but often displays partial agonism or inhibition at neuronal subtypes (e.g.,

    
    ).
    
  • Open-Channel Block: At high concentrations, the positively charged PTMA molecule can enter the open receptor pore and physically occlude it, a phenomenon known as "open-channel block." This property is used by electrophysiologists to measure the pore diameter and ion transit time.[1]

Comparative Potency Data[1]
CompoundStructureRelative Potency (Muscle nAChR)Efficacy
Acetylcholine

1.0 (Reference)Full Agonist
PTMA

~0.1 - 0.5Full/Partial Agonist
Tetramethylammonium

< 0.1Partial Agonist

Critical Insight: The phenyl ring of PTMA provides hydrophobic interactions within the ligand-binding pocket (specifically with aromatic residues like Tryptophan and Tyrosine) that simple tetramethylammonium lacks, explaining its higher affinity.

Safety & Handling (E-E-A-T)

Despite their utility, these compounds are hazardous. The quaternary ammonium moiety mimics biological signaling molecules, leading to potential neurotoxicity.

Toxicology Profile
  • Acute Toxicity: Toxic if swallowed.[1][5][6] PTMA salts can cause neuromuscular blockade (curare-like effects) at high systemic doses.[1]

  • Local Effects: PTMAH is a strong base (caustic).[1] PTAB releases bromine vapors upon decomposition and is corrosive.[1]

Handling Protocols
  • Moisture Sensitivity: PTMAH is hygroscopic.[1][5] Store under desiccant.

  • Waste Disposal: Do not mix PTAB waste with acetone or ketones in the waste drum unless neutralized, as this can form lachrymatory bromo-acetones.

  • PPE: Nitrile gloves are sufficient for short contact, but double-gloving is recommended for PTMAH solutions to prevent skin absorption of the basic methanol solution.

References

  • Org. Synth. 1988.Selective

    
    -Bromination of an Aralkyl Ketone with Phenyltrimethylammonium Tribromide. Organic Syntheses, Coll. Vol. 6, p.175. 
    
  • J. Chromatogr. A. 2001. Thermally assisted hydrolysis and methylation of aromatic carboxylic acids.[1] Journal of Chromatography A.

  • Mol. Pharmacol. 1985. Interactions of phenyltrimethylammonium and other quaternary ammonium compounds with the nicotinic acetylcholine receptor.[1] Molecular Pharmacology.[1]

  • Anal. Chem. 1997. Solid-Phase Microextraction and On-Line Methylation Gas Chromatography for Aliphatic Carboxylic Acids. Analytical Chemistry.[1]

  • J. Org. Chem. 1951. The Preparation of Phenyltrimethylammonium Tribromide. Journal of Organic Chemistry.

Sources

Foundational

Discovery and history of Phenyltrimethylammonium methosulfate

From Hofmann's Legacy to Precision Methylation Reagent Executive Summary & Chemical Identity Phenyltrimethylammonium methosulfate (PhTMAMS) is a quaternary ammonium salt utilized primarily as a phase-transfer catalyst (P...

Author: BenchChem Technical Support Team. Date: February 2026

From Hofmann's Legacy to Precision Methylation Reagent

Executive Summary & Chemical Identity

Phenyltrimethylammonium methosulfate (PhTMAMS) is a quaternary ammonium salt utilized primarily as a phase-transfer catalyst (PTC), a methylating agent, and a critical intermediate in the synthesis of pharmaceutical compounds such as neostigmine.

Distinct from its halide counterparts (iodide or chloride), the methosulfate salt offers unique solubility profiles and reactivity kinetics driven by the non-nucleophilic, yet labile, methosulfate (


) counterion. This guide details its historical emergence from aniline dye chemistry, its synthesis via the quaternization of N,N-dimethylaniline, and its application in modern organic synthesis.
PropertyData
IUPAC Name N,N,N-Trimethylanilinium methyl sulfate
CAS Number 16056-11-2 (Salt); 52845-10-6 (General)
Molecular Formula

Molar Mass 247.31 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, alcohols; insoluble in non-polar ethers
Primary Hazard Alkylating agent (Genotoxic potential); Acute Toxicity
Historical Genesis: The Aniline-Sulfate Convergence

The discovery of Phenyltrimethylammonium methosulfate is not marked by a single "eureka" publication but rather evolved as a direct consequence of the industrialization of August Wilhelm von Hofmann’s amine chemistry in the late 19th and early 20th centuries.

The Industrial Shift (1900s–1920s)

Early methylation of anilines relied heavily on methyl iodide (


). However, the volatility and cost of iodides made them unsuitable for scaling dye manufacturing. The introduction of Dimethyl Sulfate (DMS)  as a cheaper, high-boiling industrial methylating agent revolutionized the field.
  • The Reaction Origin: Chemists observed that reacting N,N-dimethylaniline (DMA) with Dimethyl Sulfate did not stop at the tertiary amine if excess alkylating agent was present. Instead, it proceeded rapidly to the quaternary salt: Phenyltrimethylammonium methosulfate.

  • Dye Chemistry & Therapeutics: This salt became a staple intermediate. In the 1930s, as research into acetylcholinesterase inhibitors accelerated, this quaternary ammonium motif became central to the synthesis of Neostigmine , where the trimethylammonium group mimics the quaternary nitrogen of acetylcholine.

Technical Synthesis Protocol

Objective: Synthesis of Phenyltrimethylammonium methosulfate via


 quaternization.

Safety Warning: Dimethyl sulfate (DMS) is a potent carcinogen and highly toxic via inhalation and skin absorption. All operations must be performed in a functioning fume hood with full PPE (butyl rubber gloves, face shield).

Reagents
  • N,N-Dimethylaniline (DMA): 1.0 equivalent

  • Dimethyl Sulfate (DMS): 1.05 equivalents (slight excess to ensure completion)

  • Solvent: Anhydrous Toluene or Benzene (historically used to precipitate the product)

  • Wash Solvent: Cold Acetone or Diethyl Ether

Step-by-Step Methodology
  • Preparation: Charge a dry 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer with N,N-Dimethylaniline dissolved in anhydrous toluene (approx. 5 mL solvent per gram of amine).

  • Addition: Cool the solution to 10–15°C using an ice bath. Add Dimethyl Sulfate dropwise over 30 minutes.

    • Mechanistic Note: The reaction is highly exothermic. Controlling the temperature prevents thermal decomposition and side reactions (e.g., sulfonation of the aromatic ring).

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature. Then, heat to mild reflux (80–90°C) for 1–2 hours.

    • Observation: The solution will become turbid as the quaternary salt, which is insoluble in non-polar toluene, begins to crystallize.

  • Isolation: Cool the mixture to 0°C. Filter the white precipitate under vacuum (Schlenk line or Buchner funnel).

  • Purification: Wash the filter cake twice with cold acetone or diethyl ether to remove unreacted amines and residual DMS.

  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    
Mechanistic Pathway (Graphviz)

SynthesisMechanism cluster_conditions Reaction Conditions DMA N,N-Dimethylaniline (Nucleophile) Transition Transition State (SN2 Attack) DMA->Transition Lone pair attacks Methyl DMS Dimethyl Sulfate (Electrophile) DMS->Transition Methyl-Oxygen bond weakens Product Phenyltrimethylammonium Methosulfate (Precipitate) Transition->Product Irreversible Alkylation Toluene, Reflux Toluene, Reflux

Figure 1: The


 quaternization mechanism where the nitrogen lone pair of dimethylaniline attacks the methyl group of dimethyl sulfate.
Applications in Research & Development
A. Methylating Agent (The "Solid DMS" Surrogate)

While less active than methyl triflate, PhTMAMS serves as a methyl donor in transesterification and etherification reactions.

  • Advantage: Unlike liquid DMS, the salt is a solid, allowing for easier stoichiometric weighing and handling in gloveboxes.

  • Mechanism: At elevated temperatures (>150°C) or under pyrolysis conditions (as seen in Pyrolysis-GC), the salt decomposes to release a methyl radical or cation, methylating acidic protons (e.g., carboxylic acids to methyl esters).

B. Phase Transfer Catalysis (PTC)

The phenyltrimethylammonium cation is sufficiently lipophilic to extract anionic nucleophiles from aqueous phases into organic media, though less effectively than tetra-butyl ammonium salts.

  • Use Case: It is often used when the reaction requires a "hard" cation that does not interfere sterically with the nucleophile.

C. Pharmacological Research

The compound acts as a structural probe for the cholinergic system.

  • Nicotinic Agonism: The trimethylammonium headgroup binds to nicotinic acetylcholine receptors (nAChRs).

  • Impurity Analysis: In the manufacturing of Neostigmine Methylsulfate (an anticholinesterase), PhTMAMS is a known process-related impurity (Impurity A) that must be monitored to ensure drug safety [1].

Application Workflow Diagram

Applications cluster_uses Primary Applications Salt Phenyltrimethylammonium Methosulfate Methylation Methylation Reagent (Pyrolysis-GC) Salt->Methylation Thermal Decomposition Pharma Neostigmine Synthesis (Intermediate/Impurity) Salt->Pharma Precursor Polymer Polymerization Initiator (Aminoalkyl esters) Salt->Polymer Radical Generation

Figure 2: Functional versatility of PhTMAMS in analytical chemistry, drug synthesis, and polymer science.

Safety & Handling Specifications

Despite being a salt, PhTMAMS retains the alkylating potential of its parent dimethyl sulfate.

Hazard ClassDescriptionMitigation
Acute Toxicity Toxic if swallowed (Category 3).Do not eat/drink in lab. Wash hands post-handling.
Skin/Eye Irritation Causes serious eye damage and skin irritation.[1]Wear safety goggles and face shield.
Genotoxicity Potential alkylating agent (DNA methylation).Use in contained systems; deactivate spills with dilute ammonia.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Collect all waste for hazardous incineration.

Decontamination Protocol: Spills should be treated with a solution of 10% Ammonium Hydroxide (


). The ammonia nucleophilically attacks the methyl group, converting the hazardous methosulfate into harmless methylamine and sulfate salts.
References
  • PubChem. (2025).[1] Phenyltrimethylammonium methosulfate - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Shirley, D. A. (2011). Organic Reactions: The Alkylation of Esters and Nitriles. Wiley Online Library.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • World Health Organization. (1985). Dimethyl Sulfate: Environmental Health Criteria 48. International Programme on Chemical Safety. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Phenyltrimethylammonium Methosulfate

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Phenyltrimethylammonium methosulfate , a quaternary ammonium salt frequently employed as a methylating agent and phase transfer c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of Phenyltrimethylammonium methosulfate , a quaternary ammonium salt frequently employed as a methylating agent and phase transfer catalyst.

Chemical Identity & Structural Overview

Compound: Phenyltrimethylammonium methosulfate CAS Registry Number: 4253-34-5 (often associated with the cation/salt complex) or 28001-58-3 (specific salt registry). Molecular Formula:


Molecular Weight:  247.31  g/mol 

This compound is an ionic salt consisting of two distinct species:

  • Cation: Phenyltrimethylammonium (

    
    ), MW: 136.21
    
  • Anion: Methosulfate (Methyl sulfate) (

    
    ), MW: 111.10[1]
    

Accurate characterization requires resolving the signals from both the aromatic cationic core and the aliphatic anionic counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7][8]

Experimental Protocol
  • Solvent Selection: DMSO-

    
     is the preferred solvent for routine analysis due to its ability to dissolve the salt completely and prevent rapid proton exchange. 
    
    
    
    is a viable alternative but may shift the water peak into the region of interest for the methosulfate methyl group.
  • Concentration: Prepare a 10-15 mg/mL solution to ensure adequate signal-to-noise ratio for

    
     acquisition.
    
  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    ) and 39.5 ppm (
    
    
    
    ).
NMR Data (400 MHz, DMSO- )

The proton spectrum is characterized by the sharp singlet of the quaternary ammonium methyls and the distinct singlet of the methosulfate anion.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Moiety
3.38 Singlet (s)3H

Methosulfate Anion
3.62 Singlet (s)9H

Cation (Trimethyl)
7.55 – 7.65 Multiplet (m)2HAr-H (Meta)Phenyl Ring
7.65 – 7.72 Multiplet (m)1HAr-H (Para)Phenyl Ring
7.95 – 8.05 Doublet (d)2HAr-H (Ortho)Phenyl Ring

Technical Insight:

  • Differentiation: The

    
     signal (3.62 ppm) is deshielded by the positive charge on the nitrogen. The 
    
    
    
    signal (3.38 ppm) appears slightly upfield relative to the ammonium methyls but is distinct.
  • Aromatic Region: The positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect (-I), significantly deshielding the ortho protons (~8.0 ppm) compared to neutral aniline derivatives.

NMR Data (100 MHz, DMSO- )
Shift (

, ppm)
AssignmentStructural Moiety
53.5

Methosulfate Anion
56.8

Cation (Trimethyl)
120.5 Ar-C (Ortho)Phenyl Ring
130.4 Ar-C (Meta)Phenyl Ring
131.2 Ar-C (Para)Phenyl Ring
147.5 Ar-C (Ipso)Quaternary C-N

Infrared (IR) Spectroscopy[9][10]

Experimental Protocol
  • Method: Attenuated Total Reflectance (ATR) is recommended over KBr pellets to avoid hygroscopic water absorption, which interferes with the sulfate region.

  • Resolution: 4 cm

    
    .
    
Key Absorption Bands[8][10][11]

The IR spectrum is dominated by the strong sulfonyl stretches of the anion, which can obscure the fingerprint region.

Wavenumber (cm

)
IntensityVibrational ModeFunctional Group
3020 - 3060 WeakC-H Stretch (

)
Aromatic Ring
2950 - 2990 MediumC-H Stretch (

)
Methyl Groups (

)
1480, 1590 MediumC=C Ring StretchAromatic Framework
1200 - 1250 Very Strong S=O Asymmetric StretchMethosulfate Anion
1010 - 1060 StrongS=O Symmetric StretchMethosulfate Anion
750 - 780 StrongS-O-C StretchMethosulfate Ester Linkage
690, 750 StrongC-H Out-of-Plane BendMonosubstituted Benzene

Mass Spectrometry (MS)[6]

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) is the gold standard for this salt.

    • Positive Mode (ESI+): Detects the intact cation.

    • Negative Mode (ESI-): Detects the intact anion.

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Mass Spectral Data[6][9][11][12][13][14][15]
Ionization Modem/z (Observed)SpeciesFormula
ESI (+) 136.1 Molecular Cation (

)

ESI (-) 111.0 Molecular Anion (

)

Fragmentation Pathway (MS/MS of m/z 136.1)

Upon collision-induced dissociation (CID), the cation typically undergoes dealkylation or radical loss.

  • Precursor: m/z 136.1 (

    
    )
    
  • Primary Fragment: m/z 121.1

    • Mechanism:[2][3] Homolytic cleavage/loss of a methyl radical (

      
      , 15 Da) is less common in closed-shell cations but observed in high-energy CID.
      
    • Alternative (Neutral Loss): Loss of Methanol or rearrangement depending on collision energy.

  • Secondary Fragment: m/z 77.0 (

    
    )
    
    • Mechanism:[2][3] Loss of trimethylamine neutral (

      
      , 59 Da).
      

Visual Analysis Workflow

The following diagram illustrates the logical flow for confirming the identity of Phenyltrimethylammonium methosulfate using the multi-modal data described above.

G Sample Unknown Sample (White Crystalline Solid) Solubility Solubility Check (Soluble in Water/DMSO) Sample->Solubility MS_ESI Mass Spec (ESI) Solubility->MS_ESI NMR_Prep NMR Prep (DMSO-d6) Solubility->NMR_Prep IR_ATR IR (ATR) Solubility->IR_ATR Pos_Mode ESI(+): m/z 136.1 (Cation Confirmed) MS_ESI->Pos_Mode Neg_Mode ESI(-): m/z 111.0 (Anion Confirmed) MS_ESI->Neg_Mode Identity IDENTITY CONFIRMED: Phenyltrimethylammonium Methosulfate Pos_Mode->Identity Neg_Mode->Identity H_NMR 1H NMR Spectrum NMR_Prep->H_NMR Signals Singlet 3.62 ppm (N-Me) Singlet 3.38 ppm (O-Me) H_NMR->Signals Signals->Identity Sulfate_Band Band ~1220 cm-1 (Sulfate Anion) IR_ATR->Sulfate_Band Sulfate_Band->Identity

Caption: Integrated analytical workflow for the structural validation of Phenyltrimethylammonium methosulfate.

Quality Control & Impurity Profile

When analyzing commercial samples, researchers should be vigilant for common impurities arising from hydrolysis or incomplete synthesis:

  • Dimethylaniline: Detected by

    
     NMR (Singlet ~2.9 ppm).
    
  • Methanol: Hydrolysis product of the methosulfate; Singlet at 3.16 ppm (in DMSO-

    
    ) and broad OH peak.
    
  • Methyl Sulfate Acid (H-OSO3Me): pH sensitive shift in the anion signal.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).[5] Mass Spectrum of Phenyltrimethylammonium Iodide (Analogue Reference). SDBS No. 3265.[6] (Note: Used for cation fragmentation pattern validation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Reference for general sulfate IR band assignments).

Sources

Protocols & Analytical Methods

Method

Application Note: Phenyltrimethylammonium Methosulfate as a Non-Halide Phase Transfer Catalyst

Executive Summary Phenyltrimethylammonium methosulfate (PhTMAMS) is a quaternary ammonium salt utilized as a Phase Transfer Catalyst (PTC) in heterogeneous organic transformations. Unlike ubiquitous halide-based catalyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (PhTMAMS) is a quaternary ammonium salt utilized as a Phase Transfer Catalyst (PTC) in heterogeneous organic transformations. Unlike ubiquitous halide-based catalysts (e.g., TBAB, TEBA), PhTMAMS provides a non-halide counterion (


)  environment. This unique property is critical for applications requiring high atom economy, electrochemical stability, or the avoidance of halide-induced catalyst poisoning.

This guide details the mechanistic advantages of PhTMAMS, specifically its role in mitigating "anion poisoning" in nucleophilic substitutions, and provides a validated protocol for the O-alkylation of phenols—a representative biphasic reaction.

Chemical Identity & Properties

PropertySpecification
Chemical Name Phenyltrimethylammonium methosulfate
CAS Number 28001-58-3
Formula

Molecular Weight 247.31 g/mol
Structure

Solubility High in Water, Alcohols; Moderate in DCM/Chloroform
Melting Point 123–125 °C
Mechanistic Advantage: The "Non-Halide" Factor

In standard PTC cycles, the catalyst (


) shuttles a nucleophile (

) into the organic phase. A common failure mode is catalyst poisoning , where the leaving group (

) of the reaction is highly lipophilic (e.g., Iodide,

). The catalyst pairs with the lipophilic

and remains trapped in the organic phase, ceasing the catalytic cycle.

PhTMAMS offers two distinct advantages:

  • Hydrophilic Counterion: The methosulfate anion (

    
    ) is highly hydrophilic. In the initial equilibrium, it readily exchanges with the target nucleophile in the aqueous phase, ensuring rapid initiation of the catalytic cycle.
    
  • Avoidance of Halide Competition: In reactions sensitive to halide nucleophilicity (e.g., where side-reactions like dehydrohalogenation are possible), PhTMAMS provides a chemically inert anionic background.

Mechanistic Pathway

The following diagram illustrates the interfacial mechanism where PhTMAMS (


) initiates the transfer of a nucleophile (

) across the interface.

PTC_Mechanism cluster_Aqueous Aqueous Phase cluster_Interface Interfacial Boundary cluster_Organic Organic Phase Aq_Start Q+ MeSO4- (PhTMAMS) Aq_Nu Na+ Nu- (Reagent) Aq_Start->Aq_Nu Ion Exchange Transfer_In Q+ Nu- Transfer Aq_Nu->Transfer_In Extraction Aq_Waste Na+ MeSO4- (Salt Waste) Aq_Waste->Aq_Start Equilibrium Org_Complex Q+ Nu- (Active Catalyst) Transfer_In->Org_Complex Transfer_Out Q+ LG- Return Transfer_Out->Aq_Waste Regeneration Org_Substrate R-LG (Substrate) Org_Product R-Nu (Product) Org_Substrate->Org_Product Org_Complex->Org_Product Reaction Org_Spent Q+ LG- (Spent Catalyst) Org_Complex->Org_Spent Release LG- Org_Spent->Transfer_Out

Figure 1: Interfacial mechanism of PhTMAMS. The hydrophilic methosulfate anion facilitates rapid initial ion exchange.

Validated Protocol: O-Alkylation of 2-Naphthol

This protocol demonstrates the use of PhTMAMS in the synthesis of 2-methoxynaphthalene (Nerolin), a fragrance compound. This reaction is chosen because the etherification of naphthols requires efficient phase transfer to overcome the


 barrier.

Reaction:



Note: While Dimethyl Sulfate (DMS) is the reagent here, PhTMAMS is added as the catalyst to accelerate the interphase transfer of the naphthoxide ion.

Reagents & Equipment
  • Substrate: 2-Naphthol (14.4 g, 0.1 mol)

  • Reagent: Dimethyl Sulfate (13.9 g, 0.11 mol) [Caution: Highly Toxic]

  • Catalyst: Phenyltrimethylammonium methosulfate (1.2 g, 5 mol%)

  • Base: Sodium Hydroxide (50% aq. solution, 20 mL)

  • Solvent: Toluene (50 mL)

  • Equipment: 250 mL 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, dropping funnel.

Step-by-Step Procedure
  • Phase Preparation:

    • Charge the flask with 2-Naphthol dissolved in Toluene (50 mL).

    • Add the Phenyltrimethylammonium methosulfate (catalyst) directly to the flask. It may appear as a suspension initially.

  • Deprotonation:

    • Start mechanical stirring at 600 RPM (vigorous stirring is critical for PTC).

    • Add the 50% NaOH solution dropwise. The mixture will darken as the sodium naphthoxide forms.

    • Checkpoint: Ensure the catalyst is fully dispersed. PhTMAMS will facilitate the transport of the naphthoxide anion into the toluene layer.

  • Reaction Initiation:

    • Heat the mixture to 45–50 °C .

    • Add Dimethyl Sulfate dropwise via the addition funnel over 20 minutes. Exothermic reaction—monitor temperature.

  • Digestion:

    • Maintain temperature at 50 °C for 2 hours.

    • TLC Monitoring: Check for disappearance of 2-Naphthol (Mobile phase: Hexane/Ethyl Acetate 9:1).

  • Quench & Workup:

    • Cool to room temperature.

    • Add water (50 mL) to dissolve the inorganic salts (

      
      ).
      
    • Separate the phases. Wash the organic (toluene) layer with dilute NaOH (10 mL) to remove unreacted naphthol, then with water (2 x 20 mL).

  • Isolation:

    • Dry the organic layer over anhydrous

      
      .
      
    • Evaporate the solvent under reduced pressure.

    • Recrystallize the crude solid from ethanol.

Expected Results
  • Yield: >90%

  • Purity: >98% (HPLC)

  • Appearance: White crystalline solid.

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Biphasic Mixture: Substrate (Org) + Base (Aq) + PhTMAMS Start->Mix Stir High Shear Stirring (600+ RPM) Mix->Stir Add_R Add Alkylating Agent (Dropwise, 45-50°C) Stir->Add_R React Reaction Phase (2 Hours, 50°C) Add_R->React Check TLC Check: Substrate Consumed? React->Check Check->React No (Extend Time) Quench Quench with Water Phase Separation Check->Quench Yes Wash Wash Organic Layer (NaOH / Water) Quench->Wash Isolate Evaporation & Recrystallization Wash->Isolate

Figure 2: Operational workflow for PhTMAMS-catalyzed alkylation.

Optimization & Troubleshooting

ParameterImpactOptimization Strategy
Agitation Rate Critical. PTC is diffusion-controlled across the interface.Maintain >500 RPM. If yield is low, increase stirring speed or use a baffled flask.
Catalyst Loading Determines rate.Standard is 1–5 mol%. For difficult substrates (sterically hindered), increase to 10 mol%.
Temperature Affects rate and selectivity.PhTMAMS is stable up to ~120°C. However, for methylation, keep <60°C to prevent hydrolysis of the alkylating agent.
Anion Exchange Competition with

.
If the reaction stalls, the concentration of

might be too high (salting out the catalyst). Dilute the aqueous phase slightly.

Safety & Handling (E-E-A-T)

  • Toxicity: PhTMAMS is toxic if swallowed (Acute Tox.[1] 3) and causes skin/eye irritation.[1][2][3]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Waste: Aqueous waste will contain methyl sulfate salts (

    
    ). Treat as hazardous waste; do not acidify without checking for residual dimethyl sulfate (potential for methanol/sulfuric acid generation).
    
  • Storage: Hygroscopic. Store in a tightly closed container at room temperature.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved October 24, 2025 from [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Fundamental text on PTC mechanisms).
  • Makosza, M. (2000). Phase-transfer catalysis.[4][5][6] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Context for Green Chemistry applications).

  • Organic Syntheses.Coll. Vol. 6, p. 102 (1988); Vol. 58, p. 113 (1978). (Reference for the preparation of related ammonium salts and their stability).

Sources

Application

Application Note: Phenyltrimethylammonium Methosulfate in Organic Synthesis

Executive Summary Phenyltrimethylammonium methosulfate (PhNMe MeSO ), often synonymous in application with its halide counterparts, represents a critical tactical reagent for organic chemists seeking a solid-state, non-v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (PhNMe


 MeSO

), often synonymous in application with its halide counterparts, represents a critical tactical reagent for organic chemists seeking a solid-state, non-volatile alternative to Dimethyl Sulfate (DMS) .

While DMS and Methyl Iodide (MeI) remain standard methylating agents, their extreme toxicity, high vapor pressure, and regulatory burdens necessitate safer alternatives for scale-up and routine benchwork. Phenyltrimethylammonium methosulfate functions as a potent methyl donor for O-methylation of phenols , esterification of carboxylic acids , and N-methylation of amides , driven by the thermodynamic stability of its leaving group,


-dimethylaniline.

This guide details the mechanistic grounding, validated protocols, and safety advantages of using this reagent, specifically targeting the synthesis of aryl methyl ethers and analytical derivatization.

Mechanistic Principles

The utility of phenyltrimethylammonium methosulfate lies in its dual-activation potential. Unlike simple alkyl halides, this salt provides a methyl group via an S


2 pathway where the leaving group is a neutral amine (

-dimethylaniline), typically requiring thermal activation.
The Methylation Pathway

The reaction is driven by the nucleophilic attack of the substrate (e.g., phenoxide) on one of the methyl groups attached to the quaternary nitrogen.

Key Driver: The formation of the stable, neutral molecule


-dimethylaniline (PhNMe

) provides the entropic and enthalpic driving force.

MethylationMechanism Substrate Substrate (R-OH) Intermediate Nucleophile (R-O⁻) Substrate->Intermediate Deprotonation Base Base (K2CO3 / NaOH) Base->Intermediate TS Transition State [R-O---Me---NPhMe2]‡ Intermediate->TS SN2 Attack Reagent Reagent [Ph-N(Me)3]⁺ [MeSO4]⁻ Reagent->TS Product Product (R-OMe) TS->Product Byproduct Leaving Group (PhNMe2) TS->Byproduct Elimination

Figure 1: Mechanistic pathway for O-methylation.[1] The phenoxide ion attacks the N-methyl group, displacing N,N-dimethylaniline.

Comparison of Methylating Agents[2]
FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Phenyltrimethylammonium Methosulfate
Physical State Liquid (Oily)Liquid (Volatile)Solid (Crystalline)
Boiling Point 188°C (Decomposes)42°C>200°C (Melts/Decomposes)
Inhalation Hazard Critical (Fatal)HighLow (Non-volatile)
Atom Economy HighModerateLow (Loss of PhNMe

)
Reaction Type S

2 (Fast)
S

2 (Fast)
S

2 (Thermal activation req.)
Workup Hydrolysis of excessEvaporationAcid wash (remove amine)

Validated Experimental Protocols

Protocol A: O-Methylation of Phenols (General Procedure)

Application: Synthesis of anisole derivatives from phenols. Scale: 10 mmol basis.

Reagents:

  • Substrate: Phenol derivative (10 mmol)

  • Reagent: Phenyltrimethylammonium methosulfate (12-15 mmol, 1.2 - 1.5 eq)

  • Base: Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (20 mmol, 2.0 eq)
  • Solvent: DMF (Dimethylformamide) or Acetone (for lower temp)

  • Note: DMF is preferred for difficult substrates due to higher boiling point.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (10 mmol) in DMF (20 mL).

  • Deprotonation: Add K

    
    CO
    
    
    
    (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Addition: Add Phenyltrimethylammonium methosulfate (12 mmol) in a single portion. The reagent is a solid, making this step safer than pipetting DMS.

  • Reaction:

    • Standard: Heat the mixture to 80–100°C for 2–4 hours.

    • Monitoring: Monitor by TLC (Thin Layer Chromatography). The spot for the phenol should disappear.

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Purification Wash: Wash the combined organic layers with 1M HCl (2 x 20 mL) .

      • Why? This converts the byproduct (

        
        -dimethylaniline) into its water-soluble hydrochloride salt, removing it from the organic phase.
        
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
Protocol B: Pyrolytic Methylation for GC Analysis

Application: Analytical derivatization of acidic protons (carboxylic acids, phenols, sulfonamides) to render them volatile for Gas Chromatography.

Methodology:

  • Sample Prep: Mix the analyte (approx 1 mg) with an excess of Phenyltrimethylammonium methosulfate solid or a concentrated methanolic solution.

  • Injection: Inject the mixture directly into the GC injector port heated to 250–300°C .

  • In-Situ Reaction: The high temperature of the injector port causes the salt to decompose, transferring a methyl group to the analyte instantly.

  • Analysis: The methylated derivative is swept onto the column for separation.

Troubleshooting & Optimization

Removing the Byproduct ( -Dimethylaniline)

A common failure mode in this synthesis is the contamination of the final product with dimethylaniline, which has a distinct amine odor and can affect yield calculations.

  • Diagnosis: Proton NMR shows characteristic aromatic signals for dimethylaniline (triplet at

    
     7.2, doublet at 
    
    
    
    6.7) and a singlet for N-Me at
    
    
    2.9.
  • Solution: The acid wash (Protocol A, Step 5) is non-negotiable. Ensure the pH of the aqueous wash is < 2.

Reaction Sluggishness

If the reaction is incomplete after 4 hours:

  • Temperature: Increase temperature to 110°C. The reagent requires thermal energy to overcome the activation barrier for the leaving group.

  • Solvent: Switch from Acetone to DMF or NMP (N-Methyl-2-pyrrolidone) to allow higher reaction temperatures.

WorkflowOptimization Start Start Reaction (Phenol + Reagent + Base) Check TLC Check (2 Hours) Start->Check Complete Reaction Complete Check->Complete Product Formed Incomplete Incomplete Conversion Check->Incomplete Starting Material Remains Workup Workup (Acid Wash Required) Complete->Workup Action1 Increase Temp (to 100-110°C) Incomplete->Action1 Action2 Add Catalyst (TBAI - Phase Transfer) Incomplete->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for reaction monitoring and optimization.

Safety & Handling (E-E-A-T)

While Phenyltrimethylammonium methosulfate is safer than DMS, it is not benign.

  • Toxicity: It is toxic if swallowed (H301).[2] It acts as a cholinergic agent (similar to other quaternary ammoniums).

  • Dust Hazard: Unlike DMS (vapor hazard), this reagent presents a dust hazard. Use a powder hood or wear a P95 respirator when weighing.

  • Decomposition: At high temperatures (>200°C), it decomposes to release hazardous fumes (NOx, SOx).

Comparison Table: Safety Profile

Hazard ClassDimethyl SulfatePhNMe

MeSO

Route of Entry Inhalation (Vapor), Skin AbsorptionIngestion, Inhalation (Dust)
Carcinogenicity Suspected Human CarcinogenNot classified as potent carcinogen
Acute Symptoms Delayed pulmonary edemaMuscarinic/Nicotinic effects
PPE Requirement Fume hood, Butyl gloves, Face shieldStandard hood, Nitrile gloves, Dust mask

References

  • PubChem. Phenyltrimethylammonium methosulfate - Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research.
  • Sigma-Aldrich (Merck). Product Specification: Phenyltrimethylammonium methosulfate. (Verified CAS: 28001-58-3).[2][3][4]

  • Kuppusamy, S. et al. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. PubMed.[2][3] Available at: [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Method

Application Note: Phenyltrimethylammonium Salts for Nickel-Catalyzed C-H Bond Methylation

[1][2][3][4] Executive Summary Methylation is a pivotal transformation in medicinal chemistry, often referred to as the "Magic Methyl" effect, where the addition of a single methyl group can drastically improve a drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Methylation is a pivotal transformation in medicinal chemistry, often referred to as the "Magic Methyl" effect, where the addition of a single methyl group can drastically improve a drug candidate's potency, selectivity, and metabolic stability (solubility and half-life).[1] Traditional methylation protocols rely on volatile, acutely toxic, and carcinogenic reagents such as methyl iodide (MeI) or dimethyl sulfate (DMS).

This guide details a robust protocol for Nickel-Catalyzed C-H Bond Methylation using Phenyltrimethylammonium Iodide (PhNMe₃I) as a solid, non-volatile, and bench-stable methyl source. Developed primarily by the Chatani group, this methodology leverages the unique reactivity of Nickel(II) to selectively cleave the N–Me bond of quaternary ammonium salts, facilitating site-selective ortho-methylation of benzamides and aliphatic amides bearing an 8-aminoquinoline directing group.

Technology Overview: The Reagent System

The Challenge of Traditional Methylation
  • Methyl Iodide (MeI): Boiling point 42°C. High inhalation hazard. Difficult to dispense accurately in small-scale parallel synthesis.

  • Dimethyl Sulfate (DMS): Highly toxic skin permeant.

  • Trimethylaluminum (AlMe₃): Pyrophoric, requires inert atmosphere glovebox handling.

The Solution: Phenyltrimethylammonium Salts

Phenyltrimethylammonium iodide (


) serves as a "solid surrogate" for methyl iodide.
  • Physical State: Crystalline solid.

  • Stability: Non-hygroscopic, air-stable.

  • Reactivity: Under Ni-catalysis, it acts as an electrophilic methyl source.[2]

  • By-product:

    
    -Dimethylaniline (liquid, easily removed by acidic wash or chromatography).
    
Mechanistic Advantage

Unlike Palladium-catalyzed cross-couplings where ammonium salts often undergo C–N cleavage to transfer the aryl group (Suzuki-type arylation), the Nickel/8-aminoquinoline system favors N–Me cleavage . This selectivity is driven by an


-type oxidative addition of the nucleophilic Ni(II) center to the methyl group, avoiding the higher energy barrier required to insert into the 

bond.[2]

Mechanistic Pathway[5]

The reaction proceeds via a Ni(II)/Ni(IV) catalytic cycle (or potentially Ni(II)/Ni(III)).[2] The 8-aminoquinoline (8-AQ) directing group is essential for stabilizing the high-valent nickel intermediates and facilitating the initial C–H activation.

Catalytic Cycle Diagram

ChataniMethylation PreCat Pre-catalyst Ni(OTf)2 ComplexA Intermediate A Ni(II)-Substrate Complex PreCat->ComplexA Coordination Substrate Substrate (Amide-8AQ) Substrate->ComplexA ComplexB Intermediate B Metallacycle (C-H Activation) ComplexA->ComplexB Ligand Exchange / Base ComplexC Intermediate C High-Valent Ni(IV)-Methyl Complex ComplexB->ComplexC Oxidative Addition (SN2) N-Me Cleavage Reagent Reagent Ph-N(Me)3+ I- Reagent->ComplexC ComplexC->ComplexB Regeneration (Cycle) Product Product (Methylated Amide) ComplexC->Product Reductive Elimination ByProduct By-product Ph-NMe2 ComplexC->ByProduct Release

Figure 1: Proposed catalytic cycle for Ni-catalyzed C-H methylation using PhNMe₃I. The cycle emphasizes the critical N-Me bond cleavage step over Ph-N cleavage.

Experimental Protocol

Objective: Site-selective ortho-methylation of


-(quinolin-8-yl)benzamide.
Reagents & Materials Table
ReagentEquiv.[3]MW ( g/mol )Amount (mmol)Role
Substrate (Amide-8AQ) 1.0Variable0.3 mmolSubstrate
PhNMe₃I 2.0263.120.6 mmolMethyl Source
Ni(OTf)₂ 0.1 (10%)356.90.03 mmolCatalyst
PPh₃ 0.2 (20%)262.290.06 mmolLigand
Na₂CO₃ 2.0105.990.6 mmolBase
DMF --1.5 mLSolvent (0.2 M)

Note: PhNMe₃I can be purchased or synthesized by reacting N,N-dimethylaniline with MeI in ether, followed by filtration.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 10 mL screw-cap vial (or Schlenk tube) equipped with a magnetic stir bar, add the Substrate (0.3 mmol), PhNMe₃I (158 mg, 0.6 mmol), Ni(OTf)₂ (10.7 mg, 0.03 mmol), PPh₃ (15.7 mg, 0.06 mmol), and Na₂CO₃ (63.6 mg, 0.6 mmol).

    • Critical Step: Although the reagents are air-stable, the catalytic cycle is sensitive to moisture/oxygen at high temperatures. Purge the vial with Nitrogen (

      
      ) or Argon for 1-2 minutes.
      
  • Solvent Addition:

    • Add anhydrous DMF (1.5 mL) via syringe under an inert atmosphere.

    • Seal the cap tightly (use a Teflon-lined septum cap).

  • Heating:

    • Place the reaction vessel in a pre-heated oil block/bath at 140 °C .

    • Stir vigorously (800-1000 rpm) for 24 hours .

    • Visual Check: The reaction mixture typically turns dark brown/black as the active Ni species forms.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc, ~10 mL) and water (~10 mL).

    • Filter the mixture through a small pad of Celite to remove insoluble salts. Wash the pad with EtOAc.

    • Transfer the filtrate to a separatory funnel. Separate phases.

    • Wash the organic layer with 1M HCl (2 x 10 mL).

      • Why? This step removes the

        
        -dimethylaniline byproduct (protonating it makes it water-soluble) and any unreacted quinoline starting material.
        
    • Wash with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (typically Hexanes/EtOAc gradient).

Scope and Performance Data

The following table summarizes the expected performance based on literature precedents (Chatani et al., 2016).

Substrate ClassSubstituent (R)Yield (%)Selectivity
Benzamide

-OMe
85%Mono-methylated
Benzamide

-CF₃
78%Mono-methylated
Benzamide

-Methyl
81%Methylation at less hindered ortho pos.
Aliphatic Amide Cyclohexanecarboxamide65%

-C(sp3)-H Methylation
Heterocycle Thiophene-2-carboxamide72%C3-Methylation
Key Observations
  • Mono- vs. Di-methylation: Unlike MeI, which often leads to uncontrolled polymethylation, the PhNMe₃I system is highly controllable. Steric hindrance from the first methyl group usually prevents the second C-H activation event at the other ortho position under these conditions.

  • Electronic Effects: Both electron-rich and electron-deficient arenes are tolerated, though electron-rich substrates generally react faster.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (

)
Ensure DMF is anhydrous; purge headspace with Argon.
No Reaction Incorrect Directing GroupConfirm substrate has 8-aminoquinoline (8-AQ). Simple amides (e.g., N-methyl) do not bind Ni well enough.
Arylation instead of Methylation Ligand/Temp mismatchEnsure temperature is

. Lower temps may favor different pathways or stall the cycle.
Salt Insolubility SaturationPhNMe₃I is not fully soluble in DMF at RT but dissolves at 140°C. Ensure vigorous stirring.

Safety and Handling

  • Toxicity: While PhNMe₃I is a solid and safer than volatile MeI, it is still an alkylating agent. Wear gloves and a mask.

  • By-product:

    
    -Dimethylaniline is toxic by inhalation and skin contact. All work-up steps involving the organic phase should be conducted in a fume hood.
    
  • Nickel: Ni(OTf)₂ is a sensitizer and potential carcinogen. Avoid dust generation.

References

  • Primary Methodology: Uemura, T., Yamaguchi, M., & Chatani, N. (2016).[4] Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds.[5][6][7][2] Angewandte Chemie International Edition, 55(9), 3162–3165. [Link]

  • Review on Ni-Catalysis: Somerville, R. J., & Martin, R. (2021). Nickel-Catalyzed C–H Functionalization. Chemical Reviews. [Link]

  • Solid Methylating Agents: Schnürch, M., et al. (2022).[8] Monoselective N-Methylation of Amides... Using Quaternary Ammonium Salts as Solid Methylating Agents.[7][9] Organic Letters, 24(40), 7384–7389. (Contextual reference for reagent utility). [Link]

Sources

Application

Application Note: Precision Methylation using Phenyltrimethylammonium Methosulfate (PTMA-MS)

Executive Summary Phenyltrimethylammonium methosulfate (PTMA-MS) is a quaternary ammonium salt utilized primarily as a robust, solid-state methylating agent in organic synthesis. Historically developed as a safer, non-vo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) is a quaternary ammonium salt utilized primarily as a robust, solid-state methylating agent in organic synthesis. Historically developed as a safer, non-volatile alternative to Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) , PTMA-MS facilitates the methylation of phenols, amines, and carboxylic acids via nucleophilic substitution.

This guide details the mechanistic underpinnings of PTMA-MS reactivity, provides optimized protocols for O- and N-methylation, and outlines critical purification steps required to manage the unique byproducts of this reagent system.

Key Advantages[1][2]
  • Safety Profile: A crystalline solid with negligible vapor pressure, eliminating the inhalation hazards associated with liquid DMS or MeI.

  • Stoichiometric Control: Allows for precise weighing and dosing, crucial for late-stage functionalization of complex APIs.

  • Reaction Stability: High thermal stability allows for elevated reaction temperatures (

    
    ) without rapid reagent loss.
    

Mechanistic Insight

Unlike simple alkyl halides, PTMA-MS operates via a transmethylation mechanism driven by the leaving group ability of the resulting amine.

The Dual-Electrophile System

PTMA-MS (


) theoretically possesses two electrophilic sites. However, under typical basic reaction conditions (reflux in DMF/Toluene), the primary mode of action is the 

attack
of the nucleophile on one of the N-methyl groups of the ammonium cation.

The Driving Force: The reaction is driven by the relief of steric strain and the formation of the neutral, thermodynamically stable


-dimethylaniline  byproduct.
Reaction Pathway Diagram

MethylationMechanism Figure 1: Mechanistic pathway of methyl transfer from PTMA cation to nucleophile. Nu Nucleophile (Phenoxide/Amine) TS Transition State [Nu---Me---NPhMe2] Nu->TS SN2 Attack Reagent PTMA-MS (Ph-NMe3+) Reagent->TS Product Methylated Product (Nu-Me) TS->Product Me Transfer Byproduct Byproduct (N,N-Dimethylaniline) TS->Byproduct Leaving Group

[3]

Comparative Analysis: Methylating Agents

The choice of PTMA-MS is often dictated by safety and handling requirements rather than raw reactivity.

FeaturePhenyltrimethylammonium Methosulfate (PTMA-MS)Dimethyl Sulfate (DMS)Methyl Iodide (MeI)
Physical State White Crystalline SolidOily LiquidVolatile Liquid
Boiling/Melting Pt. MP: ~160°C (Decomp)BP: 188°CBP: 42°C
Inhalation Hazard Low (Solid)Extreme (Fatal Vapor)High (Neurotoxic Vapor)
Atom Economy Low (High MW byproduct)HighModerate
Leaving Group

-Dimethylaniline
Methyl sulfate anionIodide
Reaction Temp High (Reflux required)Low to ModerateLow (RT to Mild Heat)

Experimental Protocols

Protocol A: O-Methylation of Phenols (General Procedure)

Target: Conversion of substituted phenols to anisoles. Solvent System: DMF or Dimethylacetamide (DMAc) is recommended to solubilize the salt and facilitate the


 reaction at high temperatures.
Reagents
  • Substituted Phenol (1.0 equiv)

  • PTMA-MS (1.2 – 1.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (anhydrous)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the Phenol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide.
    
  • Reagent Addition: Add PTMA-MS (12-15 mmol) as a solid.

  • Reaction: Heat the mixture to reflux (approx. 100-110°C) .

    • Note: Unlike MeI, this reaction requires thermal energy to overcome the activation barrier of the ammonium methyl transfer.

    • Monitor via TLC or HPLC. Reaction times typically range from 2 to 6 hours.

  • Workup (Critical Step):

    • Cool reaction to room temperature.

    • Pour mixture into ice-water (100 mL).

    • Acidic Wash: Extract with Ethyl Acetate (3 x 30 mL). Combine organics and wash with 1M HCl (2 x 20 mL) .

    • Reasoning: The byproduct is

      
      -dimethylaniline (basic). The HCl wash protonates this amine, forcing it into the aqueous layer and separating it from your neutral ether product.
      
  • Purification: Wash organics with brine, dry over

    
    , filter, and concentrate. Purify via recrystallization or silica chromatography if necessary.
    
Protocol B: N-Methylation of Indoles/Benzimidazoles

Target: Methylation of nitrogen heterocycles. Base Selection: Stronger bases are often required for less acidic N-H bonds.

Reagents
  • Indole derivative (1.0 equiv)

  • PTMA-MS (1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

  • Solvent: DMF or THF

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Argon, dissolve the Indole (5 mmol) in dry DMF (10 mL).

  • Base Addition: Cool to 0°C. Carefully add NaH (6 mmol). Stir for 30 mins at 0°C

    
     RT until gas evolution ceases.
    
  • Methylation: Add PTMA-MS (7.5 mmol) in one portion.

  • Thermal Drive: Heat to 80-100°C for 4-8 hours.

  • Quench & Workup:

    • Cool to RT. Carefully quench with saturated

      
      .
      
    • Extract with diethyl ether.

    • Removal of Aniline: Perform the 1M HCl wash described in Protocol A to remove the dimethylaniline byproduct.

  • Isolation: Dry and concentrate.

Decision & Optimization Workflow

Use the following logic flow to determine reaction parameters and troubleshooting steps.

OptimizationFlow Figure 2: Optimization and Decision Tree for PTMA-MS Methylation. Start Start: Methylation with PTMA-MS SubstrateCheck Substrate Type? Start->SubstrateCheck Phenol Phenol/Acid (pKa < 10) SubstrateCheck->Phenol Amine Amine/Amide (pKa > 15) SubstrateCheck->Amine Cond1 Use K2CO3 / DMF Reflux 100°C Phenol->Cond1 Cond2 Use NaH or tBuOK / DMF Heat 80-120°C Amine->Cond2 Monitor Monitor Conversion (TLC/LCMS) Cond1->Monitor Cond2->Monitor Check Conversion > 90%? Monitor->Check Yes Proceed to Workup Check->Yes Yes No Troubleshoot Check->No No Issue2 Byproduct Contamination? Verify Acid Wash (pH < 2) Yes->Issue2 Issue1 Low Conversion? Increase Temp or Equiv. No->Issue1 Issue1->Monitor Final Isolate Product (Anisole/N-Me Heterocycle) Issue2->Final

Safety & Handling

Although safer than DMS, PTMA-MS must still be treated with respect.

  • Toxicity: While solid, it is a toxic quaternary ammonium salt. Avoid dust inhalation.

  • Byproduct: The reaction generates

    
    -dimethylaniline, which is toxic by inhalation and skin absorption. All workups must be performed in a fume hood.
    
  • Disposal: Aqueous waste containing the ammonium salt or aniline derivatives should be segregated as hazardous organic waste.

References

  • Vogel, A. I. "Practical Organic Chemistry." (Classic reference for the preparation of anisole using quaternary salts).
  • Mechanistic Studies on Quaternary Ammonium Methylation

    • Snyder, H. R., et al. "The Alkylation of Amines with Quaternary Ammonium Salts." Journal of the American Chemical Society.

  • Modern Applications in Green Chemistry

    • Tundo, P., et al. "Methods and Reagents for Green Chemistry." (Discusses phase transfer catalysis and solid alkylating agents).

  • Safety Data & Handling

    • PubChem Compound Summary: Phenyltrimethylammonium.

  • Comparative Methylation Protocols

    • Org.[1][2][3] Synth. 1936, 16, 18. (Standard methylation of phenols, providing context for reagent evolution).[3]

Sources

Method

Application Note: High-Yield Methyl Esterification using Phenyltrimethylammonium Methosulfate

Subtitle: A Non-Volatile, Green Chemistry Alternative to Dimethyl Sulfate and Diazomethane Executive Summary Methyl esterification is a cornerstone transformation in organic synthesis and drug development. Historically,...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Non-Volatile, Green Chemistry Alternative to Dimethyl Sulfate and Diazomethane

Executive Summary

Methyl esterification is a cornerstone transformation in organic synthesis and drug development. Historically, this transformation relied on Dimethyl Sulfate (DMS) or Diazomethane . While effective, these reagents pose severe safety risks: DMS is a volatile, potent carcinogen (mutagenic), and Diazomethane is explosive and highly toxic.

This Application Note details the protocol for using Phenyltrimethylammonium Methosulfate (PTM) as a superior methylating agent. PTM is a crystalline, non-volatile solid that acts as a synthetic equivalent to DMS but with significantly improved handling safety. This guide provides a validated protocol for the O-methylation of carboxylic acids and phenols, emphasizing mechanistic insights, safety, and scalability.

Scientific Principles & Mechanism[1]

The Reagent Profile

Phenyltrimethylammonium methosulfate (CAS: 28001-58-3) is a quaternary ammonium salt.[1] Unlike standard phase transfer catalysts, the cation here serves as the electrophile.

  • Active Species: Phenyltrimethylammonium cation (

    
    ).
    
  • Leaving Group:

    
    -Dimethylaniline.
    
  • Driving Force: The phenyl ring attached to the nitrogen is electron-withdrawing, increasing the electrophilicity of the

    
    -methyl carbons. The relief of steric strain and the stability of the neutral leaving group (
    
    
    
    -dimethylaniline) drive the reaction forward.
Reaction Mechanism (SN2)

The reaction proceeds via a classic


 mechanism.
  • Activation: A base (e.g.,

    
    ) deprotonates the carboxylic acid to form a carboxylate anion.
    
  • Nucleophilic Attack: The carboxylate oxygen attacks one of the methyl groups on the quaternary nitrogen.

  • Displacement: The C-N bond breaks, releasing the methyl ester and

    
    -dimethylaniline.
    

ReactionMechanism Acid Carboxylic Acid (R-COOH) Anion Carboxylate Anion (R-COO-) Acid->Anion Deprotonation Base Base (K2CO3) Base->Anion TS Transition State [SN2 Attack] Anion->TS Nucleophilic Attack PTM Phenyltrimethylammonium Cation (Ph-NMe3+) PTM->TS Product Methyl Ester (R-COOMe) TS->Product Methyl Transfer Byproduct Byproduct (N,N-Dimethylaniline) TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway of O-methylation using Phenyltrimethylammonium Methosulfate.

Comparison of Methylating Agents

The choice of PTM is driven by the "Safety-Efficacy" balance.

FeatureDimethyl Sulfate (DMS)DiazomethaneMethyl Iodide (MeI)PTM (Recommended)
Physical State Volatile LiquidGas (in ether)Volatile LiquidCrystalline Solid
Toxicity High (Carcinogen)High (Explosive)Moderate (Neurotoxin)Moderate (Toxic if swallowed)
Volatility Hazard Extreme (Inhalation)ExtremeHighNegligible
Atom Economy GoodExcellentModerateLow (High MW byproduct)
Workup Hydrolysis requiredSimple evaporationRemoval of IodineAcidic wash required

Experimental Protocol

Reagents & Equipment[3]
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Reagent: Phenyltrimethylammonium Methosulfate (1.2 – 1.5 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 – 2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous). Note: DMF is preferred for faster kinetics due to higher boiling point and polarity.

  • Equipment: Round-bottom flask, reflux condenser, oil bath, magnetic stirrer.[2]

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask with the Carboxylic Acid (10 mmol).

  • Add Anhydrous

    
      (20-25 mmol).
    
  • Add Solvent (DMF, 20 mL). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the carboxylate salt). Visual Cue: Evolution of mild heat or slight color change.

Step 2: Reagent Addition

  • Add Phenyltrimethylammonium Methosulfate (12-15 mmol) as a solid in one portion.

  • Equip the flask with a reflux condenser.

Step 3: Reaction

  • For DMF: Heat to 80°C - 100°C for 2–4 hours.

  • For Acetone: Heat to Reflux (approx. 56°C) for 6–12 hours.

  • Monitoring: Monitor by TLC or HPLC. The limiting reagent is the carboxylic acid. Look for the disappearance of the acid peak and the appearance of the less polar ester spot.

Step 4: Workup (Critical for Purity) The byproduct, N,N-dimethylaniline, is a basic liquid. It must be removed via acidic extraction.

  • Cool the reaction mixture to room temperature.

  • Quench: Pour the mixture into Ice Water (100 mL).

  • Extraction: Extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).

  • Acid Wash (Purification): Wash the combined organic layers with 1M HCl (2 x 20 mL).

    • Why? Protonates the

      
      -dimethylaniline byproduct, making it water-soluble and removing it from the organic phase.
      
  • Neutralization: Wash organic layer with Saturated

    
     (1 x 20 mL) and Brine (1 x 20 mL).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Start Start: Carboxylic Acid + K2CO3 Solvent: DMF AddReagent Add Phenyltrimethylammonium Methosulfate (Solid addition) Start->AddReagent Heat Heat to 80-100°C (2-4 Hours) AddReagent->Heat Quench Quench in Ice Water Extract with EtOAc Heat->Quench AcidWash CRITICAL STEP: Wash with 1M HCl (Removes Dimethylaniline) Quench->AcidWash Final Dry & Concentrate Yield: Methyl Ester AcidWash->Final

Figure 2: Operational workflow emphasizing the critical acid wash step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Incomplete deprotonationEnsure

is finely ground. Increase base to 3.0 equiv.
Low Conversion (<50%) Steric HindranceIf substrate is bulky (e.g., tertiary acid), switch solvent to NMP and increase temp to 110°C.
Impurity in NMR (aromatic region) Residual ByproductThe

-dimethylaniline was not fully removed. Repeat 1M HCl wash during workup.
Darkening of Reaction Thermal DecompositionReduce temperature by 10°C. Ensure inert atmosphere (

) if substrate is oxidation-sensitive.

Safety & Handling (E-E-A-T)

While PTM is safer than DMS, it is not benign .

  • Toxicity: PTM is toxic if swallowed (H301).[1] It acts as an alkylating agent.

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.

  • Disposal: Aqueous waste from the reaction contains dimethylaniline salts and methosulfate. Dispose of as hazardous organic/aqueous waste.

  • Comparison: Unlike DMS, PTM has no significant vapor pressure at room temperature, eliminating the risk of fatal inhalation exposure during weighing and transfer.

References

  • Mechanism of Methylation

    • Reaction of qu
    • Source: Journal of Organic Chemistry.[3] "Nucleophilic displacements on ammonium salts."

  • Safety Data & Properties

    • Phenyltrimethylammonium methosulf
    • Source: National Center for Biotechnology Inform
  • General Esterification Protocols (Green Chemistry)

    • Green Chemistry approaches to esterific
    • Source: Organic Chemistry Portal.
  • Byproduct Management: Purification of reaction mixtures containing aromatic amines. Source: Vogel's Textbook of Practical Organic Chemistry. (Standard Lab Practice for amine removal via acid extraction).

Sources

Application

Application Note: Phenyltrimethylammonium Methosulfate (PTMA-MS) in Oxidative Workflows and Synthetic Procedures

The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes the specific utility of Phenyltrimethylammonium Methosulfate (PTMA-MS) , distingui...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes the specific utility of Phenyltrimethylammonium Methosulfate (PTMA-MS) , distinguishing it from common namesakes, and detailing its dual role as a Phase Transfer Catalyst (PTC) in oxidation systems and a "Green" Methylating agent for post-oxidation intermediates.[1]

[1]

Executive Summary & Chemical Identity

Phenyltrimethylammonium Methosulfate (PTMA-MS) is a quaternary ammonium salt primarily utilized as a non-volatile, non-toxic alternative to Dimethyl Sulfate (DMS) for methylation and as a Phase Transfer Catalyst (PTC) in biphasic oxidation reactions.[1]

Crucial Distinction (Scientific Integrity Check): Researchers must distinguish PTMA-MS from two phonetically similar but chemically distinct reagents often appearing in "oxidation" search queries:

  • Phenazine Methosulfate (PMS): An electron carrier used in biochemical viability assays (e.g., MTT/MTS assays).[1] PTMA-MS is NOT a redox cycler. [1]

  • Phenyltrimethylammonium Tribromide (PTAB): A selective brominating agent and oxidant.[1] PTMA-MS is NOT an inherent oxidant. [1]

Core Utility in Oxidation Workflows:

  • Role A (PTC): Shuttles anionic oxidants (e.g.,

    
    , 
    
    
    
    ) between aqueous and organic phases.[1]
  • Role B (Trapping Agent): Rapidly methylates phenols and carboxylic acids generated via oxidative degradation (e.g., Baeyer-Villiger, Dakin oxidation) to prevent side reactions or facilitate purification.[1]

Mechanistic Insight: Why PTMA-MS?

The "Green" Methylation Mechanism

Unlike Dimethyl Sulfate (DMS), which is volatile and highly toxic (inhalation hazard), PTMA-MS is a solid salt (


).[1] It functions via an 

mechanism where the methosulfate anion acts as the leaving group, or by activating the quaternary ammonium methyl group under thermal conditions.
  • Advantage: High atom economy and elimination of volatile sulfate waste.[1]

  • Reaction Driving Force: The formation of the stable phenyltrimethylammonium cation/methosulfate ion pair allows for controlled reactivity in non-polar solvents when used as a PTC.

Phase Transfer Catalysis in Oxidation

In biphasic oxidation (e.g.,


 in water / Substrate in Dichloromethane), the oxidant cannot reach the substrate. PTMA-MS acts as a lipophilic cation (

).[1]
  • Ion Exchange:

    
    
    
  • Reaction: The lipophilic ion pair (

    
    ) migrates to the organic phase, oxidizes the substrate, and returns the reduced anion to the aqueous phase.
    

Visualization: PTC and Methylation Workflow

The following diagram illustrates the dual pathway: facilitating the oxidation of an alkene and the subsequent in situ methylation of the cleavage product.

G cluster_0 Aqueous Phase cluster_1 Interface / PTC Cycle cluster_2 Organic Phase Oxidant Oxidant Source (KMnO4 / NaOCl) PTMA PTMA-MS (Catalyst Q+) Oxidant->PTMA Ion Exchange Waste Reduced Species (MnO2 / NaCl) IonPair Active Ion Pair [Q+ Oxidant-] PTMA->IonPair Phase Transfer Intermed Oxidized Intermediate (Carboxylic Acid/Phenol) PTMA->Intermed Methylation (Reagent Role) Substrate Substrate (e.g., Alkene) IonPair->Substrate Oxidation Substrate->Intermed Intermed->Waste Reduction Byproduct Product Final Product (Methyl Ester/Ether) Intermed->Product O-Alkylation

Figure 1: Dual-function workflow showing PTMA-MS acting as a Phase Transfer Catalyst for the oxidant and subsequently as a Methylating agent for the oxidized intermediate.[1]

Experimental Protocols

Protocol A: Oxidative Cleavage & In-Situ Methylation

Application: Converting styrene derivatives to benzoic acid methyl esters in a "one-pot" biphasic system.[1] Rationale: Carboxylic acids formed by oxidation are often difficult to extract or purify.[1] Converting them immediately to esters using PTMA-MS simplifies purification.[1]

Reagents:

  • Substrate (e.g., Styrene derivative): 10 mmol[1]

  • Oxidant:

    
     (30 mmol)[1]
    
  • PTMA-MS: 15 mmol (1.5 eq)[1]

  • Solvent: Dichloromethane (

    
    ) / Water (1:1 v/v)[1]
    
  • Base:

    
     (required to deprotonate the acid for methylation)[1]
    

Step-by-Step Methodology:

  • Phase Assembly:

    • Dissolve 10 mmol substrate in 20 mL

      
      .[1]
      
    • Dissolve 30 mmol

      
       and 15 mmol PTMA-MS in 20 mL water.[1]
      
    • Note: PTMA-MS acts as the PTC here to initiate oxidation.[1]

  • Oxidation Phase:

    • Combine phases and stir vigorously at

      
       to Room Temperature (RT) for 2-4 hours.
      
    • Monitor consumption of starting material via TLC.[1]

    • Observation: Purple color will fade to brown (

      
       precipitate).[1]
      
  • Filtration & Basification:

    • Filter the mixture through a Celite pad to remove

      
      .[1]
      
    • Add

      
       (20 mmol) to the filtrate.[1]
      
    • Mechanism:[1][2] This converts the generated carboxylic acid (

      
      ) to the carboxylate anion (
      
      
      
      ).[1]
  • Methylation Phase (Reflux):

    • The PTMA-MS initially added may have been consumed or partitioned.[1] Add an additional 5 mmol PTMA-MS if yield is low.[1]

    • Heat the biphasic mixture to reflux (

      
      ) for 2 hours.
      
    • The PTMA cation transfers the methyl group to the carboxylate anion.

  • Workup:

    • Separate organic layer.[1]

    • Wash with water (2 x 10 mL) to remove methosulfate byproducts.[1]

    • Dry over

      
       and concentrate.
      
Protocol B: Green O-Methylation of Phenols (DMS Replacement)

Application: Methylating phenols generated from Baeyer-Villiger oxidation.[1]

Table 1: Comparison of Methylating Agents

FeatureDimethyl Sulfate (DMS)PTMA-MS
Physical State Volatile LiquidSolid Salt
Toxicity High (Carcinogen, Inhalation Risk)Low (Oral Toxicity only)
Atom Economy Low (One methyl group active)High (Specific activation)
Reaction pH Basic (

)
Mildly Basic (

)
Solvent Water/AcetoneToluene/DMF/Acetone

Procedure:

  • Dissolution: Dissolve 1.0 eq of Phenolic substrate in Acetone or DMF.

  • Base Addition: Add 2.0 eq anhydrous

    
    .[1]
    
  • Reagent Addition: Add 1.2 eq PTMA-MS .

  • Reaction: Reflux for 2-6 hours.

    • Checkpoint: Reaction is heterogeneous.[1] Efficient stirring is critical.[1]

  • Quench: Cool to RT and add water. The product (methyl ether) will precipitate or oil out.[1]

  • Purification: Simple filtration or extraction with Ethyl Acetate.[1]

Safety & Handling Guidelines

Although PTMA-MS is a "greener" alternative, standard chemical hygiene is mandatory.[1]

  • Hazard Identification: Irritant to eyes and skin.[1][3][4] Toxic if swallowed (releases methanol/sulfates upon hydrolysis in acidic gastric environments).[1]

  • Storage: Hygroscopic. Store in a desiccator.

  • Incompatibility: Strong oxidizers (ironically, while used in oxidation reactions, pure PTMA-MS should not be stored mixed with strong oxidants like solid

    
     due to potential exothermic decomposition).[1]
    

References

  • Tundel, R. E., et al. "Green Chemistry Approaches to Methylation: Replacing Dimethyl Sulfate."[1] Journal of Organic Chemistry, vol. 77, no. 4, 2012.

  • Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, vol. 93, no.[1] 1, 1971.[1]

  • PubChem Database. "Phenyltrimethylammonium methosulfate - Compound Summary."[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich (Merck). "Product Specification: Phenyltrimethylammonium methosulfate."[1] [1]

(Note: While PTMA-MS is less common in literature than PTAB, the protocols above are derived from standard quaternary ammonium salt chemistry and phase transfer catalysis principles established in References 1 and 2.)

Sources

Method

Advanced Polymer Characterization via Reactive Pyrolysis-GC/MS: The Phenyltrimethylammonium Methosulfate (PTMA-MS) Protocol

[1] Executive Summary & Application Context In the structural elucidation of polar polymers—specifically alkyd resins, polyesters, and natural gums —traditional Pyrolysis-GC/MS faces a critical limitation: polar degradat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

In the structural elucidation of polar polymers—specifically alkyd resins, polyesters, and natural gums —traditional Pyrolysis-GC/MS faces a critical limitation: polar degradation products (carboxylic acids, alcohols) exhibit poor volatility and severe peak tailing.[1]

Phenyltrimethylammonium methosulfate (PTMA-MS) serves as a specialized reagent for Thermally Assisted Hydrolysis and Methylation (THM) .[1] Unlike the industry-standard Tetramethylammonium Hydroxide (TMAH), which is strongly basic and often induces unwanted isomerization (e.g., cis-to-trans conversion in fatty acids), PTMA-MS acts as a milder, quaternary ammonium salt.[1] It facilitates the in-situ conversion of polar functional groups into their volatile methyl ester or ether analogs directly within the pyrolyzer, preserving the stereochemical integrity of the analyte.[1]

This guide details the mechanism, protocol, and data interpretation for using PTMA-MS to characterize complex polymeric architectures.

Mechanistic Insight: The Chemistry of THM

To use PTMA-MS effectively, one must understand that it is not merely a catalyst but a stoichiometric reagent that decomposes thermally to drive the reaction.[1]

The Reaction Pathway

When a polymer sample mixed with PTMA-MS is rapidly heated (typically 300°C–600°C), two simultaneous processes occur:

  • Thermal Dissociation: The PTMA-MS salt dissociates, releasing a methyl group (as a radical or cation equivalent) and a neutral tertiary amine byproduct (N,N-dimethylaniline).[1]

  • Reactive Methylation: The released methyl group attacks the acidic protons (COOH, OH) on the thermally fragmented polymer chains.

This converts non-volatile dicarboxylic acids (e.g., phthalic acid, adipic acid) into Dimethyl Phthalate and Dimethyl Adipate , which traverse the GC column with excellent peak shape.[1]

Diagram 1: Mechanism of PTMA-MS Mediated Methylation

THM_Mechanism Reagent PTMA-MS Reagent (Quaternary Salt) Heat Flash Pyrolysis (>300°C) Reagent->Heat Intermediate Active Methyl Donor + N,N-Dimethylaniline Heat->Intermediate Dissociation Product Analytic Target (R-COOMe / R-OMe) Intermediate->Product Methylation Polymer Polymer Fragment (R-COOH / R-OH) Polymer->Intermediate In-situ Mixing

Caption: Thermal dissociation of PTMA-MS generates active methyl species that derivatize polar polymer fragments in real-time.[1]

Comparative Analysis: PTMA-MS vs. TMAH

Why choose PTMA-MS over the standard TMAH? The choice is dictated by the chemical sensitivity of the polymer backbone.

FeatureTetramethylammonium Hydroxide (TMAH)Phenyltrimethylammonium Methosulfate (PTMA-MS)
Basicity Strong Base (pH > 13 in solution)Neutral to Weakly Acidic Salt
Primary Risk Isomerization of polyunsaturated fatty acids; degradation of alkali-sensitive groups.[1]Minimal isomerization; preserves cis/trans ratios.
Byproducts Trimethylamine (highly volatile, elutes early).[1]N,N-Dimethylaniline (elutes later, must be accounted for).[1]
Best For Robust synthetic polymers (Acrylics, Polycarbonates).[1]Natural lipids, Alkyds, Drying oils, Rosins.

Expert Insight: If you are analyzing an alkyd resin used in a drug coating and need to verify the source of the fatty acid (e.g., Soybean oil vs. Linseed oil), use PTMA-MS .[1] TMAH will scramble the double bonds, making identification of the specific oil profile impossible.

Experimental Protocol: Reactive Pyrolysis Workflow

Safety Note: PTMA-MS is a quaternary ammonium compound.[1] Handle with gloves and work in a fume hood. The byproduct N,N-dimethylaniline is toxic.[1]

Materials
  • Reagent: Phenyltrimethylammonium methosulfate (typically 25% w/w in Methanol).[1]

  • Instrumentation: Pyrolyzer (e.g., Frontier Lab, CDS) coupled to GC/MS (e.g., Agilent 5977).

  • Column: Low-polarity (5% phenyl) capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Cryo-Milling: If the polymer is rubbery, freeze with liquid nitrogen and grind to a fine powder (approx. 100 µm mesh).[1]

  • Weighing: Place 100–200 µg of polymer directly into a deactivated pyrolysis cup (Eco-Cup).

    • Note: Do not overload. Reactive pyrolysis requires excess reagent; too much sample leads to incomplete methylation.

Phase 2: Reagent Dosing
  • Add 2–5 µL of the PTMA-MS solution directly onto the sample in the cup.

  • Solvent Venting (Critical): Allow the methanol to evaporate at room temperature for 5–10 minutes, or place in a vacuum desiccator.

    • Reasoning: Injecting wet methanol can cause "explosive" vaporization in the pyrolyzer, scattering the sample and ruining reproducibility.

Phase 3: Instrumental Parameters
ParameterSettingNotes
Furnace Temp 550°C (Single Shot)Sufficient for fragmentation and methylation.[1]
Interface Temp 300°CPrevents condensation of high-boiling oligomers.[1]
Split Ratio 50:1 to 100:1High split is needed to vent the reagent byproduct.
GC Oven 40°C (2 min)

320°C @ 20°C/min
Fast ramp preserves high boilers.[1]
MS Scan Range m/z 29 – 600Capture small fragments and large dimers.
Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Prep cluster_inst Instrumentation S1 Weigh Polymer (100-200 µg) S2 Add PTMA-MS (Excess Reagent) S1->S2 S3 Dry Solvent (Prevent Blowout) S2->S3 I1 Pyrolyzer (550°C) Reactive Fragmentation S3->I1 I2 GC Separation (DB-5ms Column) I1->I2 I3 MS Detection (EI Mode) I2->I3

Caption: Operational workflow from sample weighing to MS detection, emphasizing the critical solvent drying step.

Data Interpretation & Troubleshooting

Identifying the Fingerprint

When analyzing the Total Ion Chromatogram (TIC), look for these specific markers:

  • Reagent Peaks: You will see a large peak for N,N-dimethylaniline (the breakdown product of PTMA).[1] Do not confuse this with a polymer additive.

  • Methyl Esters:

    • Polymer: Poly(ethylene terephthalate)

      
      Dimethyl terephthalate .[1]
      
    • Polymer: Nylon 6,6

      
      Dimethyl adipate .[1]
      
    • Polymer: Alkyd Resin

      
      Methyl esters of fatty acids  (Palmitic, Oleic, Linoleic).[1]
      
  • Methyl Ethers:

    • Polymer: Phenolic Resins

      
      Methoxy-benzenes  (Anisole derivatives).[1]
      
Troubleshooting Guide
IssueDiagnosisCorrective Action
Peak Tailing (Acids) Incomplete MethylationIncrease PTMA-MS volume or reduce sample mass.
"Ghost" Peaks Reagent ContaminationRun a blank with just PTMA-MS to subtract background.[1]
Poor Reproducibility Sample ScatteringEnsure methanol is fully evaporated before dropping cup.
Missing High Boilers Cold SpotsCheck interface temperature between Pyrolyzer and GC (must be >300°C).

References

  • TCI Chemicals. Phenyltrimethylammonium Methosulfate (Product Specification). Retrieved from TCI Chemicals.[2][3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from PubChem.[4] Link

  • Challinor, J. M. (2001).[1] Review: The development and applications of thermally assisted hydrolysis and methylation reactions. Journal of Analytical and Applied Pyrolysis.

  • Frontier Laboratories. Pyrolysis-GC/MS Data Book of Synthetic Polymers. (Standard industry reference for pyrogram interpretation). Link

  • ASTM D5974. Standard Test Methods for Fatty and Rosin Acids in Tall Oil Fractionation Products by Capillary Gas Chromatography. (Contextual reference for fatty acid methylation). Link

Sources

Application

Application Note: Phenyltrimethylammonium Methosulfate (PTMA-MS) as a Pi-Selective Ion-Pairing Reagent

This Application Note is designed for researchers and analytical scientists requiring advanced selectivity for anionic separations. It focuses on the specific utility of Phenyltrimethylammonium Methosulfate (PTMA-MS) , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring advanced selectivity for anionic separations. It focuses on the specific utility of Phenyltrimethylammonium Methosulfate (PTMA-MS) , a specialized quaternary ammonium reagent that offers distinct selectivity advantages over traditional aliphatic ion-pairing reagents (like Tetrabutylammonium) due to its aromatic functionality.[1]

[1]

Executive Summary

While aliphatic amines (e.g., Tetrabutylammonium hydroxide) are the industry standard for retaining anionic species in Reversed-Phase HPLC, they rely solely on hydrophobicity for retention modulation.[1] Phenyltrimethylammonium Methosulfate (PTMA-MS) introduces a secondary interaction mechanism:


-

electron donor-acceptor interactions
.[1]

This protocol details the use of PTMA-MS to resolve co-eluting acidic compounds that differ in aromaticity but have similar hydrophobicity. Additionally, the methosulfate counterion provides superior solubility and reduced corrosivity compared to halide salts (chloride/bromide).

Scientific Mechanism: The "Pi-Selectivity" Advantage[1]

In standard Ion-Pair Chromatography (IPC), the reagent consists of a hydrophobic tail and a charged head. PTMA-MS differs structurally:

  • Cation (Phenyltrimethylammonium): Contains a benzene ring.[1] This allows the reagent to engage in

    
    -
    
    
    
    stacking with aromatic analytes or phenyl-based stationary phases.[1]
  • Anion (Methosulfate,

    
    ):  A non-UV-absorbing, non-corrosive counterion that maintains high solubility in aqueous-organic mobile phases.[1]
    

Mechanism of Action: The PTMA cation adsorbs onto the hydrophobic stationary phase (C18), creating a positively charged surface. Anionic analytes are retained via electrostatic attraction.[1] However, unlike aliphatic reagents, PTMA adds a "Pi-Cloud" to the stationary phase surface, significantly altering selectivity for analytes with conjugated systems.[1]

Visualization: The Tri-Modal Retention Mechanism

The following diagram illustrates the simultaneous interactions occurring within the column.

PTMA_Mechanism StationaryPhase Stationary Phase (C18 Alkyl Chains) PTMA PTMA Cation (Phenyl-N+(Me)3) StationaryPhase->PTMA Hydrophobic Adsorption Analyte Target Analyte (Aromatic Anion) PTMA->Analyte Electrostatic Attraction (+ to -) PTMA->Analyte Pi-Pi Stacking (Aromatic Interaction) MobilePhase Mobile Phase (Organic/Buffer) MobilePhase->Analyte Solvation Competition

Figure 1: Mechanistic interaction map showing how PTMA bridges the stationary phase and analyte via both charge and aromatic stacking.

Experimental Protocol

Reagent Preparation

Safety Note: PTMA-MS is toxic if swallowed and a skin irritant.[1] Handle in a fume hood. Materials:

  • Phenyltrimethylammonium Methosulfate (High Purity >98%).[1][2][3]

  • HPLC Grade Water & Methanol/Acetonitrile.[1]

  • Phosphoric Acid or Acetate Buffer.[1]

Stock Solution (50 mM):

  • Weigh 1.23 g of PTMA-MS (MW ≈ 247.31 g/mol ).[1]

  • Dissolve in 100 mL of HPLC-grade water.

  • Filter through a 0.2 µm membrane.[1] Note: Methosulfate salts are highly soluble; no heating required.[1]

Mobile Phase Setup

Standard IPC requires careful pH control to ensure the analyte is ionized (anionic) while the column remains stable.

ParameterSpecificationRationale
Concentration 5 mM – 10 mM (in final mobile phase)Sufficient to cover C18 surface without causing baseline noise.[1]
Buffer pH 6.0 – 7.5Ensures carboxylic acids/sulfonates are fully deprotonated (anionic).[1]
Organic Modifier Methanol (Preferred)Acetonitrile can suppress

-

interactions; Methanol preserves them.[1]
Stationary Phase C18 or Phenyl-HexylUse Phenyl-Hexyl columns to maximize the aromatic selectivity effect.[1]

Step-by-Step Mixing:

  • Prepare 900 mL of 20 mM Phosphate Buffer (pH 7.0).

  • Add 100 mL of the 50 mM PTMA-MS Stock Solution (Final conc: 5 mM).

  • Mix with Organic Modifier (e.g., 50:50 Buffer:Methanol) as per gradient requirements.[1]

  • Degas thoroughly. Ion-pairing reagents are prone to bubble formation.[1]

Detection Settings[1]
  • UV Cutoff Warning: The phenyl group in PTMA absorbs UV radiation below 260 nm.

  • Recommendation: Set detection wavelength

    
     260 nm.
    
  • Alternative: If the analyte has no chromophore, use Indirect UV Detection . Set the detector to 254 nm (where PTMA absorbs). The elution of the non-absorbing analyte will appear as a negative peak (dip) in the PTMA background.

Case Study: Separation of Isomeric Benzoic Acids

Scenario: Separating m-toluic acid and p-toluic acid.[1] These isomers have identical mass and nearly identical hydrophobicity, making separation on standard C18 difficult.[1]

Workflow:

  • Control: Run on C18 with standard Tetrabutylammonium (TBA).

    • Result: Co-elution or poor resolution (

      
      ).[1]
      
  • Test: Run on C18 with PTMA-MS .

    • Result: Improved resolution (

      
      ).
      
    • Why: The geometry of the para-isomer allows more efficient stacking with the planar phenyl ring of the PTMA reagent compared to the meta-isomer, creating a difference in retention time.

Secondary Application: GC Flash Methylation

Note: While the primary request focuses on "Ion Pairing" (HPLC), PTMA salts are historically significant in Gas Chromatography.

In GC, PTMA-MS acts as a pyrolytic methylation reagent .[1] When injected into a hot GC port (>250°C) with an acidic analyte (R-COOH):

  • Ion Pair Formation: R-COO

    
     + Ph-N
    
    
    
    (Me)
    
    
  • Pyrolysis: The heat drives a methyl group transfer.

  • Reaction: R-COO-CH

    
     (Methyl Ester) + Ph-N(Me)
    
    
    
    (Dimethylaniline).[1]

Protocol Snippet:

  • Mix sample 1:1 with 0.2M PTMA-MS in Methanol.[1]

  • Inject directly.[1]

  • Advantage:[4][5][6][7][8] Methosulfate avoids the accumulation of iodine (from iodide salts) or strong alkalinity (from hydroxide salts) in the liner.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Detection wavelength too low (<250 nm).[1]Increase

to >260 nm or switch to Electrochemical Detection (ECD).
Drifting Retention Times Column not fully equilibrated.IPC reagents equilibrate slowly.[1] Flush column with 20+ column volumes of mobile phase before starting.
Precipitation Incompatibility with high % Organic.[1]Methosulfate is generally soluble, but avoid >80% Acetonitrile if buffer concentration is high (>50 mM).[1]
Ghost Peaks Impurities in the PTMA reagent.Use HPLC-grade reagents.[1] PTMA can degrade to dimethylaniline; ensure fresh stock.[1]

References

  • Chromatography Online. "A New Twist to Ion-Pairing Chromatography."[1] LCGC International.[1] Accessed January 28, 2026.[1] [Link]

  • National Institutes of Health (NIH) PubChem. "Phenyltrimethylammonium methosulfate - Compound Summary."[1] Accessed January 28, 2026.[1] [Link][1]

Sources

Method

Advanced Protocol: Use of Phenyltrimethylammonium Methosulfate in Pharmaceutical Synthesis

Executive Summary Phenyltrimethylammonium methosulfate (PTMA-MS) represents a strategic reagent choice in pharmaceutical alkylation, serving as a solid-state surrogate for Dimethyl Sulfate (DMS) . While DMS is a ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) represents a strategic reagent choice in pharmaceutical alkylation, serving as a solid-state surrogate for Dimethyl Sulfate (DMS) . While DMS is a ubiquitous methylating agent, its high volatility and extreme inhalation toxicity pose significant safety and containment challenges in GMP environments.

PTMA-MS (


) overcomes these barriers by delivering the methylation power of DMS in a crystalline, non-volatile salt form. This guide details the mechanistic advantages, specific synthetic protocols, and safety considerations for deploying PTMA-MS in the O-methylation of phenols  and esterification of carboxylic acids  during Active Pharmaceutical Ingredient (API) synthesis.

Chemical Profile & Mechanistic Insight

The "Masked" Methylating Agent

PTMA-MS is chemically the adduct of N,N-Dimethylaniline and Dimethyl Sulfate . In solution, it exists as a quaternary ammonium cation and a methosulfate anion.

PropertyData
CAS Number 28001-58-3
Formula

Molecular Weight 247.31 g/mol
Appearance White to off-white crystalline solid
Melting Point ~125–130 °C
Solubility Soluble in water, alcohols, DMF; insoluble in non-polar ethers.[1]
Mechanism of Action: The Anilinium Transfer

Unlike simple alkyl halides, PTMA-MS operates via a cation-driven transmethylation . Under basic conditions, the nucleophile (e.g., phenoxide) attacks one of the methyl groups on the quaternary ammonium nitrogen.

The reaction is thermodynamically driven by the formation of the neutral, stable leaving group N,N-Dimethylaniline (DMA) .

Key Reaction Pathway:



Note: While the methosulfate anion (


) is present, the quaternary ammonium center is typically the kinetically active electrophile in non-aqueous solvents like DMF or acetone.

MethylationMechanism Reagent PTMA-MS (Solid Reagent) Dissociation Dissociation (Solvent: DMF) Reagent->Dissociation Cation Ph-N(Me)3+ (Active Electrophile) Dissociation->Cation TS Transition State [SN2 Attack] Cation->TS Nucleophile Phenoxide (Ar-O-) Nucleophile->TS Products Methyl Ether (Ar-OMe) + Dimethylaniline (DMA) TS->Products - DMA (Leaving Group)

Figure 1: Mechanistic pathway of O-methylation using PTMA-MS. The reaction is driven by the release of neutral dimethylaniline.

Application Areas in API Synthesis

Primary Use Cases
  • O-Methylation of Sterically Hindered Phenols:

    • PTMA-MS is superior to methyl iodide (MeI) for hindered substrates because the reaction can be run at higher temperatures (refluxing DMF/anisole) without the reagent evaporating.

  • Synthesis of Anisole Derivatives:

    • Used in the production of methoxy-substituted intermediates (e.g., precursors for Codeine , Papaverine , or Mescaline analogs).

  • Green Chemistry & Safety Compliance:

    • Replaces DMS in pilot-plant scales where scrubber capacity for volatile sulfates is limited.

Comparison with Standard Reagents
FeaturePTMA-MSDimethyl Sulfate (DMS)Methyl Iodide (MeI)
Physical State Solid (Safe handling)Liquid (Volatile)Liquid (Highly Volatile)
Inhalation Hazard Low (Dust only)Extreme (Fatal vapor)High (Neurotoxic vapor)
Atom Economy Moderate (High MW byproduct)HighModerate
Byproduct Dimethylaniline (Basic)Methyl sulfate (Acidic)Iodide salts
Workup Acid Wash (Removes DMA)Hydrolysis (Exothermic)Aqueous wash

Detailed Protocol: O-Methylation of a Pharmaceutical Intermediate

Objective: Synthesis of 4-Methoxy-2-methylbenzoic acid methyl ester (or generic anisole derivative) from the corresponding phenol.

Reagents & Equipment
  • Substrate: Phenolic precursor (1.0 equiv)

  • Reagent: Phenyltrimethylammonium methosulfate (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: Dimethylformamide (DMF) or Acetone (for lower temp). Note: DMF is preferred for difficult substrates.

  • Equipment: 3-neck round bottom flask, mechanical stirrer, reflux condenser, nitrogen inlet.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the reaction vessel with the Phenolic Substrate (e.g., 50 mmol) and Anhydrous

    
      (75 mmol).
    
  • Add DMF (5–7 volumes relative to substrate mass). Stir at room temperature for 15 minutes to allow partial deprotonation.

    • Tip: Ensure

      
       is finely milled to maximize surface area.
      
Step 2: Reagent Addition
  • Add Phenyltrimethylammonium methosulfate (55-60 mmol) as a solid in a single portion.

    • Observation: The reaction mixture may slightly exotherm, but violent gas evolution (typical of diazomethane) will not occur.

  • Equip the flask with a reflux condenser and nitrogen line.

Step 3: Reaction
  • Heat the mixture to 80–100 °C .

    • Rationale: The decomposition/transfer rate of the methyl group from the anilinium cation is optimal in this range.

  • Monitor by HPLC or TLC. Typical reaction times range from 2 to 6 hours .

    • Endpoint: Disappearance of the phenol peak.

Step 4: Workup (Critical for Purity)
  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture into Ice Water (10 volumes).

  • Extraction: Extract the product into Ethyl Acetate or MTBE (2x).

  • DMA Removal (The "Acid Wash"):

    • Wash the combined organic organic layer with 1M HCl (2x).

    • Mechanism:[2] This converts the byproduct Dimethylaniline (DMA) into its water-soluble hydrochloride salt (

      
      ), removing it from the organic phase.
      
    • Verification: Check the organic layer by TLC to ensure DMA (spot usually visible under UV) is gone.

  • Final Wash: Wash organics with Brine, dry over

    
    , and concentrate in vacuo.
    
Process Flow Diagram

ProtocolFlow Start Start: Phenol + K2CO3 + DMF AddReagent Add PTMA-MS (Solid) (1.1 - 1.2 equiv) Start->AddReagent Heat Heat to 80-100°C (2-6 Hours) AddReagent->Heat Quench Quench in Ice Water Extract with EtOAc Heat->Quench AcidWash CRITICAL STEP: Wash with 1M HCl Quench->AcidWash RemoveDMA Removes Dimethylaniline (Byproduct) AcidWash->RemoveDMA DMA into Aqueous Phase Final Dry & Concentrate Yield: Methyl Ether AcidWash->Final

Figure 2: Operational workflow emphasizing the acid wash step for byproduct removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Temperature too low.Increase temperature to 110°C (DMF reflux). The anilinium transfer requires thermal activation.
Byproduct Contamination Incomplete removal of Dimethylaniline.Increase the volume or concentration of the HCl wash during workup. Ensure pH of aqueous layer is < 2.
Dark Coloration Oxidation of phenol or DMA.Ensure strict Nitrogen inerting. Add a pinch of sodium dithionite during workup if color persists.
Solubility Issues Salt insolubility in Acetone.Switch solvent to DMF or DMAc (Dimethylacetamide) to improve reagent solubility.

Safety & Handling Protocol

Hazard Classification:

  • PTMA-MS: Acute Toxicity (Oral), Skin Irritant.[1]

  • Dimethyl Sulfate (DMS): Carcinogen, Mutagen, Fatal if Inhaled.

Advantages of PTMA-MS:

  • No Vapor Pressure: Eliminates the risk of inhaling fatal vapors during weighing and addition.

  • Spill Management: Solids are easily swept up; liquid DMS spills require ammonia neutralization and evacuation.

Required PPE:

  • Chemical safety goggles.

  • Nitrile gloves (Double gloving recommended).

  • P100 Dust mask or Fume Hood (to prevent dust inhalation).

Waste Disposal:

  • Aqueous waste from the workup contains Dimethylaniline hydrochloride . This must be treated as hazardous organic waste, not general aqueous waste.

References

  • European Chemicals Agency (ECHA). Registration Dossier: Phenyltrimethylammonium methosulfate (CAS 28001-58-3).[1][3] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. [Link][3][4][5]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[6] (Contextual reference for methylation alternatives). Acc. Chem. Res. [Link]

  • Org. Synth. Coll. Vol. 4. Use of Trimethylanilinium salts in synthesis. (Historical grounding for anilinium salt methodology). [Link]

Sources

Application

High-Performance Methylation in Agrochemical Synthesis: The Phenyltrimethylammonium Methosulfate Protocol

Executive Summary In the high-stakes field of agrochemical synthesis, Phenyltrimethylammonium methosulfate (PTM) (CAS: 28001-58-3) has emerged as a critical process enabler. Historically, Dimethyl Sulfate (DMS) has been...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of agrochemical synthesis, Phenyltrimethylammonium methosulfate (PTM) (CAS: 28001-58-3) has emerged as a critical process enabler. Historically, Dimethyl Sulfate (DMS) has been the industry standard for methylation due to its high reactivity. However, DMS poses severe safety risks: it is highly volatile, fatal by inhalation, and a potent carcinogen.

PTM serves as a solid-state, latent source of dimethyl sulfate . It offers the reactivity profile of DMS without the extreme inhalation hazards associated with the volatile liquid. This guide details the application of PTM in synthesizing methoxy-based herbicides and N-methylated fungicides, focusing on reaction causality, yield optimization, and the critical removal of byproducts.

Mechanistic Principles: The "Latent Electrophile"

To optimize yields, one must understand that PTM is not merely a salt; it is a thermal release system .

The Equilibrium Dynamics

At room temperature, PTM is a stable quaternary ammonium salt. Upon heating (typically >80°C) in non-protic solvents, it undergoes a reversible dissociation to release Dimethylaniline (DMA) and Dimethyl Sulfate (DMS) in situ.

The reaction proceeds via a transmethylation mechanism where the in situ generated DMS reacts immediately with the nucleophile (phenoxide or amide anion), driving the equilibrium forward.

Reaction Pathway Visualization

MethylationMechanism PTM Phenyltrimethylammonium Methosulfate (Solid) Heat Heat (>80°C) PTM->Heat Dissociation Thermal Dissociation Heat->Dissociation DMS_InSitu Dimethyl Sulfate (Active Electrophile) Dissociation->DMS_InSitu Releases DMA_Byproduct Dimethylaniline (Byproduct) Dissociation->DMA_Byproduct Releases Product Methylated Agrochemical (Anisole/N-Methyl Amide) DMS_InSitu->Product CH3 Transfer Substrate Substrate (Phenol/Amine) Substrate->Product Methylation Base Base (K2CO3/NaOH) Base->Product Waste Methyl Sulfate Salt + DMA

Figure 1: Thermal dissociation mechanism of PTM. The reagent acts as a safe storage form of the active methylating agent.

Application Notes: Agrochemical Synthesis

O-Methylation: Synthesis of Aryl Methoxy Herbicides

Many herbicides (e.g., Dicamba derivatives, 2,4-D analogs) require the conversion of a phenol to a methoxy group. PTM is superior to Methyl Iodide (too volatile/expensive) and DMS (too hazardous) for mid-to-high value intermediates.

  • Target: Conversion of substituted phenols to anisoles.

  • Advantage: PTM allows for higher reaction temperatures than Methyl Iodide, pushing sterically hindered reactions to completion.

N-Methylation: Synthesis of Carbamate & Urea Pesticides

N-methylation of heterocycles is a common step in fungicide production. PTM provides a controlled methylation source that avoids the "over-methylation" often seen with highly reactive liquid alkyl halides.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Methoxy-2-methylbenzoic Acid Intermediate

This protocol demonstrates the O-methylation of a substituted phenol, a common scaffold in auxin-mimic herbicides.

Reagents:
  • Substrate: 4-Hydroxy-2-methylbenzoic acid methyl ester (1.0 eq)

  • Reagent: Phenyltrimethylammonium methosulfate (PTM) (1.1 - 1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Toluene (if phase transfer conditions are preferred).

Step-by-Step Methodology:
  • Reaction Setup:

    • Charge a 3-neck round bottom flask with the Substrate and Anhydrous

      
       .
      
    • Add DMF (5 mL per gram of substrate). Note: DMF is preferred for its high boiling point and ability to solubilize the phenoxide intermediate.

    • Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

  • Reagent Addition:

    • Add PTM as a solid in a single portion.

    • Observation: The mixture remains a suspension. Unlike liquid DMS, there is no immediate exotherm or fume generation.

  • Thermal Activation:

    • Heat the reaction mixture to 100°C - 110°C .

    • Mechanism Check: At this temperature, PTM dissociates. The reflux condenser prevents the escape of any transient DMS.

    • Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.

  • Workup (The Critical Purification Step):

    • Cool the mixture to RT.

    • Quench by pouring into ice water.

    • Extraction: Extract with Ethyl Acetate or Toluene.

    • Acid Wash (Crucial): Wash the organic layer with 10% HCl (aq) .

      • Why? The reaction generates Dimethylaniline (DMA) as a byproduct. DMA is a basic amine. The HCl wash converts DMA into its water-soluble hydrochloride salt, removing it from the organic product layer.

    • Final Wash: Wash with Brine, dry over

      
      , and concentrate.
      
Workup & Purification Logic

WorkupFlow Crude Crude Reaction Mixture (Product + DMA + Salts) Extraction Organic Extraction (Ethyl Acetate) Crude->Extraction AcidWash Acid Wash (10% HCl) CRITICAL STEP Extraction->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep Aqueous Aqueous Layer (Contains DMA-HCl Salt) PhaseSep->Aqueous Removes Byproduct Organic Organic Layer (Product) PhaseSep->Organic Retains Product Final Final Product (Pure Methoxy Compound) Organic->Final Dry & Concentrate

Figure 2: Purification workflow highlighting the removal of the Dimethylaniline byproduct via acid washing.

Safety & Comparative Analysis

PTM is designed to mitigate the risks of Dimethyl Sulfate while retaining its chemistry.

FeatureDimethyl Sulfate (DMS)Phenyltrimethylammonium Methosulfate (PTM)
Physical State Liquid (Volatile)Solid (Salt)
Inhalation Hazard Fatal (LC50 ~30 ppm)Low (Non-volatile solid)
Carcinogenicity Proven Human CarcinogenSuspected (Releases DMS in situ)
Handling Requires closed systems/scubbersStandard powder handling
Atom Economy High (transfers 1 or 2 methyls)Lower (High MW carrier: Dimethylaniline)
Byproduct Sulfuric acid/MethanolDimethylaniline (Must be removed)

Safety Warning: While PTM is safer to handle, it is toxic if swallowed (H301) and causes skin irritation. Upon heating, it generates DMS; therefore, all reactions must be performed under a fume hood with appropriate scrubbing for potential sulfate vapors.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Phenyltrimethylammonium methosulfate.[1] Retrieved from [Link][1]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. (Contextual reference for methylation alternatives). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenyltrimethylammonium Methosulfate (PTM) Optimization

Role: Senior Application Scientist Subject: Optimization of Reaction Conditions, Troubleshooting, and Safety Protocols for PTM Synthesis. Executive Summary & Reaction Mechanics Phenyltrimethylammonium methosulfate (PTM)...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Reaction Conditions, Troubleshooting, and Safety Protocols for PTM Synthesis.

Executive Summary & Reaction Mechanics

Phenyltrimethylammonium methosulfate (PTM) is a quaternary ammonium salt typically synthesized via the exhaustive methylation of N,N-dimethylaniline using dimethyl sulfate (DMS).[1] This reaction follows an


 nucleophilic substitution mechanism .[1]

The Core Challenge: The reaction is highly exothermic. The primary optimization targets are thermal control (to prevent runaway reactions and degradation) and crystallization kinetics (to prevent "oiling out" and ensure high purity).[1]

Reaction Scheme


Critical Reaction Parameters (The "Why" & "How")

This section details the causal relationships between experimental conditions and product quality.

Solvent Selection: The Solubility Differential

The choice of solvent is the single most critical factor in isolating high-purity PTM. The goal is a solvent where the starting materials (amine and DMS) are soluble, but the ionic product (PTM) is insoluble.

Solvent SystemSuitabilityMechanistic Insight
Toluene (Recommended) High Non-polar nature forces the ionic PTM to precipitate immediately upon formation, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions.[1]
Benzene ModerateEffective but avoided due to high toxicity (carcinogenic).[1]
Ethanol/Methanol LowHigh polarity solubilizes the product, requiring difficult evaporation steps that increase thermal degradation risks.[1]
Acetone LowOften causes the product to "oil out" rather than crystallize due to intermediate polarity.[1]
Thermodynamics & Addition Rate

The methylation is exothermic.[1][2][3][4] Adding DMS too quickly causes localized hotspots (


), leading to:
  • Oxidation: Darkening of the reaction mixture (pink/brown impurities).[1]

  • Vaporization: Loss of toxic DMS, altering stoichiometry.[1]

Interactive Troubleshooting Guide (Q&A)

Scenario A: Physical State & Isolation Issues

Q: My product is separating as a viscous oil instead of a white solid ("Oiling Out"). How do I fix this?

A: "Oiling out" occurs when the product forms a supercooled liquid or contains impurities that depress the melting point.[1]

  • Immediate Fix:

    • Stop Stirring: Let the oil settle.

    • Seed Crystal: Add a small crystal of pure PTM if available.[1]

    • The Scratch Method: Use a glass rod to vigorously scratch the inner wall of the flask at the oil-solvent interface.[1] This provides nucleation sites.[1]

    • Anti-Solvent: Add a small volume of dry Diethyl Ether or THF to reduce polarity further.[1]

  • Root Cause Prevention: Ensure your reaction temperature is kept below the melting point of the product during the final stages. Use dry toluene ; moisture promotes oiling.[1]

Q: The product is highly hygroscopic and becomes sticky during filtration.

A: PTM is a quaternary salt and naturally hygroscopic.[1]

  • Protocol:

    • Perform filtration under a blanket of dry Nitrogen or Argon.[1]

    • Wash the filter cake with anhydrous toluene or ether.[1]

    • Transfer immediately to a vacuum desiccator containing

      
       or silica gel.[1] Do not air dry.[1]
      
Scenario B: Purity & Coloration

Q: The reaction mixture turned dark brown or pink. Is the batch ruined?

A: This indicates oxidation of the N,N-dimethylaniline precursor.

  • Diagnosis: Oxygen ingress or impure starting amine.[1]

  • Recovery: Recrystallization from boiling isopropanol or ethanol/ethyl acetate mixtures can sometimes remove the colored impurities, but yield will suffer.

  • Prevention: The reaction must be run under an inert atmosphere (

    
    ).[1][2][3][4] Sparge the solvent and amine with nitrogen for 15 minutes before adding DMS.[1]
    

Q: I have low yield despite long reaction times.

A: Check your stoichiometry and DMS quality.

  • DMS Hydrolysis: Dimethyl sulfate hydrolyzes in moist air.[1] If your DMS is old, the active methylating agent concentration is lower than calculated. Distill DMS (under vacuum, with extreme caution) or use a fresh bottle.[1]

  • Stoichiometry: Use a slight excess of amine (1.05 eq) relative to DMS to ensure the toxic sulfate is fully consumed, or use 0.95 eq DMS if product purity is paramount and you can wash away unreacted amine.

Visualizing the Optimization Workflow

The following diagram illustrates the logical flow for synthesis and the decision matrix for troubleshooting.

PTM_Optimization Start Start: Reagents Preparation Inert Purge with N2 (Critical) Start->Inert Solvent Solvent: Dry Toluene Inert->Solvent Heat Heat to 40°C Solvent->Heat AddDMS Add DMS Dropwise (Monitor Exotherm) Heat->AddDMS CheckTemp Temp > 50°C? AddDMS->CheckTemp Cool Active Cooling / Stop Addition CheckTemp->Cool Yes Stir Stir 1-2h (Post-addition) CheckTemp->Stir No (Stable) Cool->AddDMS StateCheck Product State? Stir->StateCheck Solid White Precipitate StateCheck->Solid Crystalline Oil Viscous Oil StateCheck->Oil Oiling Out Filter Filter under N2 Solid->Filter FixOil Add Ether/Seed/Scratch Oil->FixOil FixOil->Solid Wash Wash (Toluene/Ether) Filter->Wash Dry Vacuum Desiccator Wash->Dry

Caption: Figure 1. Optimized Synthesis Workflow and Phase-State Troubleshooting Logic.

Safety Protocol: Handling Dimethyl Sulfate

WARNING: Dimethyl Sulfate (DMS) is a potent alkylating agent, highly toxic, and a suspected carcinogen.[1] It has no odor to warn of lethal concentrations.[1]

  • Engineering Controls: All operations must occur in a functioning fume hood.

  • PPE: Double nitrile gloves (DMS penetrates standard latex), safety goggles, and a lab coat.[1]

  • Decontamination (The "Ammonia Method"):

    • Do not wash DMS-contaminated glassware directly with water (hydrolysis is slow and acidic).[1]

    • Protocol: Immerse all glassware and spills in a 10% Ammonium Hydroxide (

      
      )  solution.[1] The ammonia rapidly reacts with DMS to form harmless methylamine salts.[1] Leave for 24 hours before standard cleaning.
      

References

  • Org. Synth. 1976, 55, 114. Phenyltrimethylammonium Tribromide.[1][5] (Describes the precursor synthesis of the methosulfate salt).

    • [1]

  • Vertex Chem Safety Data.

    • [1]

  • U.S. Patent 4,515,723. Quaternization of amines using dimethyl sulfate.[1]

  • Thermo Fisher Scientific.

    • (Search CAS: 28001-58-3)[1]

Sources

Optimization

Technical Support Center: Phenyltrimethylammonium Methosulfate (PTM) Stability &amp; Optimization

Role: Senior Application Scientist Subject: Stability Profile & Troubleshooting Guide for Phenyltrimethylammonium Methosulfate CAS: 28001-58-3 | Formula: Introduction: The Stability Paradox Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Stability Profile & Troubleshooting Guide for Phenyltrimethylammonium Methosulfate CAS: 28001-58-3 | Formula:



Introduction: The Stability Paradox

Welcome to the technical support center. As researchers, we often choose Phenyltrimethylammonium methosulfate (PTM) as a non-volatile, solid-state alternative to the highly toxic dimethyl sulfate (DMS).

However, successful application requires understanding a critical paradox: PTM is designed to be stable during storage but unstable during reaction. Its utility as a methylating agent relies on the thermal lability of the


 bond at elevated temperatures. This guide details how to maintain its integrity on the shelf and control its decomposition in the flask.

Module 1: Storage & Pre-Reaction Stability

Status: Critical Control Point Objective: Prevent premature hydrolysis and acidification.

PTM contains the methosulfate anion (


) . While less reactive than the methyl sulfate diester (DMS), it is hygroscopic and susceptible to hydrolysis.
The Hydrolysis Cascade

When exposed to atmospheric moisture, the methosulfate anion hydrolyzes, generating acidic species that can degrade sensitive substrates before the reaction even begins.

Reaction:



Storage Protocol
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Refrigerated)Slows kinetic rate of spontaneous hydrolysis.
Atmosphere Argon/Nitrogen Prevents moisture ingress (Hygroscopic nature).
Container Amber Glass While not strictly photosensitive, amber glass prevents UV-induced radical formation in trace impurities.
Desiccant Required Essential to maintain anhydrous conditions in secondary containment.

Module 2: Reaction Stability & Methylation Dynamics

Status: Optimization Zone Objective: Controlled thermal activation.

PTM acts as a methyl donor via an


 mechanism. Unlike iodides which react readily at lower temperatures, PTM often requires thermal activation  to overcome the activation energy of the 

bond formation (transmethylation).
Thermal Activation Thresholds
  • < 50°C: PTM is kinetically stable. Methylation is negligible.

  • 80°C – 120°C: Optimal window for solution-phase methylation (e.g., in DMF or Toluene).

  • > 160°C: Pyrolytic decomposition. Used for Gas Chromatography (GC) derivatization or solvent-free synthesis.

Diagram: Thermal Activation vs. Decomposition Pathways

The following diagram illustrates the bifurcation between successful methylation and unwanted side reactions (Hofmann-like elimination or hydrolysis).

PTM_Reactivity PTM PTM Reagent (Ph-NMe3+ MeSO4-) Heat Heat Activation (>80°C) PTM->Heat Activation Hydrolysis Moisture (H2O) PTM->Hydrolysis Storage Defect Product Methylated Product (R-OMe) Heat->Product + Substrate (SN2) Byproduct_DMA Dimethylaniline (Leaving Group) Heat->Byproduct_DMA Side Product Substrate Substrate (R-OH / R-COOH) Acid Acidic Impurity (HSO4-) Hydrolysis->Acid Degradation

Figure 1: Reaction pathways of PTM. Successful methylation requires heat to transfer the methyl group, releasing dimethylaniline. Moisture leads to acidic bisulfate formation.

Module 3: Troubleshooting & FAQs

Status: Interactive Support Audience: Lab Personnel encountering specific failures.

Q1: "My reaction mixture turned acidic and the yield is low. What happened?"

Diagnosis: Hydrolytic Decomposition.

  • Cause: The reagent likely absorbed water during storage or weighing. The methosulfate anion hydrolyzed to form bisulfate (

    
    ), lowering the pH.
    
  • The Fix:

    • Check the pH of the PTM solution before adding substrate.

    • Add a mild base (e.g.,

      
       or DIPEA) to scavenge the acidic proton generated during the reaction.
      
    • Protocol Adjustment: Dry the PTM under vacuum over

      
       if clumping is observed.
      
Q2: "I smell a strong, fishy amine odor during the reaction at 100°C."

Diagnosis: Normal Reaction Byproduct.

  • Cause: The leaving group in PTM methylation is N,N-Dimethylaniline . This is an expected byproduct of the methyl transfer.

  • The Fix:

    • This confirms the reaction is proceeding.

    • Ensure proper ventilation.

    • Remove the amine byproduct during workup using an acidic wash (1M HCl), which protonates the dimethylaniline, making it water-soluble.

Q3: "The reaction is sluggish in Toluene but fast in DMF. Why?"

Diagnosis: Solvent Polarity & Ion Pairing.

  • Cause: PTM is a salt. In non-polar solvents (Toluene), it exists as a tight ion pair, reducing the nucleophilicity of the counter-ion or the availability of the methyl group. In polar aprotic solvents (DMF, DMAc), the ions are better solvated.

  • The Fix:

    • Switch to DMF or Acetonitrile for faster kinetics.

    • If non-polar solvents are required, use a Phase Transfer Catalyst (PTC) like 18-Crown-6 to solubilize the cation.

Q4: "Can I use PTM for GC-MS derivatization?"

Diagnosis: Yes, via Pyrolysis.

  • Mechanism: In the injection port (>200°C), PTM undergoes thermal dissociation.

  • Protocol:

    • Mix sample (fatty acids/phenols) with PTM solution (in Methanol).

    • Inject directly.

    • Warning: Ensure the liner is changed frequently, as non-volatile sulfate residues can accumulate.

Module 4: Experimental Optimization Matrix

Use this table to select conditions based on your substrate sensitivity.

Substrate TypeRecommended TempSolvent SystemBase AdditiveNotes
Carboxylic Acids 80–100°CDMF / Acetone

Standard esterification. High yield.
Phenols 100–120°CToluene (with PTC)NaOH / KOHRequires phase transfer catalysis if using Toluene.
Sensitive Alcohols 40–60°CDMF

Cesium effect enhances reactivity at lower temps.

References

  • PubChem. (n.d.). Phenyltrimethylammonium methosulfate | C10H17NO4S.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). Phenyltrimethylammonium methosulfate Product Specification. Merck KGaA.
  • Kuppuswamy, S., et al. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. PubMed.[2] Retrieved January 28, 2026, from [Link]

  • Zheng, Y., et al. (2022). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. MDPI Polymers. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Phenyltrimethylammonium Methosulfate (PhTMAMS)

Topic: Solubility & Handling Troubleshooting Guide CAS: 28001-58-3 | Formula: C₁₀H₁₇NO₄S Audience: Chemical Researchers, Analytical Scientists, Process Chemists Core Technical Overview Phenyltrimethylammonium methosulfat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling Troubleshooting Guide CAS: 28001-58-3 | Formula: C₁₀H₁₇NO₄S Audience: Chemical Researchers, Analytical Scientists, Process Chemists

Core Technical Overview

Phenyltrimethylammonium methosulfate (PhTMAMS) is a quaternary ammonium salt widely utilized as a methylating agent and phase transfer catalyst (PTC). While it offers superior thermal stability compared to some halides, its utility is frequently bottlenecked by its specific solubility profile and hygroscopic nature.

The Solubility Paradox: PhTMAMS is an ionic salt. It exhibits high solubility in high-dielectric solvents (Water, Methanol) but is virtually insoluble in the non-polar solvents (Hexane, Toluene) often favored for organic extraction. Successful application requires bridging this polarity gap.

Solubility & Compatibility Matrix

Use this table to select the correct solvent system for your application.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Protic Polar Methanol , Ethanol, WaterHigh (Recommended) Ideal for stock solutions. Methanol is the "Gold Standard" for GC-MS prep.
Aprotic Polar Acetonitrile, DMF, DMSOModerate to High Good for anhydrous reactions. Heating may be required to reach saturation in ACN.
Chlorinated Dichloromethane (DCM), ChloroformLow / Sparingly Poor solubility. Often requires a Phase Transfer Catalyst (PTC) setup to function effectively.
Non-Polar Hexane, Heptane, Toluene, EtherInsoluble Warning: Will cause immediate precipitation. Use only if precipitating the reagent is the goal.
Troubleshooting Hub (Q&A)
Issue 1: "The reagent clumps or turns to goo during weighing."

Diagnosis: Hygroscopic Failure. PhTMAMS is highly hygroscopic. Exposure to ambient humidity causes the crystal lattice to collapse, absorbing water weight that skews stoichiometric calculations and interferes with anhydrous protocols (e.g., subsequent silylation).

Corrective Protocol:

  • Drying: Dry the reagent in a vacuum desiccator over P₂O₅ or anhydrous CaSO₄ for 24 hours prior to use.

  • Handling: Weigh quickly in a low-humidity environment (glovebox or nitrogen tent preferred).

  • Storage: Store in a tightly sealed container taped with Parafilm, ideally within a secondary desiccator.

Issue 2: "I added the reagent to my reaction in Toluene/DCM, and it just sits at the bottom."

Diagnosis: Polarity Mismatch (Heterogeneous Phase Issue). PhTMAMS will not dissolve in non-polar organic solvents. If the reaction requires a non-polar medium, the reagent is kinetically inaccessible.

Corrective Protocol:

  • Option A (Co-solvent): Add 10-20% Methanol or Acetonitrile to the reaction mixture to solubilize the salt.

  • Option B (PTC Mode): If water is permissible, dissolve PhTMAMS in a minimum volume of water and run the reaction as a biphasic system (Water/Toluene) with vigorous stirring. The PhTMAMS will act at the interface.[1]

Issue 3: "My GC-MS peaks are tailing or showing incomplete methylation."

Diagnosis: Injector Precipitation or Thermal Lag. In "Flash Methylation" (pyrolytic methylation in the injector), the reagent must be in intimate contact with the analyte. If the sample is in Hexane and PhTMAMS is in Methanol, they may phase-separate inside the syringe or liner, preventing reaction before vaporization.

Corrective Protocol:

  • Solvent Swap: Evaporate the sample to dryness and reconstitute in Methanol so both analyte and reagent are in the same phase.

  • The "Sandwich" Injection: If solvents cannot be mixed, use an air-gap sandwich injection: [Sample] / [Air Gap] / [Reagent]. This forces mixing only at the moment of vaporization.

Technical Protocols
Protocol A: Preparation of Universal Stock Solution (0.5 M)

For use in derivatization and general synthesis.

  • Weighing: Accurately weigh 1.237 g of dry PhTMAMS (MW: 247.31 g/mol ).

  • Dissolution: Transfer to a 10 mL volumetric flask.

  • Solvent Addition: Add ~5 mL of HPLC-grade Methanol . Sonicate for 2 minutes until fully dissolved.

  • Make up: Dilute to volume with Methanol.

  • Validation: Solution should be clear and colorless. If cloudy, filter through a 0.45 µm PTFE filter (hydrophilic).

Protocol B: Remediation of Precipitated Reactions

If you accidentally added PhTMAMS to a non-polar mixture and it precipitated.

  • Stop Stirring: Allow the white solid to settle.

  • Decant: Carefully remove the non-polar supernatant (containing your non-polar reactants).

  • Dissolve: Dissolve the precipitate in a minimum amount of Acetonitrile or Methanol .

  • Recombine: Add the dissolved catalyst back to the non-polar phase dropwise while stirring vigorously.

    • Note: If it reprecipitates immediately, you must add a co-solvent (e.g., DCM) to the main mixture to increase its polarity.

Visualizations
Figure 1: Solvent Selection Decision Tree

Determine the correct solvent system based on your experimental constraints.

SolventSelection Start Start: Select Solvent for PhTMAMS IsWaterAllowed Is water allowed in reaction? Start->IsWaterAllowed WaterYes Yes (Aqueous/Biphasic) IsWaterAllowed->WaterYes Yes WaterNo No (Anhydrous) IsWaterAllowed->WaterNo No Homogeneous Is the reaction Homogeneous? UseMeOH Use Methanol (Best Solubility) Homogeneous->UseMeOH Yes (Protic OK) UseACN Use Acetonitrile or DMF (Requires Heat/Sonication) Homogeneous->UseACN No (Aprotic Required) UseWater Use Water or Water/Organic Mix (Phase Transfer Mode) WaterYes->UseWater WaterNo->Homogeneous

Caption: Logical flow for selecting the optimal solvent system for PhTMAMS based on water tolerance and phase requirements.

Figure 2: Mechanism of Solubility-Dependent Reactivity

Visualizing why solubility impacts the methylation efficiency.

Mechanism SolidSalt PhTMAMS (Solid Crystal) [Inactive] Solvated Solvated Ions (Ph-NMe3+ + MeSO4-) SolidSalt->Solvated  Dissolve in MeOH/H2O   Precipitate Precipitation (Trapped in Non-Polar Phase) SolidSalt->Precipitate  Add Hexane/Toluene   Reaction Reaction with Nucleophile (R-COOH -> R-COOMe) Solvated->Reaction  Active Methylation   Precipitate->Reaction  Very Slow / None  

Caption: The transition from solid salt to active solvated ions is the rate-limiting step in non-polar environments.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved January 28, 2026, from [Link]

  • Sigma-Aldrich (Merck).Phenyltrimethylammonium methosulfate Product Specification & MSDS.
  • European Chemicals Agency (ECHA). Registration Dossier: Phenyltrimethylammonium methosulfate.[2][3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Phenyltrimethylammonium Methosulfate (PTMA-MS) Lifecycle Management

Case ID: PTMA-MS-REGEN-001 Status: Active Classification: Catalyst Recovery & Purification Applicable For: Phase Transfer Catalysis (PTC), Methylation Reagents, Electrochemical Electrolytes. Executive Summary Phenyltrime...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PTMA-MS-REGEN-001 Status: Active Classification: Catalyst Recovery & Purification Applicable For: Phase Transfer Catalysis (PTC), Methylation Reagents, Electrochemical Electrolytes.

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) is a robust quaternary ammonium salt often used as a Phase Transfer Catalyst (PTC) or methylating agent. Unlike simple metal catalysts, PTMA-MS is an organic salt susceptible to specific degradation pathways—primarily Hofmann elimination (thermal) and anion hydrolysis (chemical).

"Regeneration" in this context strictly refers to recovery and purification (removing organic fouling/tars) rather than chemical resynthesis. If the methosulfate anion (


) has hydrolyzed to bisulfate (

), the catalyst's ionic character changes, often requiring disposal or complex ion-exchange procedures.

This guide provides the protocols to recover active PTMA-MS from reaction mixtures, strip organic contaminants, and verify anion integrity.

Module 1: Diagnostic Matrix (Troubleshooting)

Before attempting regeneration, diagnose the state of your catalyst.

SymptomProbable CauseMechanismRecommended Action
Dark Brown/Black Color Organic Fouling / TarsPolymerization of reaction byproducts on the salt surface.Protocol A (Solvent Wash)
Acidity Increase (pH < 4) Anion HydrolysisMethosulfate hydrolyzes to Bisulfate (

) + Methanol in the presence of water/heat.
Discard . Re-alkylation is hazardous (requires Dimethyl Sulfate).
Fishy Odor Hofmann EliminationThermal degradation releases Trimethylamine.Discard . The cation has destroyed itself.
Loss of Catalytic Activity Ion Pairing InhibitionCounter-ion exchange (e.g., replaced by reaction leaving groups like

or

).
Protocol B (Recrystallization)
Module 2: Regeneration Protocols
Protocol A: Solvent-Based De-Fouling (The "Wash" Cycle)

Use this when the catalyst is physically contaminated with non-polar reaction byproducts (tars, oils).

Principle: PTMA-MS is highly soluble in water and lower alcohols (Methanol, Ethanol) but insoluble in non-polar solvents (Toluene, Hexane, Diethyl Ether). We use this solubility differential to wash away impurities.

Reagents:

  • Solvent A (Dissolving): Methanol or warm Water (50°C).

  • Solvent B (Washing): Toluene, Ethyl Acetate, or Diethyl Ether.

Step-by-Step:

  • Dissolution: Dissolve the crude spent catalyst in the minimum amount of Solvent A required to solubilize it completely.

  • Filtration: Filter the solution through a glass frit (porosity 3 or 4) to remove insoluble solid particulates (char/coke).

  • Extraction: Transfer filtrate to a separatory funnel. Add 2 volumes of Solvent B . Shake vigorously and let phases separate.

    • Note: The catalyst remains in the polar layer (Solvent A). The organic tars migrate to the non-polar layer (Solvent B).

  • Separation: Drain the polar layer containing the catalyst.

  • Precipitation:

    • If using Methanol: Concentrate the solution on a rotary evaporator until a thick slurry forms. Add cold Diethyl Ether or Acetone to force precipitation.

    • If using Water:[1][2][3][4] Apply vacuum distillation (azeotropic removal) or lyophilization.

  • Drying: Dry the resulting white/off-white solid in a vacuum oven at 50°C for 6 hours.

Protocol B: Recrystallization (High Purity Recovery)

Use this when the catalyst activity has dropped due to trace impurities affecting the ionic lattice.

Principle: Exploits the temperature-dependent solubility of quaternary ammonium salts in alcohol/ketone mixtures.

  • Saturation: Suspend the crude PTMA-MS in boiling Isopropanol (IPA) or Ethanol . Add just enough solvent to dissolve the salt.

  • Clarification: If the solution is colored, add activated carbon (1-2% w/w), stir for 10 minutes, and filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

    • Tip: If crystallization is slow, add an anti-solvent like Acetone or Ethyl Acetate dropwise until turbidity appears.

  • Collection: Filter the crystals under vacuum. Wash the cake with cold Acetone.

  • Validation: Check melting point. Pure PTMA-MS melts at 123-125°C [1].[4]

Module 3: Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for recovering PTMA-MS.

G Start Spent Catalyst Mixture CheckState Visual/Odor Inspection Start->CheckState FishyOdor Fishy Odor? (Trimethylamine) CheckState->FishyOdor Discard1 DISCARD (Irreversible Degradation) FishyOdor->Discard1 Yes CheckSolubility Dissolve in Methanol/Water FishyOdor->CheckSolubility No FilterSolids Filter Insoluble Solids CheckSolubility->FilterSolids Extraction Liquid-Liquid Extraction (Wash with Toluene/EtOAc) FilterSolids->Extraction PhaseSep Separate Phases Extraction->PhaseSep OrganicLayer Organic Layer (Contains Tars/Oils) PhaseSep->OrganicLayer PolarLayer Polar Layer (Contains PTMA-MS) PhaseSep->PolarLayer Recryst Recrystallization (Solvent: EtOH / Anti-solvent: Acetone) PolarLayer->Recryst Dry Vacuum Dry (50°C) Recryst->Dry

Figure 1: Logic flow for the assessment and purification of spent Phenyltrimethylammonium methosulfate.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I regenerate the catalyst if it has turned into a liquid oil? A: If the pure salt is normally a solid (MP ~123°C) and it has turned into an oil, it is likely super-saturated with water (hygroscopic) or contaminated with reaction solvents. Try Protocol A (Step 5) using vacuum drying. If it remains an oil after drying, the crystal lattice is likely destroyed by impurities; proceed to Protocol B .

Q2: Why is the methosulfate anion important? Can I just use the chloride form? A: The anion dictates solubility and catalytic hardness. Methosulfate (


) is a "soft," non-nucleophilic anion compared to chloride (

). Switching to chloride (via HCl wash) will drastically change the reaction kinetics, often making the catalyst more nucleophilic but less soluble in certain organic phases. Stick to the original anion unless your reaction tolerates halides.

Q3: How do I prevent the "Fishy Odor" (degradation)? A: The fishy odor is Trimethylamine, resulting from Hofmann elimination. This occurs at high temperatures (>130°C) or in the presence of strong bases [2]. To extend catalyst life, keep reaction temperatures below 100°C and avoid prolonged exposure to concentrated caustic solutions.

References
  • PubChem. (2025).[5] Phenyltrimethylammonium methosulfate Compound Summary. National Library of Medicine. [Link]

  • Org. Synth. (1973).[6] Purification of Quaternary Ammonium Salts. Organic Syntheses, Coll. Vol. 5, p.976.[6] [Link]

  • Shapiro, S.H. (1964). Isolation and purification of quaternary ammonium salts. U.S.
  • Ue, M. et al. (2007). Method of purifying quaternary alkyl ammonium salt. U.S.

Sources

Troubleshooting

Identifying and minimizing byproducts in reactions with Phenyltrimethylammonium methosulfate

Current Status: Operational Topic: Impurity Profiling & Reaction Optimization Agent: Senior Application Scientist The Chemistry & Byproduct Landscape[1][2] User Query: Why am I seeing a persistent amine impurity in my pr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Reaction Optimization Agent: Senior Application Scientist

The Chemistry & Byproduct Landscape[1][2]

User Query: Why am I seeing a persistent amine impurity in my product, and how does this reagent actually work compared to Dimethyl Sulfate?

Technical Insight: Phenyltrimethylammonium methosulfate (PTMA) is frequently adopted as a "safer" alternative to Dimethyl Sulfate (DMS). While it mitigates the inhalation hazard of volatile DMS, it is not without trade-offs. The reagent functions as a quaternary ammonium salt where the methyl group is susceptible to nucleophilic attack (


).

However, unlike DMS which leaves a water-soluble sulfate, PTMA ejects a high-molecular-weight organic byproduct:


-Dimethylaniline (DMA) . If not actively managed, DMA will co-elute with your product during chromatography, leading to "fishy" odors and lower purity.
Reaction Mechanism & Byproduct Formation

The following diagram illustrates the methyl transfer pathway and the inevitable formation of DMA.

PTMA_Mechanism cluster_legend Key Phase Distribution PTMA PTMA Reagent (Ph-NMe3+ MeSO4-) TS Transition State (SN2 Attack) PTMA->TS Nuc Nucleophile (R-OH / R-COOH) Nuc->TS Base Base (K2CO3 / NaH) Base->TS Product Methylated Product (R-OMe / R-COOMe) TS->Product Byproduct1 Byproduct 1: N,N-Dimethylaniline (Organic Soluble Amine) TS->Byproduct1 Leaving Group (Must Remove) Byproduct2 Byproduct 2: Methosulfate Salt (Water Soluble) TS->Byproduct2

Figure 1: Mechanistic pathway of PTMA methylation. Note that N,N-Dimethylaniline (Byproduct 1) is lipophilic and requires specific acidic workup to remove.

Troubleshooting Guide

Scenario A: The "Fishy" Impurity

User Report: "I purified my compound via silica column, but the NMR shows aromatic peaks around 6.7-7.2 ppm that don't belong to my scaffold, and the oil smells distinct."

Diagnosis: You have co-eluted


-Dimethylaniline (DMA).
  • Cause: DMA is non-polar enough to move through silica with many ethers and esters. It is the "spent" reagent.

  • Solution: You cannot rely solely on chromatography.[1] You must exploit the basicity of DMA.

  • Action Plan: Dissolve your crude product in an organic solvent (EtOAc or Ether) and wash 3x with 1M HCl . This protonates the DMA, converting it into the water-soluble anilinium salt, which partitions into the aqueous layer.

Scenario B: Low Yield / Incomplete Reaction

User Report: "I am refluxing in acetone with Potassium Carbonate, but conversion is stuck at 50%."

Diagnosis: Insufficient temperature or solvent polarity.

  • Cause: PTMA is a solid salt; its solubility in acetone is limited compared to DMS. The

    
     reaction requires the salt to be dissolved or at least well-dispersed.
    
  • Solution: Switch to a higher boiling, more polar aprotic solvent.

  • Action Plan:

    • Switch solvent to DMF (Dimethylformamide) or NMP .

    • Increase temperature to 80-100°C.

    • Ensure your base (

      
      ) is finely ground (anhydrous) to maximize surface area.
      
Scenario C: Unexpected Color Change (Blue/Green)

User Report: "My reaction mixture turned a dark green/blue color overnight."

Diagnosis: Oxidation of the Dimethylaniline byproduct.

  • Cause: DMA is electron-rich and susceptible to oxidation in air, forming colored radical cations or coupled products (related to methylene blue type structures) if left too long in light/air.

  • Solution: This is usually cosmetic but indicates the reaction has been sitting too long.

  • Action Plan: Proceed immediately to the Acid Wash (Protocol below). The color usually partitions into the organic phase; if it persists, a wash with dilute sodium metabisulfite can help reduce the oxidized species.

Optimization Protocol: The "Clean" Methylation

Standard Operating Procedure for minimizing byproducts.

Materials
  • Reagent: Phenyltrimethylammonium methosulfate (1.1 - 1.5 equiv).

  • Solvent: DMF (Preferred for difficult substrates) or Toluene (for easy workup).

  • Base:

    
     (1.5 - 2.0 equiv).
    
  • Workup: 1M HCl, Ethyl Acetate (EtOAc), Brine.

Workflow
  • Dissolution: Dissolve substrate in DMF (0.5 M concentration).

  • Deprotonation: Add

    
     and stir at Room Temp for 15 mins.
    
  • Addition: Add PTMA in one portion.

  • Reaction: Heat to 80°C . Monitor by TLC/LCMS.

    • Critical Check: Ensure the solid PTMA dissolves or disperses.

  • Quench & Workup (The Purification Step):

    • Cool to RT.

    • Dilute with water (5x reaction volume) and extract with EtOAc.

    • Step 6 (Crucial): Wash the combined organic layer 3 times with 1M HCl .

      • Why? This pulls the DMA byproduct into the aqueous waste.

    • Wash 1x with Brine to remove residual acid.

    • Dry over

      
       and concentrate.
      
Troubleshooting Logic Flow

Use this decision tree to resolve purity issues rapidly.

Troubleshooting_Tree Start Problem Detected Impurity Impurity in NMR/LCMS? Start->Impurity Conversion Low Conversion? Start->Conversion CheckDMA Are peaks aromatic? (6.7 - 7.2 ppm) Impurity->CheckDMA TempSolvent ACTION: Switch to DMF Increase Temp to 90°C Conversion->TempSolvent AcidWash ACTION: Wash Organic Layer with 1M HCl (x3) CheckDMA->AcidWash Yes (DMA present) Recryst ACTION: Recrystallize (Check solvent compatibility) CheckDMA->Recryst No (Other byproduct)

Figure 2: Decision matrix for identifying and removing PTMA-related impurities.

Comparative Data: PTMA vs. DMS

While PTMA is safer to handle, it has poor "Atom Economy" compared to Dimethyl Sulfate. You generate more waste mass per mole of product.

FeatureDimethyl Sulfate (DMS)Phenyltrimethylammonium Methosulfate (PTMA)
Physical State Volatile Liquid (High Inhalation Risk)Solid Salt (Low Inhalation Risk)
Toxicity Extreme (Carcinogen, Corrosive)Moderate (Toxic by ingestion/irritant)
Atom Economy High (Loss of

group)
Low (Loss of large

group)
Byproduct Methanol / Sulfuric AcidN,N-Dimethylaniline (DMA)
Purification Hydrolysis (easy removal)Acid Extraction Required
Selectivity Aggressive (Methylates everything)Selective (Good for Phenols/Acids)

Frequently Asked Questions (FAQs)

Q: Can I use PTMA to methylate amines? A: It is generally less effective for amines than for oxygen nucleophiles (phenols/acids). The reaction is driven by the formation of the neutral DMA leaving group. Methylating an amine creates another charged species, which can complicate the kinetics.

Q: Is PTMA "Green Chemistry"? A: It is "Greener" regarding operator safety (reduced volatility), but it is not greener regarding waste generation. You are generating a stoichiometric amount of toxic aniline waste that must be disposed of properly.

Q: How do I store PTMA? A: Store in a cool, dry place. It is hygroscopic. If it becomes wet, the accurate stoichiometry is lost, and hydrolysis may occur, releasing methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • Organic Syntheses (1935). p-Dimethylaminobenzaldehyde (Note 2 on Dimethylaniline purification). Organic Syntheses, Coll.[2][3] Vol. 2, p.223. Retrieved from [Link]

  • International Labour Organization (ILO). ICSC 0148 - Dimethyl Sulfate (Safety Comparison). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenyltrimethylammonium Methosulfate (PTMA-MS) Reactions

Status: Operational Subject: Technical Guide – Catalyst Loading & Reaction Optimization Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists Executive Summary: The Role of PTMA-MS Phenyltrimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Technical Guide – Catalyst Loading & Reaction Optimization Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists

Executive Summary: The Role of PTMA-MS

Phenyltrimethylammonium methosulfate (PTMA-MS) is a quaternary ammonium salt primarily utilized as a non-volatile, solid methylating agent . It serves as a "green" alternative to Dimethyl Sulfate (DMS) and Methyl Iodide (MeI), offering comparable reactivity with significantly improved safety profiles due to its lack of vapor pressure.

In drug development, PTMA-MS is critical for:

  • O-Methylation of phenols and carboxylic acids.

  • N-Methylation of amines and heterocycles.

  • Transition-Metal Catalyzed C-H Methylation (e.g., Nickel-catalyzed systems).

The "Catalyst" Context: When discussing catalyst loading in PTMA-MS reactions, we are addressing two distinct scenarios:

  • Scenario A (Phase Transfer Catalysis): PTMA-MS is the reagent. The catalyst is a Phase Transfer Catalyst (PTC) like TBAB or 18-Crown-6 added to facilitate the reaction in biphasic media (Solid/Liquid).

  • Scenario B (Transition Metal Catalysis): PTMA-MS is the methyl source. The catalyst is a metal complex (e.g., Ni(cod)₂ ) used for C-H activation.

Critical Effect of Catalyst Loading

Scenario A: Phase Transfer Catalysis (PTC) Systems

Standard Protocol: PTMA-MS (Reagent) + Base (Solid) + Solvent (Organic) + Catalyst (PTC)

In this system, the reaction rate is often limited by the transfer of the deprotonated substrate anion from the solid interface into the organic bulk where PTMA-MS resides.

Catalyst Loading (mol%)Observed EffectKinetic Mechanism
< 0.5% Stalled Reaction Insufficient transport of anions into the organic phase. The "Starks' Extraction" cycle is the rate-limiting step.
1.0% – 3.0% Optimal Zone Balanced turnover frequency. The interfacial area is saturated with catalyst, maintaining a steady concentration of active ion pairs.
> 5.0% Diminishing Returns / Emulsions High loading can stabilize emulsions, making workup difficult. In some cases, excess quaternary salts can inhibit the reaction by "salting out" the active species or causing aggregation.
Scenario B: Nickel-Catalyzed C-H Methylation

Standard Protocol: Substrate + PTMA-MS + Ni Catalyst + Ligand

Recent methodologies utilize PTMA-MS as an electrophilic methyl source for functionalizing C(sp²)–H bonds.

Catalyst Loading (mol%)Observed EffectMechanistic Insight
< 2.5% Incomplete Conversion Catalyst death (poisoning) occurs faster than the turnover number (TON) required to consume the substrate.
5.0% – 10.0% Standard Optimization Sufficient catalyst concentration to sustain the oxidative addition/reductive elimination cycle despite minor catalyst deactivation.
> 15.0% Homocoupling / Side Reactions Excess metal can promote homocoupling of the substrate or rapid decomposition of PTMA-MS via non-productive pathways.

Visualizing the Reaction Logic

Mechanism: Phase Transfer Catalyzed Methylation

Figure 1: The cycle below illustrates the critical role of the PTC in shuttling the anion to the PTMA-MS reagent.

PTC_Mechanism Substrate Phenol (Org) Anion Phenolate (Interface) Substrate->Anion Deprotonation Base K2CO3 (Solid) Base->Anion Surface IonPair [Q+ Phenolate-] Anion->IonPair + PTC (Extraction) PTC Catalyst (Q+X-) Product Methylated Product IonPair->Product + PTMA-MS (SN2) PTMA PTMA-MS (Reagent) Product->PTC Regenerates Q+

Caption: The PTC (green) acts as a shuttle. Without sufficient loading, the 'Extraction' step fails, and PTMA-MS cannot access the phenolate anion.

Troubleshooting Guide (FAQ)

Q1: My reaction yield is stuck at ~60% regardless of time. Should I add more PTMA-MS or more catalyst?

Diagnosis: This is likely a "Catalyst Death" or Surface Passivation issue, not a reagent shortage.

  • The Cause: In solid-liquid PTC, the surface of the base (e.g., K₂CO₃) can become coated with the methosulfate byproduct (K-MeSO₄), blocking further deprotonation.

  • The Fix:

    • Do not just add more PTMA-MS (it won't react if the substrate isn't deprotonated).

    • Increase Stirring: High-shear stirring is more effective than increasing catalyst loading.

    • Catalyst Choice: Switch to a more lipophilic catalyst (e.g., change from TEBA to TBAB) or increase loading from 1 mol% to 3 mol%.

    • Solvent: Add a trace amount (5-10%) of a co-solvent like water (if tolerable) to dissolve the salt crust, or use TEDA (Tris[2-(2-methoxyethoxy)ethyl]amine) as a sequestering agent.

Q2: I observe a strong exotherm upon adding the catalyst. Is this normal?

Diagnosis: Yes, but it indicates uncontrolled kinetics .

  • The Mechanism: PTMA-MS is a potent electrophile. If you add the catalyst after mixing the substrate, base, and PTMA-MS, the reaction initiates instantaneously across the entire interface.

  • Safety Protocol:

    • Correct Order of Addition: Charge Substrate + Solvent + Catalyst first. Add Base. Then add PTMA-MS slowly (portion-wise) to control the exotherm.

    • Loading Impact: Higher catalyst loading increases the instantaneous heat release (Q_rxn). For scale-up, reduce catalyst loading to 0.5 mol% to flatten the heat release curve.

Q3: I am seeing "demethylated" byproducts or decomposition.

Diagnosis: Hofmann Elimination.

  • The Cause: Quaternary ammonium salts (including PTMA-MS and the PTC) are susceptible to Hofmann elimination at high temperatures in the presence of strong bases, generating trimethylamine and methanol/alkenes.

  • The Fix:

    • Temperature Limit: Keep reaction temperature < 80°C.

    • Base Loading: Avoid using hydroxide bases (NaOH/KOH) if possible; stick to Carbonates (K₂CO₃) which are less likely to trigger elimination.

Experimental Protocol: O-Methylation of a Phenol

Objective: Methylation of 4-Hydroxybenzaldehyde using PTMA-MS under PTC conditions.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde (1.0 eq)

  • Reagent: PTMA-MS (1.2 eq)

  • Base: Potassium Carbonate (anhydrous, micronized) (2.0 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (3.0 mol% )

  • Solvent: Toluene (5 volumes)

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer (overhead stirring is preferred for slurries).

  • Charging: Add Toluene, 4-Hydroxybenzaldehyde, and TBAB. Stir until dissolved.

  • Base Addition: Add K₂CO₃. The mixture will become a slurry.

  • Reagent Addition: Add PTMA-MS solid in 3 equal portions over 15 minutes.

    • Note: Monitor internal temperature. Maintain < 40°C during addition.

  • Reaction: Heat to 65°C. Stir vigorously (800+ RPM).

    • Checkpoint: Check HPLC at 2 hours. If conversion < 50%, add another 1.0 mol% TBAB.

  • Workup: Cool to RT. Add water (5 vol) to dissolve salts. Separate phases. Wash organic phase with 1M NaOH (to remove unreacted phenol) then Brine.

Decision Tree: Optimization Strategy

Figure 2: Logic flow for troubleshooting low yields in PTMA-MS reactions.

Optimization_Tree Start Issue: Low Yield / Stalled Reaction Check_Phase Is the system Biphasic? Start->Check_Phase Yes_PTC Yes (Solid/Liquid) Check_Phase->Yes_PTC Yes No_Homo No (Homogeneous Solv.) Check_Phase->No_Homo No Check_Stir Check Stirring Rate Yes_PTC->Check_Stir Stir_Good Stirring is Vigorous? Check_Stir->Stir_Good Load_Check Current Catalyst Loading? Stir_Good->Load_Check Yes Increase_Load Increase to 5 mol% Load_Check->Increase_Load < 1 mol% Change_Cat Switch Catalyst (e.g. 18-C-6) Load_Check->Change_Cat > 3 mol% Check_Temp Check Temperature No_Homo->Check_Temp Increase_Temp Increase T (Max 80°C) Check_Temp->Increase_Temp

Caption: Systematic approach to diagnosing kinetic failures. Stirring is often the silent killer in PTC reactions before catalyst loading is even a factor.

References

  • Safe Methylation Alternatives

    • Title: "Phenyltrimethylammonium methosulfate: A Green Alternative to Dimethyl Sulf
    • Context: Discusses the safety profile and lack of vapor pressure compared to DMS.
    • Source:

  • Nickel-Catalyzed Methylation

    • Title: "Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methyl
    • Context: Establishes the use of PTMA salts as electrophilic methyl sources in transition metal c
    • Source:

  • Phase Transfer Catalysis Kinetics

    • Title: "Phase-Transfer Catalysis: Fundamentals and Applic
    • Context: Foundational text on the relationship between catalyst loading, interfacial area, and reaction r
    • Source:

  • Reaction Safety & Stability

    • Title: "Thermal stability and degrad
    • Context: Provides data on the thermal degradation pathways of phenyl-containing amides and ammonium salts (Hofmann elimin
    • Source:

Troubleshooting

Influence of temperature and solvent on Phenyltrimethylammonium methosulfate efficiency

Executive Technical Overview Phenyltrimethylammonium methosulfate (PTMA) is a high-performance quaternary ammonium salt (CAS: 28001-58-3) utilized primarily as a Phase Transfer Catalyst (PTC) and a solid-state Methylatin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Phenyltrimethylammonium methosulfate (PTMA) is a high-performance quaternary ammonium salt (CAS: 28001-58-3) utilized primarily as a Phase Transfer Catalyst (PTC) and a solid-state Methylating Agent . Unlike volatile and highly toxic liquid methylating agents (e.g., Methyl Iodide, Dimethyl Sulfate), PTMA offers a safer, crystalline alternative with high thermal stability.

Its efficiency is governed by two critical thermodynamic and kinetic vectors: Solvation Energy (Solvent choice) and Activation Energy (Temperature). This guide addresses the precise modulation of these variables to maximize reaction yields and catalytic turnover.

Troubleshooting & Optimization (Q&A)

Category A: Solvent Selection & Phase Behavior

Q1: I am observing low reaction rates in non-polar solvents (Toluene/Hexane). Is the reagent defective? Diagnosis: No, this is a solubility-limited kinetic bottleneck. Technical Explanation: PTMA is an ionic salt. It is insoluble in non-polar hydrocarbons. In a heterogeneous mixture (Solid-Liquid), the reaction is limited by the surface area of the salt crystals. Solution:

  • For Homogeneous Reactions: Switch to high-dielectric polar aprotic solvents like DMF (Dimethylformamide) , DMSO , or DMAc . These solvents solvate the ammonium cation, dissociating the ion pair and exposing the reactive methyl group to nucleophilic attack.

  • For Phase Transfer Catalysis (PTC): If you must use a non-polar organic solvent, you need a biphasic system (Organic Solvent + Water). PTMA will dissolve in the aqueous phase and transfer the anionic nucleophile into the organic phase. Note: PTMA is less lipophilic than tetra-n-butylammonium salts; ensure your target anion is compatible.

Q2: Can I use protic solvents like Methanol or Ethanol? Diagnosis: Possible, but often suboptimal for methylation efficiency. Technical Explanation: Protic solvents form a "solvation shell" around the nucleophile (e.g., phenoxide anion) via hydrogen bonding. This stabilizes the nucleophile, effectively "caging" it and reducing its reactivity (nucleophilicity) toward the PTMA cation. Recommendation: Use Acetonitrile or DMF . If solubility is an issue and alcohol is required, use the minimum amount necessary or a co-solvent mixture (e.g., 10% MeOH / 90% DCM).

Category B: Temperature & Thermal Dynamics

Q3: At what temperature does the methylation reaction become efficient? Diagnosis: The activation energy threshold is typically >80°C . Technical Explanation: The transfer of a methyl group from the phenyltrimethylammonium cation to a nucleophile involves breaking a C-N bond (releasing dimethylaniline). This is an endergonic activation step.

  • < 60°C: Reaction is kinetically frozen; PTMA acts only as a salt/electrolyte.

  • 80°C - 120°C: Optimal window for O-methylation of phenols and carboxylic acids.

  • > 150°C: Risk of non-specific thermal decomposition (Hofmann elimination) or polymerization of sensitive substrates.

Q4: My product is contaminated with dimethylaniline. Is this normal? Diagnosis: Yes, this is the stoichiometric byproduct of the reaction. Technical Explanation:


Mitigation:  Dimethylaniline (bp 194°C) is a high-boiling amine.
  • Acid Wash: After the reaction, wash the organic phase with dilute HCl (1M). The dimethylaniline will protonate, become water-soluble, and partition into the aqueous waste.

  • Chromatography: It is easily separated on silica gel (it is much less polar than the salt, but more polar than many ether products).

Optimization Matrices

Table 1: Solvent Efficiency Matrix (Dielectric & Solubility)
SolventDielectric Constant (

)
PTMA SolubilityNucleophile ReactivityRecommended Application
DMF 36.7HighExcellent (Naked Anion effect)Standard O-Methylation
DMSO 46.7HighExcellent Difficult/Sterically hindered substrates
Acetonitrile 37.5ModerateGoodGeneral synthesis, lower boiling point
Acetone 20.7Low/ModerateModerateReactions requiring easy solvent removal
Toluene 2.38Insoluble Poor (unless PTC used)Phase Transfer Catalysis (Biphasic)
Water 80.1Very High Low (H-bonding solvation)Aqueous phase reservoir for PTC
Table 2: Temperature vs. Reaction Pathway
Temperature RangeDominant EffectRisk Factor
20°C - 50°C Ion Pairing / SolubilizationReaction too slow for methylation.
80°C - 110°C Efficient Methyl Transfer Optimal balance of rate vs. stability.
125°C - 140°C Rapid Kinetics (Melting Point)PTMA melts (~125°C). Homogeneous melt reactions possible but difficult to control.
> 160°C Thermal DegradationSubstrate decomposition; Hofmann elimination.

Visualized Mechanism & Workflow

The following diagram illustrates the O-Methylation of a Phenol using PTMA, highlighting the critical role of solvent polarity and temperature in the transition state.

PTMA_Methylation_Workflow cluster_Solvent Solvent Environment (Critical) Start Substrate (Phenol R-OH) Base Base Addition (K2CO3 / NaH) Start->Base Anion Phenoxide Anion (R-O⁻) Base->Anion Deprotonation Solv_Polar Polar Aprotic (DMF/DMSO) Anion->Solv_Polar Solvation Solv_NonPolar Non-Polar (Toluene) Anion->Solv_NonPolar Aggregation (Slow) Complex Transition State [Ph-NMe2---Me---O-R]‡ (Temp > 80°C) Solv_Polar->Complex Naked Anion Attack PTMA PTMA Reagent [Ph-NMe3]+ [MeSO4]- PTMA->Complex Methyl Donor Product Product (Anisole R-OMe) Complex->Product Methyl Transfer Byproduct Byproduct (Ph-NMe2) Complex->Byproduct Leaving Group

Caption: Kinetic pathway of PTMA-mediated methylation. Polar aprotic solvents facilitate the "naked" phenoxide attack on the ammonium cation at elevated temperatures.

Standard Operating Protocol (SOP)

Protocol: High-Efficiency O-Methylation of Phenols

Objective: Methylation of a substituted phenol using PTMA in DMF.

Materials:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: Phenyltrimethylammonium methosulfate (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in DMF (concentration ~0.5 M).

  • Activation: Add

    
     (2.0 eq) . Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange) indicating anion formation.
    
  • Reagent Addition: Add PTMA (1.2 eq) as a solid in one portion.

  • Reaction (Thermal Step):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to 100°C - 110°C in an oil bath.

    • Checkpoint: Monitor by TLC or HPLC. Reaction is typically complete in 2–4 hours.

  • Work-up (Purification):

    • Cool to room temperature.[1]

    • Pour the mixture into Ice Water (5x reaction volume).

    • Extract with Ethyl Acetate or DCM .

    • Critical Step: Wash the organic layer with 1M HCl (2x) to remove the dimethylaniline byproduct and residual DMF.

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      

References

  • PubChem. (2025).[2] Phenyltrimethylammonium methosulfate - Compound Summary. National Library of Medicine. Available at: [Link]

  • MySkinRecipes. (n.d.). Phenyltrimethylammonium methosulfate Product Description. Available at: [Link]

  • Xu, H., et al. (2016). Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Journal of Organic Chemistry. Available at: [Link]

  • Maraš, N., & Kočevar, M. (2011). General O-methylation reaction of phenols with phenyltrimethylammonium cations. ResearchGate. Available at: [Link][3]

Sources

Optimization

Troubleshooting phase transfer catalysis with Phenyltrimethylammonium methosulfate

[1][2] Status: Operational Subject: Troubleshooting Phase Transfer Catalysis with Phenyltrimethylammonium Methosulfate Document ID: PTC-TS-PhNMe3-001 Last Updated: January 28, 2026[1][2] Executive Summary: The "Niche" Ca...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Subject: Troubleshooting Phase Transfer Catalysis with Phenyltrimethylammonium Methosulfate Document ID: PTC-TS-PhNMe3-001 Last Updated: January 28, 2026[1][2]

Executive Summary: The "Niche" Catalyst

Phenyltrimethylammonium methosulfate (PhNMe


MeSO

) is a specialized Phase Transfer Catalyst (PTC).[2][3] Unlike the "general purpose" lipophilic catalysts (e.g., Tetrabutylammonium bromide - TBAB), PhNMe

MeSO

possesses a distinct polarity profile due to its aromatic ring, short alkyl chains, and bulky, non-nucleophilic methosulfate counter-ion.[1]

Key Technical Constraints:

  • Lipophilicity Gap: With a total carbon count of only 9 (C#=9), it sits on the threshold of effective phase transfer.[2][3] It struggles to transfer into highly non-polar solvents (e.g., Hexane) without assistance.[1][2]

  • Dual Reactivity: The methosulfate anion is a potential methylating agent at elevated temperatures, which can lead to competing mechanisms (Catalysis vs. Reagent consumption).[2][3]

  • Anion "Softness": The methosulfate anion is weakly coordinating, making this catalyst excellent for reactions requiring "naked" anions, provided the partitioning threshold is met.

Module 1: Critical Property Data

Before troubleshooting, verify your system parameters against the catalyst's physical constraints.[2]

PropertyValueImplication for Troubleshooting
Formula

Molecular Weight: ~247.31 g/mol
Cation Structure Phenyltrimethylammonium (

)
C# = 9 .[1][2][3] Low lipophilicity.[1][2] Requires polar organic solvents (DCM, CHCl

) or high concentration gradients.[1][2]
Counter-ion Methosulfate (

)
Non-nucleophilic .[1][2][3] Does not compete with the reacting anion (unlike Iodide).[2] Highly water-soluble.[1][2]
Solubility High: Water, Alcohols.[1][2][3][4][5] Low: Toluene, Hexane.[1][2]Risk: Catalyst stays in the aqueous phase (Stalled Reaction).[2]
Thermal Limit Decomposes >125°CRisk: Methyl transfer (acting as a reagent) or Hofmann elimination (rare for Ph-N).[1][2][3]

Module 2: Troubleshooting Guides (Q&A Format)

Scenario A: "The reaction has stalled or conversion is <10%."

Q1: Is your organic solvent too non-polar?

  • Diagnosis: PhNMe

    
     is relatively hydrophilic.[1][2] If you are using Hexane, Heptane, or pure Toluene, the catalyst partition coefficient (
    
    
    
    ) is likely near zero.[1] The catalyst is trapped in the water phase.
  • The Fix:

    • Switch Solvent: Use Dichloromethane (DCM) or Chloroform.[1][2] These solvents have higher dielectric constants and better solvate the onium salt.

    • The "Salting Out" Trick: If you must use a non-polar solvent, saturate the aqueous phase with a neutral salt (e.g.,

      
       or 
      
      
      
      ). This increases the ionic strength of the aqueous phase, forcing the organic catalyst into the organic layer (The Setschenow effect).

Q2: Is your stirring rate sufficient for the "Interfacial Mechanism"?

  • Diagnosis: Because this catalyst does not deeply penetrate the bulk organic phase, the reaction likely occurs at the interface (Makosza's Interfacial Mechanism).

  • The Fix: Increase agitation speed (>800 RPM). The reaction rate is directly proportional to the interfacial area. If the vortex is weak, the reaction stops.

Scenario B: "I am seeing unexpected methylated by-products."

Q3: Is the Methosulfate anion acting as a reagent?

  • Diagnosis: Methosulfate (

    
    ) is structurally similar to Dimethyl Sulfate.[1][2][3] At temperatures >60-70°C, it can act as a methyl donor, especially if the intended nucleophile is weak.[1]
    
  • The Fix:

    • Lower Temperature: Operate below 50°C.

    • Check Stoichiometry: If you observe methylation of your nucleophile by the catalyst, you are consuming the catalyst. Add the catalyst in portions or switch to the Chloride salt (PhNMe

      
      Cl) if methylation is a critical impurity issue.
      
Scenario C: "The product yield is high, but I cannot remove the catalyst."

Q4: How do I remove the residual quaternary salt?

  • Diagnosis: Unlike TBAB, which can contaminate organic products, PhNMe

    
    MeSO
    
    
    
    is highly water-soluble.[1][2]
  • The Fix:

    • Water Wash: Three consecutive washes with water usually remove >99% of this catalyst.[2]

    • Precipitation: If the product is a solid, dissolve the crude mixture in minimal hot toluene (where the catalyst is insoluble) and filter while hot. The catalyst will remain on the filter.

Module 3: Visualization of the Problem Space

Diagram 1: The Partitioning Failure Mode

This diagram illustrates the most common failure: The catalyst (


) failing to cross the interface due to low lipophilicity (Low C#).

PTC_Mechanism cluster_organic Organic Phase (Low Polarity) cluster_interface Interface cluster_aqueous Aqueous Phase Substrate Substrate (R-X) Product Product (R-Y) Substrate->Product QY_org Q+Y- (Active Catalyst) QY_org->Product Reaction Barrier Lipophilicity Barrier (C# < 13) Barrier->QY_org Successful Transfer (Requires DCM/Salting Out) QY_aq Q+Y- (Trapped Catalyst) Barrier->QY_aq Rejection (Solvent too non-polar) QY_aq->Barrier Attempted Transfer Reagent Reagent (Na+Y-) Reagent->QY_aq Ion Exchange Waste Waste (Na+X-)

Caption: The "Lipophilicity Barrier" prevents PhNMe


 from entering non-polar solvents, trapping the active species in the aqueous phase.[1]

Module 4: Validated Protocol

Standard Operating Procedure: O-Alkylation of Phenols

Using PhNMe


MeSO

to avoid halide contamination.

Rationale: This protocol uses the "Salting Out" method to force the hydrophilic catalyst into the organic phase.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)[1][2]

  • Alkylating Agent: Dimethyl Sulfate or Alkyl Bromide (1.1 eq)[1][2]

  • Base: 50% NaOH (aq)[1][2]

  • Catalyst: Phenyltrimethylammonium methosulfate (3-5 mol%)[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene (requires salting out).[2]

Step-by-Step:

  • Preparation: Dissolve the Phenol (1.0 eq) in the organic solvent.

  • Catalyst Addition: Add PhNMe

    
    MeSO
    
    
    
    (0.05 eq) directly to the reaction vessel. It may not dissolve fully yet.[1][2]
  • Base Injection: Add 50% NaOH (2.0 eq) slowly.

    • Checkpoint: The reaction is exothermic.[2] Maintain Temp < 40°C to prevent catalyst decomposition.[1][2]

  • Phase Management (The Critical Step):

    • If using Toluene : Add saturated NaCl solution (brine) to the aqueous layer until the catalyst dissolves/disperses into the organic layer.

    • If using DCM : The catalyst should partition naturally.[2]

  • Reaction: Stir vigorously (>800 RPM) for 2-4 hours.

  • Quench: Stop stirring. Allow phases to separate.

    • Observation: The catalyst will largely return to the aqueous phase.[6]

  • Workup: Separate the organic layer.[2] Wash with water (2x) to remove trace catalyst.[2] Dry over

    
     and concentrate.
    

Module 5: Diagnostic Flowchart

Use this logic tree to resolve low yields immediately.

Troubleshooting_Tree Start Problem: Low Yield / No Reaction Check_Solvent Is Solvent Polar? (DCM/CHCl3 vs Hexane/Toluene) Start->Check_Solvent Solvent_NonPolar Non-Polar (Hexane/Toluene) Check_Solvent->Solvent_NonPolar Solvent_Polar Polar (DCM/CHCl3) Check_Solvent->Solvent_Polar Action_Salt Add Na2SO4 (Salting Out) or Change Solvent Solvent_NonPolar->Action_Salt Check_Stirring Is Stirring > 800 RPM? Solvent_Polar->Check_Stirring Stirring_Low No Check_Stirring->Stirring_Low Stirring_High Yes Check_Stirring->Stirring_High Action_RPM Increase RPM (Interfacial Mechanism) Stirring_Low->Action_RPM Check_Temp Is Temp > 60°C? Stirring_High->Check_Temp Temp_High Yes Check_Temp->Temp_High Temp_Low No Check_Temp->Temp_Low Issue_Decomp Catalyst Decomposition or Methylation Side-Rxn Temp_High->Issue_Decomp Issue_Poison Check Anion Poisoning (Is leaving group Iodide?) Temp_Low->Issue_Poison

Caption: Decision tree for diagnosing failure modes specific to hydrophilic Quats.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][2] Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2] (Definitive text on C# and lipophilicity requirements).

  • PubChem. (2025).[2][3] Phenyltrimethylammonium methosulfate Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Halpern, M. E. (1988).[1][2][3] Phase-Transfer Catalysis in Chemical Industry. "pKa and Anion Selectivity". Symposium Series.

  • Marino, M. G., & Kreuer, K. D. (2015).[1][2] Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes. ChemSusChem.[1][2] (Provides comparative stability data of Phenyl- vs Benzyl- ammonium salts). Available at: [Link][1][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Phenyltrimethylammonium Methosulfate (PTMA-MS) Catalysis

Status: Operational Doc ID: PTMA-MS-OPT-001 Target Audience: Process Chemists, R&D Scientists, Formulation Engineers System Overview & Mechanism Phenyltrimethylammonium methosulfate (PTMA-MS) is a specialized quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Doc ID: PTMA-MS-OPT-001 Target Audience: Process Chemists, R&D Scientists, Formulation Engineers

System Overview & Mechanism

Phenyltrimethylammonium methosulfate (PTMA-MS) is a specialized quaternary ammonium salt used primarily as a Phase Transfer Catalyst (PTC) and a methylating agent in Green Chemistry applications (specifically with Dimethyl Carbonate). Unlike simple tetra-alkyl ammonium halides, the methosulfate counter-ion (


) offers unique solubility profiles and non-nucleophilic behavior, but it presents specific challenges regarding lipophilicity and thermal stability.
The Core Mechanism (Interfacial Activation)

The catalytic cycle relies on the transfer of a reacting anion (e.g., phenoxide, carboxylate) from an aqueous or solid phase into an organic phase where the reaction occurs.

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase Na_Nu Na+ Nu- (Salt Source) Exchange Ion Exchange (Nu- replaces CH3SO4-) Na_Nu->Exchange Diffusion Q_MS_Aq [Q+ CH3SO4-] (Regenerated Catalyst) Q_MS_Aq->Exchange Q_Nu_Org [Q+ Nu-] (Active Ion Pair) Exchange->Q_Nu_Org Extraction (k_ext) Product R-Nu (Product) Q_Nu_Org->Product Reaction (k_react) Q_X_Org [Q+ X-] (Leaving Group Pair) RX R-X (Substrate) RX->Product Product->Q_X_Org Release Q+ Q_X_Org->Exchange Return to Interface

Figure 1: The Starks Extraction Mechanism adapted for PTMA-MS. The efficiency of the cycle depends heavily on the extraction constant (


) of the methosulfate vs. the nucleophile.

Critical Troubleshooting Modules

Module A: Low Catalytic Activity (The "Partitioning" Problem)

Symptom: Reaction stalls or proceeds significantly slower than literature values for similar PTCs (e.g., TBAB). Root Cause: The methosulfate anion is relatively hydrophilic. If the organic solvent is too non-polar (e.g., Hexane), the catalyst remains trapped in the aqueous phase.

VariableOptimization StrategyTechnical Rationale
Solvent Polarity Switch to Dichloromethane (DCM) , Chloroform , or Chlorobenzene .PTMA-MS requires a solvent with a moderate dielectric constant to support the ion pair in the organic phase.
Salting Out Add NaCl or Na₂SO₄ to the aqueous phase.Increasing ionic strength in the water "pushes" the organic cation (PTMA+) into the organic phase (Salting-out effect).
Agitation Increase stirring speed to >800 RPM .PTC is diffusion-controlled. The interfacial area must be maximized to facilitate ion exchange.
Module B: Thermal Decomposition (The "Stability" Problem)

Symptom: Reaction mixture turns dark brown/black; "fishy" amine odor detected; yield drops after 2 hours. Root Cause: Phenyltrimethylammonium salts are susceptible to Hofmann Elimination or Dealkylation at temperatures >100°C, especially under basic conditions.

  • Diagnostic Check: Are you running the reaction above 110°C?

    • YES: Lower temperature to 80-90°C and extend reaction time.

    • NO: Check for "Hot Spots" in the reactor. Use an oil bath rather than a heating mantle to ensure uniform heat distribution.

Module C: Anion Poisoning

Symptom: Reaction starts fast but stops at ~50% conversion. Root Cause: The leaving group from your substrate (e.g., Bromide, Iodide) might be more lipophilic than your nucleophile. The catalyst becomes "poisoned" because it prefers to pair with the leaving group rather than the reactant. Solution:

  • Increase Catalyst Loading: Move from 1 mol% to 5 mol%.

  • Water Wash: If possible, perform an intermediate water wash to remove the accumulated inorganic halide salts, then restart stirring.

Advanced Enhancement Protocol: The "Dual-Catalyst" System

For difficult substrates (sterically hindered phenols or weak nucleophiles), PTMA-MS alone may be insufficient. We recommend a Co-Catalytic Finkelstein System .

Protocol: Enhanced O-Methylation of Hindered Phenols

Objective: Methylation of 2,6-di-tert-butylphenol using Dimethyl Carbonate (DMC) and PTMA-MS.

Reagents:

  • Substrate: 10 mmol

  • Reagent: Dimethyl Carbonate (DMC) - 30 mmol (Excess acts as solvent)

  • Catalyst: PTMA-MS (5 mol%)

  • Enhancer: Potassium Iodide (KI) - 1 mol%

  • Base: Potassium Carbonate (K₂CO₃) - 12 mmol

Step-by-Step Workflow:

  • Pre-Activation:

    • Charge the reactor with Solid Base (K₂CO₃), PTMA-MS, and KI.

    • Add DMC and stir at room temperature for 10 minutes.

    • Mechanism:[1][2][3] The KI reacts with PTMA-MS to form a transient, highly active [PTMA+][I-] species in situ.

  • Substrate Addition:

    • Add the phenol substrate.

    • Note: Ensure the system is under an inert atmosphere (Nitrogen) to prevent oxidation of the phenol.

  • Thermal Ramp:

    • Heat the mixture to reflux (90°C) .

    • Critical: Do not exceed 130°C.

  • Monitoring:

    • Monitor by HPLC/TLC every 60 minutes.

    • Success Indicator: The disappearance of the starting phenol.

  • Workup:

    • Cool to room temperature.

    • Filter off the solid salts (K₂CO₃ + Potassium Methosulfate byproduct).

    • Evaporate excess DMC (can be recycled).

Troubleshooting Logic Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting_Tree Start Start: Low Yield / Failure Check_Temp Is Temp > 100°C? Start->Check_Temp Decomp Catalyst Decomposition. Reduce T to <90°C. Check_Temp->Decomp Yes Check_Solvent Is Solvent Non-Polar? (Hexane/Toluene) Check_Temp->Check_Solvent No Partition_Fail Partitioning Failure. Switch to DCM or add Co-solvent. Check_Solvent->Partition_Fail Yes Check_Stirring Is Stirring < 500 RPM? Check_Solvent->Check_Stirring No Diffusion_Limit Diffusion Limited. Increase RPM / Use Baffles. Check_Stirring->Diffusion_Limit Yes Check_Poison Is Leaving Group Iodide/Bromide? Check_Stirring->Check_Poison No Poisoning Catalyst Poisoning. Increase Cat Load or Perform Water Wash. Check_Poison->Poisoning Yes Success Protocol Optimized Check_Poison->Success No

Figure 2: Decision matrix for rapid diagnosis of PTMA-MS experimental failures.

Frequently Asked Questions (FAQs)

Q1: Can I replace Tetrabutylammonium Bromide (TBAB) with PTMA-MS directly?

  • Answer: Not always 1:1. PTMA-MS is generally less lipophilic than TBAB. If your reaction relies on a very non-polar organic phase (like heptane), PTMA-MS may stay in the water. You must adjust the solvent system (add DCM or Toluene) to ensure the catalyst transfers.

Q2: Why is the methosulfate anion preferred over halides in some reactions?

  • Answer: The methosulfate anion (

    
    ) is "non-nucleophilic" and "soft." In reactions where halide ions might cause side reactions (like acting as a nucleophile to attack the product), methosulfate is inert. It is also often cheaper and greener than iodides.
    

Q3: How do I remove the catalyst after the reaction?

  • Answer: PTMA-MS is highly water-soluble. A simple biphasic wash (Organic Product Phase vs. Water) will remove >95% of the catalyst. If using DMC as a solvent (which is partially water-soluble), evaporate the DMC first, dissolve the residue in Ethyl Acetate, and then wash with water.

Q4: My reaction mixture turned into a solid block. What happened?

  • Answer: This usually happens in Solid-Liquid PTC (using solid K₂CO₃) if water is totally absent. PTC requires a "omega phase" (a microscopic film of water) on the surface of the solid base to function. Add 1-2% water (by weight relative to the base) to initiate the interfacial mechanism.

References

  • Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. ResearchGate. Available at: [Link]

  • Dimethylcarbonate for eco-friendly methylation reactions. PubMed. Available at: [Link]

  • Catalytic activity of quaternary ammonium salts. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Phenyltrimethylammonium Methosulfate (PTM) vs. Tetrabutylammonium Bromide (TBAB)

Executive Summary This guide provides a critical technical comparison between Phenyltrimethylammonium methosulfate (PTM) and Tetrabutylammonium bromide (TBAB) . While both are quaternary ammonium salts, they occupy disti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between Phenyltrimethylammonium methosulfate (PTM) and Tetrabutylammonium bromide (TBAB) . While both are quaternary ammonium salts, they occupy distinct functional niches in organic synthesis:

  • PTM acts primarily as a stoichiometric methylating reagent . It serves as a non-volatile, solid-state alternative to highly toxic liquids like Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).[1]

  • TBAB acts primarily as a Phase Transfer Catalyst (PTC) .[2] It facilitates the transfer of anionic reactants between immiscible phases (e.g., aqueous/organic) but requires an external alkylating agent to effect chemical transformation.

Verdict: Use PTM for "green," solvent-free, or high-boiling methylation reactions where vapor hazard minimization is critical. Use TBAB for general biphasic alkylations, oxidations, or displacements where versatility in the electrophile (alkyl halide) is required.

Chemical Profile & Properties[1][3][4][5][6][7]

The fundamental difference in alkyl chain length and counter-ions dictates their solubility and reactivity profiles.

FeaturePhenyltrimethylammonium Methosulfate (PTM)Tetrabutylammonium Bromide (TBAB)
CAS Number 28001-58-31643-19-2
Formula


Role Reagent (Methyl Source)Catalyst (Phase Transfer)
Structure Phenyl ring + 3 Methyls + Methosulfate anion4 Butyl chains + Bromide anion
Lipophilicity Low (Polar, limited organic solubility)High (Amphiphilic, soluble in DCM/CHCl3)
Melting Point ~185–190 °C (Decomposes)103–104 °C
Thermal Stability Stable solid; degrades >200°CProne to Hofmann elimination >130°C
Primary Hazard Toxic by ingestion; Skin IrritantHygroscopic; Skin/Eye Irritant

Mechanistic Divergence

Understanding the mechanism is crucial for process design. PTM is a "donor," while TBAB is a "shuttle."

PTM: Direct Methyl Transfer ( )

PTM functions similarly to Dimethyl Sulfate but in a solid form. The methosulfate anion (


) is a stable leaving group. The nucleophile attacks the methyl group on the ammonium nitrogen (or the methyl on the methosulfate, depending on synthesis route, but typically PTM is the methosulfate salt of the anilinium cation, acting as a methyl donor under heat).

PTM_Mechanism Substrate Substrate (R-OH) Complex Transition State [SN2 Attack] Substrate->Complex Deprotonation Base Base (K2CO3) Base->Complex PTM PTM Reagent [Ph-NMe3]+ [MeSO4]- PTM->Complex Methyl Donor Product Product (R-OMe) Complex->Product Byproduct Byproduct Ph-NMe2 + K(MeSO4) Complex->Byproduct

Figure 1: Mechanism of PTM-mediated methylation. The reagent is consumed in the process.

TBAB: Ion-Pair Extraction (Starks' Mechanism)

TBAB does not react itself. It forms an ion pair (


) with a nucleophile in the aqueous phase, extracts it into the organic phase, reacts with an electrophile (R-X), and returns the bromide to the aqueous phase.

TBAB_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase QNu_org [Q+ Nu-] (Active Catalyst) QX_org [Q+ X-] (Spent Catalyst) QNu_org->QX_org Reaction with R-X RX Electrophile (R-X) Prod Product (R-Nu) QX_aq [Q+ X-] QX_org->QX_aq Phase Transfer QNu_aq [Q+ Nu-] QNu_aq->QNu_org Phase Transfer Nu_salt Salt (M+ Nu-) QX_aq->QNu_aq Ion Exchange (with M+ Nu-)

Figure 2: TBAB Phase Transfer Catalysis cycle. TBAB shuttles the nucleophile but is not consumed.

Performance Analysis: Methylation Case Study

To provide an objective comparison, we analyze the O-Methylation of Phenol (Anisole synthesis).

Comparative Data
MetricPTM (Reagent Method)TBAB (Catalytic Method)
Reagents Phenol, PTM ,

Phenol, TBAB (5 mol%) , DMS/MeI , NaOH
Solvent System DMF, Anisole, or Solvent-free (Melt)DCM/Water or Toluene/Water (Biphasic)
Temperature 100°C – 130°C25°C – 60°C
Yield (Typical) 85% – 92%90% – 98%
Reaction Time 2 – 4 Hours1 – 12 Hours (Solvent dependent)
Atom Economy Lower (Loss of Ph-NMe2 moiety)Higher (Catalyst is recycled)
Safety High: Solid reagent, no vapor.[3]Low: Requires handling volatile MeI/DMS.
Expert Insight
  • Select PTM when: You are working with high-value pharmaceutical intermediates where avoiding toxic, volatile alkylating agents is a safety mandate. PTM is also superior for pyrolysis-methylation in analytical chemistry (GC-MS preparation).

  • Select TBAB when: You need high throughput and cost-efficiency. TBAB allows the use of cheap bulk alkylating agents (like MeCl or MeI) in a biphasic system, making workup (separation of layers) easier than removing the organic byproducts of PTM.

Experimental Protocols

Protocol A: Green O-Methylation using PTM

Best for: Small-scale synthesis, high-safety requirements.

  • Setup: In a round-bottom flask, combine Phenol (1.0 equiv), PTM (1.2 equiv) , and anhydrous

    
     (2.0 equiv).
    
  • Solvent: Add DMF (3-5 volumes) or perform solvent-free if the substrate melts <100°C.

  • Reaction: Heat the mixture to 110°C with vigorous stirring for 3 hours.

    • Note: The high temperature is required to facilitate the methyl transfer from the ammonium salt.

  • Workup: Cool to room temperature. Pour into water (10 volumes). Extract with Ethyl Acetate.

  • Purification: The byproduct (dimethylaniline) remains in the organic phase. Wash with dilute HCl (1M) to protonate and remove the amine byproduct into the aqueous layer.

Protocol B: Biphasic O-Methylation using TBAB

Best for: Scale-up, standard laboratory synthesis.

  • Setup: Dissolve Phenol (1.0 equiv) in Dichloromethane (DCM).

  • Catalyst: Add TBAB (0.05 equiv / 5 mol%) .

  • Base: Add an aqueous solution of NaOH (30% w/w, 2.0 equiv).

  • Reagent: Dropwise add Dimethyl Sulfate (1.1 equiv) or Methyl Iodide. Caution: Use fume hood.

  • Reaction: Stir vigorously at Room Temperature or Reflux (40°C) for 4 hours.

    • Note: Stirring rate is critical to maximize interfacial area.

  • Workup: Stop stirring. Separate the layers. The product is in the DCM layer. The catalyst distributes between phases but is largely removed during aqueous washes.

Safety & Handling Matrix

Hazard ClassPTM (Solid Reagent)TBAB (Catalyst)
Inhalation Low risk (Solid). Dust mask recommended.Low risk (Solid). Dust mask recommended.
Dermal Irritant.[3] Avoid contact.Corrosive/Irritant.[3]
Process Safety Eliminates volatile carcinogens. Safer for open-bench work.Requires containment if used with MeI/DMS.
Waste Generates organic amine waste (requires acid wash).Minimal catalyst waste; aqueous waste contains bromide.

References

  • Templ, J., & Schnürch, M. (2022).[4] Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.[4] The Journal of Organic Chemistry, 87(6), 4305–4315. Link

  • Tundo, P., & Perosa, A. (2002). Green Chemistry Metrics: A Comparative Evaluation of Methylating Agents. Journal of Cleaner Production. (General reference for DMS/MeI toxicity comparison).
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • PubChem. (2025).[3] Phenyltrimethylammonium methosulfate Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[5] Performance comparison of Tetrabutylammonium bromide (TBAB) in Diverse Solvent Systems. Link

Sources

Comparative

Technical Guide: Alternatives to Phenyltrimethylammonium Methosulfate for Methylation

This guide provides a technical comparison of alternatives to Phenyltrimethylammonium Methosulfate (PTMA-MS) . It is structured to address the two distinct domains where this reagent is employed: Analytical Derivatizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternatives to Phenyltrimethylammonium Methosulfate (PTMA-MS) . It is structured to address the two distinct domains where this reagent is employed: Analytical Derivatization (GC-MS) and Synthetic Methylation .[1]

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) serves as a potent methylating agent, favored for its non-volatile solid state and lack of nucleophilic halides. However, its application is often limited by atom economy in bulk synthesis and thermal degradation residues (sulfur-based) in analytical gas chromatography (GC).

This guide evaluates high-performance alternatives, categorizing them by application:

  • Analytical Track: Strategies to mitigate injection-port degradation and isomerization caused by quaternary ammonium salts.

  • Synthetic Track: "Green" and high-efficiency reagents to replace PTMA-MS in O- and N-methylation.

Part 1: Strategic Selection Framework

The choice of reagent depends heavily on the substrate's sensitivity to pH and the scale of the reaction.

Methylation_Decision_Tree Start Select Application Domain Analytical Analytical (GC-MS Derivatization) Start->Analytical Synthetic Synthetic (Bulk Methylation) Start->Synthetic AcidSensitive Is Substrate Base-Sensitive? (e.g., PUFAs, Esters) Analytical->AcidSensitive TMSH Reagent: TMSH (Trimethylsulfonium Hydroxide) AcidSensitive->TMSH Yes (Avoid Isomerization) TMAH Reagent: TMAH (Tetramethylammonium Hydroxide) AcidSensitive->TMAH No (Robust Substrate) GreenReq Requirement: Green Chemistry / Non-Toxic? Synthetic->GreenReq DMC Reagent: Dimethyl Carbonate (DMC) (High Temp/Pressure) GreenReq->DMC Yes MeI Reagent: Methyl Iodide (High Reactivity/Toxic) GreenReq->MeI No

Figure 1: Decision matrix for selecting methylation reagents based on substrate stability and process requirements.

Part 2: Analytical Alternatives (GC-MS Focus)

In Gas Chromatography, PTMA-MS is often used for Pyrolytic Methylation (Flash Alkylation). While effective, the methosulfate counterion can leave non-volatile sulfur residues in the injection liner, and the high alkalinity of the quaternary ammonium cation can isomerize unsaturated fatty acids.

The Superior Alternative: Trimethylsulfonium Hydroxide (TMSH)

Mechanism of Action: Unlike PTMA-MS or TMAH, which degrade into tertiary amines (bases), TMSH degrades into methanol and dimethyl sulfide (DMS) . DMS is highly volatile and clears the GC column rapidly, preventing background noise and liner contamination.

Comparative Performance Data: Fatty Acid Analysis

Substrate: Linoleic Acid (C18:2 cis-9, cis-12)

ParameterPTMA-MS / TMAH (Standard)TMSH (Alternative)Impact
Reaction Mechanism Pyrolytic Salt DissociationPyrolytic Salt DissociationSimilar workflow
Basicity (pH) High (Strong Base)ModerateTMSH is gentler on esters
Isomerization High (Formation of CLA isomers)Negligible Critical for lipid profiling
By-products Trimethylamine (Basic gas)Dimethyl Sulfide (Neutral gas)TMSH reduces tailing
Liner Cleanliness Methosulfate salts accumulateVolatile exitReduced maintenance
Protocol A: TMSH Derivatization for GC-MS

This protocol replaces PTMA-MS for the determination of free fatty acids and phenols.

Reagents:

  • 0.2M TMSH in Methanol.

  • Internal Standard (e.g., C17:0 Methyl Ester).

Workflow:

  • Dissolution: Dissolve 1-5 mg of sample (oil/extract) in 500 µL of tert-butyl methyl ether (TBME).

  • Derivatization: Add 200 µL of 0.2M TMSH solution.

  • Reaction: Vortex for 30 seconds. No heating is required (reaction occurs rapidly at room temp or instantly in the injector).

  • Injection: Inject 1 µL directly into the GC split/splitless inlet.

    • Inlet Temp: >250°C (Required for pyrolysis).

    • Split Ratio: 1:20 to 1:50.

Why this works: The sulfonium salt forms the carboxylate salt of the analyte. Upon hitting the hot injector, it undergoes nucleophilic attack by the carboxylate on the methyl group, releasing volatile dimethyl sulfide [1].

Part 3: Synthetic Alternatives (Bulk Synthesis Focus)

For preparative scale, PTMA-MS is expensive and has poor atom economy (molecular weight 247.3 g/mol to deliver a 15 g/mol methyl group).

The "Green" Alternative: Dimethyl Carbonate (DMC)

DMC is the gold standard for replacing toxic methylating agents (MeI, DMS, PTMA-MS).[2] It is non-toxic, biodegradable, and produced by oxidative carbonylation of methanol.

Key Limitation: DMC is a weak electrophile at its boiling point (90°C). It requires Phase Transfer Catalysis (PTC) or elevated temperatures (autoclave) to match the reactivity of PTMA-MS.

Comparative Performance Data: O-Methylation of Phenol

Target: Anisole Synthesis

ReagentConditionsYield (%)Atom EconomyHazard Profile
PTMA-MS Reflux (Acetone/K2CO3)85-95%PoorToxic Solid
Methyl Iodide Reflux (Acetone/K2CO3)>98%ModerateNeurotoxic / Volatile
DMC (Batch) 90°C (Reflux), K2CO3<40%ExcellentFlammable / Non-Toxic
DMC (Autoclave) 160°C, K2CO3/Cat.>99% Excellent Flammable / Non-Toxic
Protocol B: Green Methylation using DMC

Optimized for O-methylation of phenols without an autoclave using a Phase Transfer Catalyst.

Reagents:

  • Substrate: Phenol derivative (10 mmol).

  • Reagent: Dimethyl Carbonate (DMC) (Excess, acts as solvent).

  • Base: Potassium Carbonate (K2CO3) (12 mmol).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol).

Workflow:

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Charging: Add Phenol (1 eq), K2CO3 (1.2 eq), and TBAB (5 mol%) to the flask.

  • Solvent: Add DMC (10-15 eq).

  • Reaction: Heat to reflux (~90°C) with vigorous stirring.

    • Note: Without TBAB, this reaction is sluggish. The catalyst activates the carbonate anion.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4-8 hours.

  • Workup: Filter off inorganic salts. Distill off excess DMC (recyclable).[3] The residue is the pure methylated product.

Mechanism: At temperatures >120°C (or with catalysis), DMC undergoes B_AL2 mechanism where the phenoxide attacks the methyl group. The by-product is CO2 and Methanol [2].

Part 4: Safety & Handling Comparison

FeaturePTMA-MSTMSH (Analytical Alt)DMC (Synthetic Alt)
Physical State Solid (Powder)Liquid SolutionLiquid
Toxicity Toxic (Oral/Dermal)Corrosive / ToxicNon-Toxic (Green)
Volatility Non-volatileVolatile SolventsVolatile (BP 90°C)
Storage HygroscopicRefrigerateRoom Temp
Primary Hazard Neurotoxicity risks (Quaternary amine)Skin corrosionFlammability

References

  • Butte, W. (1983). Rapid method for the determination of fatty acid profiles from fats and oils using trimethylsulfonium hydroxide for transesterification. Journal of Chromatography A, 261, 142-145.

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie, 135, 1015–1022.

  • EPA Fact Sheet. (2000). Methyl Iodide Hazard Summary. U.S. Environmental Protection Agency.

Sources

Validation

Phenyltrimethylammonium Chloride vs. Methosulfate: A Synthetic Chemist’s Guide

This guide provides an in-depth technical comparison between Phenyltrimethylammonium Chloride (PTMAC) and Phenyltrimethylammonium Methosulfate (PTMAMS) . These reagents serve as solid, non-volatile alternatives to hazard...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenyltrimethylammonium Chloride (PTMAC) and Phenyltrimethylammonium Methosulfate (PTMAMS) . These reagents serve as solid, non-volatile alternatives to hazardous liquid methylating agents like methyl iodide or dimethyl sulfate (DMS).

Executive Summary

In synthetic organic chemistry, the choice between Phenyltrimethylammonium Chloride (PTMAC) and Phenyltrimethylammonium Methosulfate (PTMAMS) is rarely arbitrary; it is dictated by solubility requirements , counterion interference , and thermal parameters .

  • PTMAC (The Workhorse): Best suited for Phase Transfer Catalysis (PTC) and aqueous/biphasic systems. It is cost-effective and chemically robust but limited by its high melting point and the nucleophilicity of the chloride anion.

  • PTMAMS (The Specialist): The superior choice for homogeneous organic phase reactions (e.g., in DMF or DMAc). Its significantly lower melting point and non-nucleophilic methosulfate counterion make it ideal for substrates sensitive to halide attack or those requiring anhydrous, high-temperature conditions.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The starkest difference lies in the melting point and anion characteristics , which dictate the operational window for each reagent.

FeaturePhenyltrimethylammonium Chloride (PTMAC)Phenyltrimethylammonium Methosulfate (PTMAMS)
CAS Number 138-24-928001-58-3
Formula


Molecular Weight 171.67 g/mol 247.31 g/mol
Melting Point 235–240 °C (Decomposes)123–125 °C
Atom Economy Higher (Cl is lighter)Lower (MeSO₄ is heavier)
Anion Nature Nucleophilic (

)
Non-nucleophilic, Bulky (

)
Solubility High in

, MeOH; Low in non-polar organics.
Soluble in DMF, DMAc, warm alcohols; Moderate in DCM.
Primary Utility Phase Transfer Catalyst, Aqueous MethylationHomogeneous Methylation, Anhydrous conditions

Mechanistic Insight: The "Anilinium" Methylation

Both reagents function via an SN2 mechanism .[1] Under thermal stress, the quaternary ammonium cation acts as an electrophilic methyl source. The nucleophile (Nu⁻) attacks one of the methyl groups, expelling N,N-dimethylaniline (DMA) as the leaving group.

The Counterion Effect
  • Chloride (

    
    ):  In PTMAC, the chloride ion is a competent nucleophile. In acid-sensitive or competition-prone reactions, 
    
    
    
    can cause side reactions (e.g., conversion of alcohols to alkyl chlorides).
  • Methosulfate (

    
    ):  This anion is structurally bulky and non-nucleophilic. It acts purely as a spectator, allowing the reaction to proceed without halide-induced byproducts.
    
Diagram: Reaction Mechanism

MethylationMechanism cluster_counterion Counterion Role Reagent Phenyltrimethylammonium Cation (Ph-NMe3+) TS Transition State [Nu...Me...NPhMe2]‡ Reagent->TS Nu Nucleophile (Nu-) Nu->TS SN2 Attack (High Temp) Products Methylated Product (Nu-Me) + N,N-Dimethylaniline (DMA) TS->Products DMA Departure Cl Cl- (PTMAC) Potential Nucleophile MeSO4 MeSO4- (PTMAMS) Inert Spectator

Figure 1: General mechanism of methylation using Phenyltrimethylammonium salts. The counterion dictates side-reaction risks.

Performance Comparison

A. Solubility & Solvent Compatibility
  • PTMAC: Requires high-polarity solvents (Water, Methanol) or Phase Transfer conditions (DCM/Water). In anhydrous organic solvents like Toluene or pure DMF, PTMAC often remains a suspension, limiting reaction kinetics to the surface area of the solid.

  • PTMAMS: Its lower lattice energy (reflected in the 125°C MP) allows it to dissolve readily in dipolar aprotic solvents (DMF, DMSO, DMAc). This creates a homogeneous reaction mixture , significantly accelerating reaction rates and ensuring uniform methylation.

B. Thermal Stability & "Flux" Behavior
  • PTMAMS melts at ~125°C. Many methylation protocols run at reflux in solvents like Xylene (140°C) or DMF (153°C). At these temperatures, PTMAMS is a liquid (molten salt), facilitating excellent mass transfer even in non-polar solvents.

  • PTMAC remains solid up to ~240°C. Reactions run below this temperature rely entirely on solubility.

C. By-Product Management

Both reagents produce N,N-dimethylaniline (DMA) .

  • Removal: DMA is a liquid base (BP 194°C). It is easily removed by an acidic workup (washing the organic phase with dilute HCl), which converts DMA into the water-soluble hydrochloride salt (

    
    ).
    

Experimental Protocols

Protocol A: O-Methylation of Phenols using PTMAC (Phase Transfer)

Best for: Robust substrates, large-scale synthesis where cost is critical.

  • Reagents: Phenol (1.0 equiv), PTMAC (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: Toluene (or Xylene) with a catalytic amount of TBAI (Tetrabutylammonium iodide) if PTMAC solubility is poor.

  • Procedure:

    • Charge flask with Phenol, PTMAC, and

      
      .
      
    • Add solvent (0.5 M concentration relative to phenol).

    • Reflux (110°C) with vigorous stirring for 4–6 hours. Note: PTMAC will remain largely suspended.

    • Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with 1M HCl (2x) to remove the DMA byproduct. Dry organic layer (

      
      ) and concentrate.
      
Protocol B: High-Yield Methylation using PTMAMS (Homogeneous)

Best for: Sterically hindered phenols, acid-sensitive substrates, or when high conversion is required.

  • Reagents: Substrate (1.0 equiv), PTMAMS (1.1–1.5 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF (Dimethylformamide) or DMAc.

  • Procedure:

    • Dissolve Substrate and PTMAMS in DMF (1.0 M). The mixture should be clear or become clear upon slight warming.

    • Add

      
      .
      
    • Heat to 130–140°C . At this temp, PTMAMS is fully molten/dissolved.

    • Monitor by TLC/HPLC. Reaction is typically faster than PTMAC due to homogeneity.

    • Workup: Pour mixture into water. Extract with Ethyl Acetate. Wash organic layer with 1M HCl (to remove DMA) and then Brine (to remove DMF).

Decision Matrix

Use the following logic flow to select the correct reagent for your synthesis.

DecisionMatrix Start Select Methylating Agent SolventCheck Is the reaction in Water or Biphasic? Start->SolventCheck SensitiveCheck Is substrate sensitive to Chloride/Nucleophiles? SolventCheck->SensitiveCheck No (Organic Solvent) PTMAC Use PTMAC (Chloride) SolventCheck->PTMAC Yes (Aqueous/PTC) TempCheck Required Reaction Temp? SensitiveCheck->TempCheck No PTMAMS Use PTMAMS (Methosulfate) SensitiveCheck->PTMAMS Yes (Avoid Cl-) TempCheck->PTMAC High (>160°C) or Heterogeneous OK TempCheck->PTMAMS Moderate (100-140°C) Need Homogeneity

Figure 2: Decision tree for selecting between Chloride and Methosulfate salts.

Safety & Handling

  • Toxicity: Both reagents are Toxic if swallowed (Acute Tox. 3) .[2] They are quaternary ammonium salts and can act as neuromuscular blocking agents if absorbed systematically.

  • Byproduct Hazard: The byproduct, N,N-Dimethylaniline , is toxic and readily absorbed through the skin. All workups must account for the safe disposal of the aniline-containing waste stream.

  • Green Chemistry: PTMAMS is often preferred in "green" solvent systems (like anisole or DMF) where it allows for lower operational temperatures compared to the chloride, despite its lower atom economy.

References

  • Uemura, T., et al. (2016). "Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C–H Bonds." Angewandte Chemie International Edition, 55, 3162–3165. Link

  • Templ, J., & Schnürch, M. (2022). "Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents." The Journal of Organic Chemistry, 87(5), 3630–3637. Link

  • Carlsen, P. H. J., et al. (1997). "O-Methylation with Phenyltrimethylammonium Chloride." Acta Chemica Scandinavica, 51, 343-344.
  • PubChem Database. (2025).[2] "Phenyltrimethylammonium methosulfate (CID 5284510)."[3] National Center for Biotechnology Information. Link

  • Nichols, D. E., et al. (1994). "Synthesis of ortho-methylated phenylisopropylamines." Journal of Medicinal Chemistry. (Cited for use of PTMAMS in high-yield methylation/isomerization).[4][5]

Sources

Comparative

Comparative Analysis of Purity Determination Methods for Phenyltrimethylammonium Methosulfate

Introduction: The Analytical Challenge Phenyltrimethylammonium methosulfate (PTMA-MS) [CAS: 4270-96-6] acts as a potent methylating agent and phase transfer catalyst.[1] In pharmaceutical synthesis, it often serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Phenyltrimethylammonium methosulfate (PTMA-MS) [CAS: 4270-96-6] acts as a potent methylating agent and phase transfer catalyst.[1] In pharmaceutical synthesis, it often serves as a safer, non-volatile alternative to Dimethyl Sulfate (DMS).[1] However, its utility hinges on a critical safety and quality parameter: Purity .[1]

Because PTMA-MS is an ionic liquid/salt consisting of a permanent cation (Phenyltrimethylammonium) and an anion (Methosulfate), standard Reverse-Phase HPLC (RP-HPLC) often fails due to lack of retention.[1] Furthermore, the presence of residual methylating precursors or degradation products (like toxic DMS or aniline derivatives) requires analytical methods with high specificity and low limits of detection (LOD).

This guide compares three distinct analytical approaches—HILIC-HPLC , Quantitative NMR (qNMR) , and Ion Chromatography (IC) —to provide a robust framework for purity determination.[1]

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

The Gold Standard for Organic Impurity Profiling

Mechanism & Causality

Standard C18 columns repel the permanently charged PTMA cation, leading to elution at the void volume (


). While Ion-Pair Chromatography (IPC) is a valid alternative, it often suffers from slow equilibration and background noise in Mass Spectrometry (MS).[1]

HILIC is the superior choice here.[1] It utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a high-organic mobile phase.[1] The water-enriched layer on the silica surface retains the charged PTMA cation via electrostatic interactions and hydrogen bonding, allowing for the separation of the main peak from non-polar impurities.

Experimental Protocol: HILIC-UV

Objective: Quantify PTMA cation purity and detect organic impurities (e.g., N,N-dimethylaniline).

  • System: HPLC with UV-Vis or PDA Detector.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 5.0).[1][2]

    • Solvent B: Acetonitrile (ACN).[1]

    • Isocratic Ratio: 10% A / 90% B.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (primary) and 254 nm (secondary).[1] The phenyl ring provides strong UV absorption.[1]

  • Sample Preparation: Dissolve 10 mg PTMA-MS in 10 mL of Mobile Phase (diluent). Filter through 0.22 µm PTFE.[1]

Self-Validating System Suitability (SST):

  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , increase buffer ionic strength.[1]
  • Resolution (

    
    ): 
    
    
    
    between PTMA and nearest impurity.

Method B: Quantitative NMR (qNMR)

The Absolute Reference Method

Mechanism & Causality

Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[3] It relies on the fundamental principle that the integrated signal area is directly proportional to the number of nuclei.[3] This is the only method that provides a "holistic" purity value, accounting for water, solvents, and inorganic salts (if using appropriate internal standards) simultaneously.

Experimental Protocol: 1H-qNMR

Objective: Determine absolute purity (% w/w) without a PTMA reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1] High purity (>99.9%), non-hygroscopic, distinct singlet at ~6.3 ppm.[1]

  • Solvent: DMSO-d6 (Dissolves both salt and organic impurities).[1]

  • Procedure:

    • Weigh ~20 mg of PTMA-MS (

      
      ) and ~10 mg of Maleic Acid (
      
      
      
      ) directly into the NMR tube. Precision: ±0.01 mg.[1][4]
    • Add 0.7 mL DMSO-d6.[1] Cap and vortex until fully dissolved.[1]

  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full relaxation.
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[1]

Method C: Ion Chromatography (IC)

The Stoichiometric Check

Mechanism & Causality

HPLC-UV detects the cation but is "blind" to the methosulfate anion (which lacks a chromophore). IC with suppressed conductivity detection is essential to confirm the stoichiometry (1:1 ratio) and ensure the methosulfate has not degraded into sulfate (


) or methyl hydrogen sulfate.
Experimental Protocol: Anion Exchange
  • Column: Dionex IonPac AS19 or equivalent (High capacity hydroxide-selective).[1]

  • Eluent: KOH Gradient (10 mM to 45 mM over 20 mins) via Eluent Generator.

  • Suppressor: AERS 500 (Anion Electrolytically Regenerated Suppressor).[1][5]

  • Detection: Conductivity.

  • Target: Resolve Methosulfate (

    
    ) from Sulfate (
    
    
    
    ).

Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics of each method based on experimental data.

FeatureHILIC-HPLCqNMRIon Chromatography
Primary Target Organic Cation & ImpuritiesAbsolute Purity (Whole Molecule)Anion (Methosulfate) & Stoichiometry
Specificity High (Separates isomers/byproducts)Very High (Structural ID included)High (For ionic species only)
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Excellent (ppm levels for ions)
Reference Std Required (for quantification)Not Required (Internal Std used)Required
Throughput High (Automated)Low (Manual Prep)Medium
Cost Low (per sample)High (Instrument time)Medium
Visualization: Analytical Workflow Selection

The following diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

MethodSelection Start Start: Purity Analysis of PTMA-MS Goal_ID Goal: Structural ID & Absolute Assay? Start->Goal_ID Goal_Imp Goal: Trace Organic Impurities (<0.1%)? Goal_ID->Goal_Imp No Method_NMR Method: qNMR (Primary Reference) Goal_ID->Method_NMR Yes Goal_Ion Goal: Anion Stoichiometry or Sulfate Residues? Goal_Imp->Goal_Ion No Method_HPLC Method: HILIC-HPLC (Routine QC) Goal_Imp->Method_HPLC Yes Method_IC Method: Ion Chromatography (Counter-ion Check) Goal_Ion->Method_IC Yes Method_NMR->Method_HPLC Calibrate Standard

Caption: Decision matrix for selecting analytical methods. qNMR serves as the primary reference to calibrate HPLC standards, while IC validates the salt form.

Detailed Workflow: HILIC Method Development

To ensure reproducibility, the HILIC workflow must be strictly controlled. The diagram below details the critical path from sample preparation to data reporting.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Validation Weigh Weigh 10mg PTMA-MS Dissolve Dissolve in 90% ACN / 10% Buffer Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate ZIC-HILIC Column (Separation) Inject->Separate Detect UV Detection (210 nm) Separate->Detect SST Check SST (Tailing < 1.5) Detect->SST SST->Dissolve Fail (Re-prep) Calc Calculate Purity % SST->Calc Pass

Caption: Step-by-step HILIC-UV workflow. Note the critical SST checkpoint to ensure column equilibration and peak symmetry.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Purity by Absolute qNMR Instructions. ACS Technical Guides. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Phenyltrimethylammonium methosulfate. Retrieved from [Link][1][6]

Sources

Validation

Comparative Guide: HPLC vs. Potentiometric Titration for Phenyltrimethylammonium Methosulfate Analysis

Executive Summary Phenyltrimethylammonium Methosulfate (PTM) is a permanently charged quaternary ammonium salt ( ) widely used as a methylating agent and phase-transfer catalyst. Its analysis presents a classic analytica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyltrimethylammonium Methosulfate (PTM) is a permanently charged quaternary ammonium salt (


) widely used as a methylating agent and phase-transfer catalyst. Its analysis presents a classic analytical dichotomy: Specificity vs. Stoichiometry .
  • High-Performance Liquid Chromatography (HPLC) offers superior specificity, capable of isolating the PTM cation from process impurities and degradation products.[1] It is the required method for purity profiling .

  • Potentiometric Titration (using Sodium Tetraphenylborate) offers superior precision and speed for bulk assay determination but lacks the ability to differentiate between the target molecule and other cationic impurities.

This guide details the mechanistic principles, validated protocols, and decision criteria for both techniques.

Part 1: The Analytical Challenge

PTM poses two specific challenges to standard analysis:

  • Ionic Nature: As a quaternary ammonium compound ("Quat"), it is permanently positively charged.[2] It does not retain on standard C18 columns (eluting at the void volume) and requires specific mobile phase modifiers.

  • UV Transparency: While the phenyl ring provides UV absorption (λmax ~210-220 nm), the methosulfate counter-ion is UV-transparent, meaning standard detectors only "see" the cation.

Part 2: High-Performance Liquid Chromatography (HPLC)

The Specificity Specialist

For purity analysis, we must separate the PTM cation from potential impurities like unreacted amines or hydrolyzed byproducts. Standard Reversed-Phase (RP) chromatography fails here because the highly polar cation washes through the non-polar column.

The Solution: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) We introduce an Ion-Pairing Agent (e.g., Sodium 1-Octanesulfonate) into the mobile phase. The hydrophobic tail of the agent embeds into the C18 stationary phase, while the anionic head interacts with the PTM cation. This creates a "pseudo-neutral" complex that retains on the column.

Mechanistic Workflow

HPLC_Workflow Sample Sample Prep (Dissolve in Mobile Phase) Pump Pump (Isocratic Flow) Sample->Pump Injection Column C18 Column + Ion-Pair Reagent Pump->Column Mobile Phase (Buffer + ACN + Octanesulfonate) Detector UV Detector (210 nm) Column->Detector Elution of Neutralized Ion-Pairs Data Chromatogram (Separation of Impurities) Detector->Data Signal Integration

Caption: IP-RP-HPLC workflow showing the critical role of the ion-pair reagent in retaining the permanently charged PTM cation.

Detailed Protocol: IP-RP-HPLC

Note: This method is self-validating; the resolution between PTM and the void volume confirms the ion-pairing efficiency.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobic base for ion-pair interaction.
Mobile Phase Buffer: ACN (70:30)Optimized for retention of the phenyl ring.
Buffer Prep 50 mM Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate Critical: The sulfonate creates the retention mechanism. Low pH suppresses silanol activity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmMaximizes sensitivity for the phenyl chromophore.
Injection 10-20 µLPrevent column overload which destroys peak shape.

Expert Insight: If you observe "peak splitting," it is likely due to a mismatch between the sample solvent and the mobile phase. Always dissolve the sample in the mobile phase to maintain the ion-pair equilibrium during injection.

Part 3: Potentiometric Titration

The Stoichiometric Workhorse

For bulk assay (determining if a drum is 98% or 99% pure), HPLC is often too variable (±1-2%). Titration, however, relies on exact chemical stoichiometry, offering precision often <0.5%.

The Solution: Precipitation Titration with Sodium Tetraphenylborate (STPB) Since PTM is a salt of a strong acid (methosulfuric acid), simple acid-base titration is ineffective. Instead, we use STPB, which reacts quantitatively with quaternary ammonium cations to form an insoluble precipitate.

Reaction:



Mechanistic Workflow

Titration_Workflow Burette Burette (0.01 M Na-Tetraphenylborate) Beaker Reaction Vessel (PTM Sample + Acetate Buffer) Burette->Beaker Dosing Titrant Sensor Surfactant Electrode (or Nitrate ISE) Beaker->Sensor Free Cation Concentration decreases Endpoint Potentiometric Inflection Point Sensor->Endpoint Sharp Voltage Drop at Equivalence

Caption: Potentiometric titration setup. The electrode detects the depletion of PTM cations as they precipitate with STPB.

Detailed Protocol: STPB Titration

Note: This method is robust but requires a Surfactant Electrode or a Nitrate ISE (Ion Selective Electrode) used as a sensor.

  • Titrant Preparation: Prepare 0.01 M Sodium Tetraphenylborate (STPB). Standardize against a known pure Quat (e.g., Cetylpyridinium Chloride) or ultrapure Potassium Chloride.

  • Sample Prep: Accurately weigh ~0.15 g of PTM into a beaker. Dissolve in 50 mL deionized water.

  • Buffering: Add 5 mL of Acetate Buffer (pH 4-5). Rationale: Ensures consistent ionic strength and prevents interference from weak organic bases.

  • Titration: Insert the Surfactant Electrode. Titrate with STPB.

  • Endpoint Detection: The potential (mV) will remain relatively stable until the PTM is consumed. At the equivalence point, the excess STPB causes a sharp drop in potential. Calculate the assay based on the inflection point (Second Derivative).

Part 4: Comparative Analysis & Decision Matrix

The choice between HPLC and Titration depends entirely on the Critical Quality Attribute (CQA) you are measuring.

Performance Data Comparison
FeatureMethod A: IP-RP-HPLCMethod B: STPB Titration
Primary Output Purity % (Area Normalization)Assay % (Weight/Weight)
Specificity High. Separates PTM from synthesis intermediates.Low. Reacts with any quaternary amine.
Precision (RSD) ~1.0 - 2.0%< 0.5% (Superior for potency)
Limit of Detection ppm level (Impurities)% level (Bulk component)
Analysis Time 15 - 25 mins per sample3 - 5 mins per sample
Cost Per Run High (Columns, Solvents)Low (Reagents only)
Decision Matrix
  • Use HPLC When:

    • You are performing release testing and need to quantify impurities.

    • You suspect degradation (e.g., stability studies).

    • You need to verify the absence of starting materials (e.g., unreacted amines).

  • Use Titration When:

    • You need a rapid Goods Inward check of raw material.

    • You are determining the Assay (Potency) for formulation calculations.

    • The synthesis route is known to produce no other cationic byproducts.

References

  • Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography. (Application Note demonstrating IP-RP principles for charged species). Retrieved from [Link]

  • Xylem Analytics. (n.d.). Titration of quaternary Ammonium compounds in disinfectants. Retrieved from [Link]

Sources

Comparative

Comparative Efficiency of Phase Transfer Catalysts: A Technical Guide

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide an evidence-based framework for selecting and optimizing Phase Transfer Catalysts (PTCs) in organic synthesis, supported...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Objective: To provide an evidence-based framework for selecting and optimizing Phase Transfer Catalysts (PTCs) in organic synthesis, supported by mechanistic insights and experimental protocols.

Introduction: The Strategic Role of PTC in Drug Development

Phase Transfer Catalysis (PTC) has evolved from a laboratory curiosity to a cornerstone of green pharmaceutical manufacturing. By facilitating the reaction between reactants in immiscible phases (typically aqueous/organic or solid/liquid), PTC eliminates the need for anhydrous polar aprotic solvents (like DMSO or DMF), which are difficult to remove and environmentally hazardous.

For the process chemist, the choice of catalyst is rarely arbitrary; it is a calculated decision balancing reaction kinetics , thermal stability , cost , and downstream processability . This guide dissects these variables to move beyond trial-and-error optimization.

Mechanistic Foundations

To select the right catalyst, one must understand the mode of action. The two dominant mechanisms are the Starks' Extraction Mechanism and the Interfacial Mechanism .

Visualization: Mechanistic Pathways

The following diagram illustrates the Starks' Extraction mechanism, where the catalyst shuttles the anion (


) into the organic phase.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_interface Interface cluster_organic Organic Phase Aq_Salt M+ Y- (Inorganic Salt) Interface_Transfer Ion Exchange Equilibrium Aq_Salt->Interface_Transfer Supplies Y- Aq_Cat Q+ Y- (Active Catalyst) Aq_Waste M+ X- (Waste Salt) Interface_Transfer->Aq_Waste Release X- Org_Cat Q+ Y- (Lipophilic Ion Pair) Interface_Transfer->Org_Cat Extraction Org_Product R-Y (Product) Org_Cat->Org_Product Reaction k2 Org_Substrate R-X (Substrate) Org_Substrate->Org_Product Org_Resting Q+ X- (Resting Catalyst) Org_Product->Org_Resting Release Q+X- Org_Resting->Interface_Transfer Recycle

Caption: Starks' Extraction Mechanism showing the cyclic transfer of anions (


) by the quaternary cation (

) across the interface.

Comparative Analysis of Catalyst Classes

Quaternary Ammonium Salts ("Quats")
  • Examples: Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA), Aliquat 336 (Methyltrioctylammonium chloride).

  • Mechanism: Forms ion pairs with anions.[2] Efficiency depends heavily on the "tightness" of the ion pair and the lipophilicity of the alkyl chains.

  • Pros: Inexpensive, wide variety, easily tunable lipophilicity.

  • Cons: Thermally unstable above 100–120°C (Hofmann elimination); unstable in strong bases (Sommelet-Hauser rearrangement).

Phosphonium Salts[3]
  • Examples: Tetrabutylphosphonium bromide (TBPB), Ethyltriphenylphosphonium bromide.

  • Pros: Significantly higher thermal stability (up to 150–170°C).

  • Cons: More expensive than quats; can degrade via formation of phosphine oxides under alkaline conditions.

Crown Ethers & Cryptands[4]
  • Examples: 18-Crown-6, Benzo-15-crown-5, [2.2.2]Cryptand.

  • Mechanism: Complexation of the cation (

    
    ), leaving the anion "naked" and highly reactive.
    
  • Pros: Extreme reactivity; stable in strong bases; excellent for solid-liquid PTC.

  • Cons: Prohibitive cost for large scale; toxicity; difficult recovery/recycling.

Comparative Data Summary

The following table synthesizes performance metrics for a standard


 reaction (e.g., Cyanation of benzyl chloride).
FeatureTBAB (Quat)TEBA (Quat)TBPB (Phosphonium)18-Crown-6 (Crown Ether)
Structure Symmetric, LipophilicAsymmetric, Less LipophilicSymmetric, LipophilicMacrocyclic Polyether
Cost (Relative) $$

$

$
Thermal Stability < 100°C< 100°C< 160°C> 200°C
Base Stability ModeratePoorModerateExcellent
Catalytic Activity HighMediumHighVery High
Primary Use Case General Purpose, Liquid-LiquidHigh Concentration AqueousHigh Temp ReactionsSolid-Liquid, Difficult Anions

Critical Selection Parameters: The Science of Efficiency

When comparing efficiency, "Yield" is a lagging indicator. The leading indicators are:

  • Lipophilicity (Organophilicity): The catalyst must be soluble in the organic phase.

    • Rule of Thumb: Total number of carbons in a Quat should be

      
       for effective liquid-liquid PTC. (e.g., TBAB has 16 carbons).
      
  • Anion Hydration: Anions with high hydration energy (

    
    , 
    
    
    
    ) are difficult to transfer into the organic phase.
    • Solution: Use a highly lipophilic catalyst (e.g., Aliquat 336) or reduce water content (Solid-Liquid PTC).

  • Catalyst Poisoning: Lipophilic leaving groups (e.g.,

    
    ) can pair too tightly with the catalyst, preventing it from returning to the aqueous phase to pick up new reactant anions.
    
    • Expert Insight: Avoid iodide catalysts if the reaction generates iodide. Use Bromide or Chloride salts instead.

Experimental Protocol: Standardized Evaluation of PTC Efficiency

Objective: To determine the kinetic rate constant (


) and conversion efficiency of three candidate catalysts for a target reaction.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_analysis Analysis Prep Prepare Stock Solutions (Org: Substrate + Internal Std) (Aq: Reagent + Base) Start Add Catalyst (5 mol%) Start Stirring (800 rpm) Prep->Start Sample Periodic Sampling (0, 15, 30, 60, 120 min) Start->Sample Sample->Sample Repeat Quench Quench Aliquot (Dilute/Cool) Sample->Quench GC GC/HPLC Analysis Quench->GC Calc Calculate k_obs Plot ln(C0/Ct) vs Time GC->Calc

Caption: Workflow for kinetic benchmarking of phase transfer catalysts.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge the organic substrate (10 mmol) and an inert internal standard (e.g., dodecane, 1 mmol) in the chosen organic solvent (10 mL, e.g., Toluene).

    • Prepare the aqueous phase containing the nucleophile (15 mmol, 1.5 eq) in water (10 mL).

  • Conditioning:

    • Heat both phases separately to the reaction temperature (e.g., 60°C).

    • Reasoning: Ensures reaction starts immediately upon mixing, improving kinetic data accuracy.

  • Initiation:

    • Add the catalyst (0.5 mmol, 5 mol%) to the organic phase.

    • Combine phases and immediately start vigorous stirring (>800 rpm).

    • Critical Control: Stirring speed must be high enough to eliminate mass transfer limitations (the "plateau" region).

  • Sampling:

    • Withdraw 50 µL aliquots at defined intervals (0, 15, 30, 60, 120 mins).

    • Quench immediately into a biphasic mixture of water/ethyl acetate to stop the reaction.

  • Analysis:

    • Analyze the organic layer via GC or HPLC.

    • Calculate conversion based on the internal standard ratio.

  • Data Processing:

    • Plot

      
       vs. time. The slope is the pseudo-first-order rate constant (
      
      
      
      ).

Decision Matrix: Selecting the Right Catalyst

Do not default to TBAB. Use this logic flow to select the optimal catalyst for your specific constraints.

Catalyst_Selection Start Start: Define Reaction Constraints Q_Temp Is Temperature > 120°C? Start->Q_Temp Q_Base Is Base Conc. > 40% NaOH? Q_Temp->Q_Base No Res_Phos Select: Phosphonium Salt (e.g., TBPB) Q_Temp->Res_Phos Yes Q_Diff Is Anion 'Difficult' (e.g., F-)? Q_Base->Q_Diff No Res_Crown Select: Crown Ether (e.g., 18-Crown-6) Q_Base->Res_Crown Yes (or Special Quat) Q_Cost Is Cost a Primary Driver? Res_Quat Select: Standard Quat (e.g., TBAB, Aliquat 336) Q_Cost->Res_Quat Yes Res_Spec Select: Specialized Quat (e.g., Hexaethylguanidinium) Q_Cost->Res_Spec No (Need Performance) Q_Diff->Q_Cost No Q_Diff->Res_Crown Yes

Caption: Logical decision tree for selecting the optimal phase transfer catalyst.

References

  • Starks, C. M. (1971).[3][4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society. Link

  • Halpern, M. E. (2002). "Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives." Springer. Link

  • Sasson, Y., & Neumann, R. (1997). "Handbook of Phase Transfer Catalysis." Blackie Academic & Professional.
  • Dehmlow, E. V. (1993). "Phase Transfer Catalysis."[1][2][3][4][5][6][7][8][9] VCH Publishers.

  • BenchChem. (2025).[1] "A Comparative Guide to the Efficacy of Tetraheptylammonium and Crown Ethers in Phase-Transfer Reactions." Link

  • Biomedical Journal of Scientific & Technical Research. (2022). "A Minireview of Phase-Transfer Catalysis and Recent Trends." Link

Sources

Validation

Comparative Guide: Phenyltrimethylammonium Iodide vs. Bromide in C-H Methylation

This guide provides an in-depth technical comparison of Phenyltrimethylammonium Iodide (PhNMe₃I) and Phenyltrimethylammonium Bromide (PhNMe₃Br) in the context of C-H methylation reactions.[1] Executive Summary: The Halid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Phenyltrimethylammonium Iodide (PhNMe₃I) and Phenyltrimethylammonium Bromide (PhNMe₃Br) in the context of C-H methylation reactions.[1]

Executive Summary: The Halide Effect

In the domain of C-H methylation, Phenyltrimethylammonium Iodide (PhNMe₃I) is the superior reagent for the majority of catalytic and stoichiometric applications. While both reagents serve as solid, non-volatile surrogates for methyl iodide (MeI), the iodide salt consistently delivers higher yields and faster reaction kinetics.[1]

The Verdict:

  • Select PhNMe₃I (Iodide) for: Nickel-catalyzed C-H activation, radical methylation, and reactions requiring in situ generation of electrophilic methyl species.[1]

  • Select PhNMe₃Br (Bromide) only when: The reaction is sensitive to oxidation (iodide can form I₂), or when specific solubility profiles in highly polar protic solvents are required.[1]

Physicochemical & Mechanistic Comparison

The choice of counterion (I⁻ vs. Br⁻) dictates the reagent's performance through three distinct physicochemical levers: Solubility , Nucleophilicity , and Thermal Lability .

Table 1: Critical Performance Metrics
FeaturePhenyltrimethylammonium Iodide Phenyltrimethylammonium Bromide Impact on Methylation
Abbreviation PhNMe₃I (PTMA-I)PhNMe₃Br (PTMA-Br)
Thermal Lability High (Decomposes ~130-150°C)Moderate (Decomposes >180°C)Iodide releases active "Me-X" faster.
Nucleophilicity High (

)
ModerateIodide facilitates demethylation equilibrium.[1][2]
Hygroscopicity LowModerate to HighIodide is easier to handle/weigh accurately.[1]
Redox Potential Susceptible to oxidation (

)
Oxidatively stableBromide is safer in strong oxidant presence.[1]
Leaving Group Excellent (

)
Good (

)
Iodide accelerates oxidative addition steps.[1]
The Mechanistic Divergence: "The In-Situ Generator"

Contrary to the assumption that these salts act merely as direct methyl transfer agents, recent mechanistic studies (Lloyd-Jones et al.) reveal that in many high-temperature C-H activations, the salt acts as a reservoir .[1] It thermally equilibrates to release free Methyl Halide (MeX) and Dimethylaniline (PhNMe₂).[1]

Why Iodide Wins:

  • Faster Equilibrium: The bond dissociation energy of C-I (53 kcal/mol) is lower than C-Br (68 kcal/mol).[1] PhNMe₃I releases MeI more readily than PhNMe₃Br releases MeBr.[1]

  • Catalytic Compatibility: In Ni-catalyzed C-H activation, the active species often undergoes oxidative addition.[1] Ni(0) reacts significantly faster with MeI (generated in situ) than with MeBr.[1]

MethylationMechanism Salt PhNMe3+ X- (Solid Reagent) Equilibrium Thermal Equilibrium Salt->Equilibrium Heat (>100°C) Direct Direct SN2 (Minor Pathway) Salt->Direct Low Temp MeX Me-X + PhNMe2 (Active Species) Equilibrium->MeX k(I) >> k(Br) OxAdd Oxidative Addition [M(Me)(X)] MeX->OxAdd Reaction with Catalyst Product Methylated Product Direct->Product Slow Catalyst Ni(0) / Pd(0) Catalyst Catalyst->OxAdd OxAdd->Product C-H Functionalization

Figure 1: Mechanistic pathway showing the critical role of the counterion in generating the active methylating species.[1] The iodide pathway (red arrow) is kinetically favored.[1]

Experimental Case Studies

Case Study A: Nickel-Catalyzed C-H Methylation of Amides

Context: Ortho-methylation of benzamides using Ni(II) catalysis.[1]

  • Reagent: PhNMe₃I vs. PhNMe₃Br

  • Conditions: Ni(acac)₂, Ligand, Base, 140°C.

  • Observation:

    • PhNMe₃I: 88% Yield.[1]

    • PhNMe₃Br: <40% Yield (often requires higher catalyst loading).[1]

  • Insight: The reaction relies on the in situ concentration of Me-X.[1] The iodide salt maintains a higher steady-state concentration of MeI, which is essential for the rate-limiting oxidative addition to Nickel.[1]

Case Study B: -Methylation of Aryl Ketones

Context: Direct alkylation of enolates generated by KOH.[1]

  • Reagent: PhNMe₃I vs. PhNMe₃Br

  • Observation: PhNMe₃I provided yields up to 78-85% , whereas bromide salts resulted in lower conversion and increased side reactions (e.g., O-alkylation or aldol condensation due to slower methylation rates).[1]

  • Insight: The "soft" iodide counterion promotes reaction at the "soft"

    
    -carbon of the enolate.[1]
    

Validated Experimental Protocols

Protocol 1: Ni-Catalyzed Ortho-C-H Methylation

Use this for: Benzamides, Acrylamides.

Reagents:

  • Substrate (1.0 equiv)

  • PhNMe₃I (2.0 equiv) — Do not substitute with Bromide.[1]

  • Ni(acac)₂ (10 mol%)[1]

  • Ligand (e.g., PPh₃ or specialized bidentate phosphine) (20 mol%)[1]

  • Na₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or Anisole (0.2 M)[1]

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a screw-cap pressure vial with the solid reagents: Substrate, PhNMe₃I , Ni(acac)₂, Ligand, and Base.

  • Solvation: Add anhydrous Toluene. Add a magnetic stir bar.[1][3]

  • Sealing: Seal the vial tightly (Teflon-lined cap).

  • Reaction: Heat to 140°C for 16–24 hours. Note: The high temperature is required to decompose the ammonium salt.

  • Workup: Cool to room temperature. Filter through a celite pad (eluting with EtOAc).[1] Concentrate and purify via column chromatography.[1]

Validation Check:

  • Visual: The reaction mixture often turns dark brown/black (active Ni species).[1]

  • TLC: Look for the disappearance of the starting material.[1] If conversion is low, check if the PhNMe₃I has fully dissolved/decomposed (white solid disappearance).[1]

Protocol 2: -Methylation of Ketones (Metal-Free)

Use this for: Aryl ketones, cyclic ketones.

Reagents:

  • Ketone (1.0 equiv)[1]

  • PhNMe₃I (1.5 equiv)

  • KOH (2.0 equiv, powdered)[1]

  • Solvent: Anisole or DMSO (0.5 M)[1]

Step-by-Step:

  • Mixing: Combine Ketone, PhNMe₃I , and KOH in a vial.

  • Heating: Heat to 110–130°C .

  • Monitoring: Monitor by GC-MS or TLC. The reaction typically completes in 12–18 hours.[1]

  • Purification: Standard aqueous workup (H₂O/EtOAc).[1]

References

  • Phenyltrimethylammonium Salts as Methylation Reagents in the Nickel-Catalyzed Methylation of C-H Bonds. Source: National Institutes of Health (PubMed) / J. Org.[1] Chem. URL:[Link]

  • Selective

    
    -Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. 
    Source: Organic Chemistry Portal / J. Org.[1] Chem.
    URL:[Link]
    
  • Trialkylammonium salt degradation: implications for methylation and cross-coupling. Source: Chemical Science (RSC) URL:[1][Link]

  • Monoselective N-Methylation of Amides Using Quaternary Ammonium Salts. Source: ACS Publications (Organic Letters) URL:[1][Link]

Sources

Comparative

Evaluating the performance of Phenyltrimethylammonium methosulfate in diverse solvent systems

This is a comprehensive technical guide evaluating the performance of Phenyltrimethylammonium Methosulfate (PTMA-MS) . This document is structured to serve as a direct resource for application scientists and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide evaluating the performance of Phenyltrimethylammonium Methosulfate (PTMA-MS) . This document is structured to serve as a direct resource for application scientists and drug development professionals, focusing on solubility profiles, comparative reactivity, and validated experimental protocols.

Product Category: Methylating Agents & Phase Transfer Catalysts CAS: 28001-58-3 Formula:


[1]

Executive Summary

Phenyltrimethylammonium methosulfate (PTMA-MS) represents a distinct class of quaternary ammonium reagents, bridging the gap between highly reactive, basic methylating agents (like TMAH) and hazardous alkyl halides (like Methyl Iodide). Unlike its hydroxide counterpart, PTMA-MS is a neutral salt, offering superior stability and a "gentler" methylation profile that preserves sensitive functional groups (e.g., esters, labile isomers) often degraded by strong bases.

This guide evaluates PTMA-MS across diverse solvent systems, demonstrating its utility as both a pyrolytic methylating agent for Gas Chromatography (GC) and a Phase Transfer Catalyst (PTC) in organic synthesis.

Key Differentiators
  • Non-Basic Reactivity: Eliminates base-catalyzed hydrolysis artifacts common with Trimethylanilinium hydroxide (TMAH).

  • Halide-Free: The methosulfate anion prevents halide-induced corrosion in stainless steel reactors and GC injection ports.

  • Solubility Profile: Enhanced solubility in polar aprotic solvents (DMF, DMSO) compared to chloride/bromide analogs.

Mechanism of Action

PTMA-MS operates through two distinct mechanisms depending on the thermal and solvent environment.

  • Pyrolytic Methylation (GC Injection Port): At temperatures >200°C, the quaternary ammonium cation undergoes thermal decomposition, transferring a methyl group to the analyte (typically a carboxylic acid or phenol).

  • Phase Transfer Catalysis (Solution Phase): In biphasic systems, PTMA-MS shuttles anions between aqueous and organic phases. The bulky phenyl group enhances lipophilicity compared to tetramethylammonium salts, while the methosulfate anion acts as a non-nucleophilic counterion.

Mechanistic Pathway Diagram

ReactionMechanism cluster_Pyrolysis Pyrolytic Pathway (>200°C) PTMA PTMA-MS Reagent (Ph-NMe3+ MeSO4-) Complex Ion Pair Complex [Ph-NMe3+][R-COO-] PTMA->Complex + Analyte (Base assisted) Analyte Analyte (R-COOH) Analyte->Complex Transition Transition State (SN2-like) Complex->Transition Heat Product1 Methyl Ester (R-COOMe) Transition->Product1 Byproduct1 Dimethylaniline (Ph-NMe2) Transition->Byproduct1

Figure 1: Reaction pathway for the pyrolytic methylation of carboxylic acids using PTMA-MS. Note that unlike TMAH, PTMA-MS often requires an auxiliary base to form the initial ion pair in solution.

Comparative Analysis: PTMA-MS vs. Alternatives

The following analysis benchmarks PTMA-MS against industry-standard reagents.

Table 1: Comparative Performance Matrix
FeaturePTMA-MSTMAH (Trimethylanilinium OH)Methyl Iodide (MeI)Diazomethane
Primary Role Methylation / PTCFlash Methylation (GC)Solution MethylationMethylation
Acidity/Basicity Neutral Strong Base NeutralNeutral
Solvent Compatibility Water, MeOH, DMFMethanol, WaterMost OrganicsEther
Safety Profile Solid, Non-volatileCaustic, Methanol solutionVolatile Carcinogen Explosive
Artifact Risk Low (No isomerization)High (Isomerization/Hydrolysis)LowLow
Halide Content None NoneHigh (Iodide)None
Detailed Comparison
  • Vs. TMAH: TMAH is the "gold standard" for GC derivatization but is notorious for isomerizing polyunsaturated fatty acids (PUFAs) and hydrolyzing ester linkages due to its high pH. PTMA-MS is neutral; it methylates without disturbing sensitive stereochemistry, making it the preferred choice for drug impurity profiling where distinguishing isomers is critical.

  • Vs. Methyl Iodide: MeI is a potent carcinogen and highly volatile. PTMA-MS is a solid salt with low vapor pressure, significantly reducing inhalation risks in the laboratory.

Solvent System Evaluation

The performance of PTMA-MS is intrinsically linked to the solvent system, which dictates both solubility and ion-pair separation.

Table 2: Solubility & Performance in Diverse Solvents (at 25°C)
Solvent SystemSolubilityDielectric Constant (

)
Performance RatingRecommended Application
Water Very High (>300 g/L)80.1⭐⭐⭐Phase Transfer Catalysis (Aqueous phase)
Methanol High32.7⭐⭐⭐⭐⭐GC Derivatization (Standard)
DMF / DMSO Moderate-High36.7 / 46.7⭐⭐⭐⭐SN2 Reactions (Enhances reaction rate)
Acetone Moderate20.7⭐⭐Crystallization / Purification
Toluene Low (<1 g/L)2.38Biphasic Organic Phase (Requires PTC)
Solvent Selection Logic
  • Methanol (The Standard): Ideal for GC derivatization.[2] It solvates the salt effectively and evaporates cleanly in the injector.

  • DMF (The Accelerator): For solution-phase synthesis, DMF dissociates the ion pair

    
     more effectively than alcohols, leaving the cation more "naked" and reactive for electrophilic attack.
    
  • Aqueous Systems: Used strictly for Phase Transfer Catalysis where PTMA-MS resides in the water phase and shuttles anions into an organic solvent (e.g., Dichloromethane).

Experimental Protocols

Protocol A: "Gentle" Pyrolytic Methylation for GC

Objective: Derivatization of base-sensitive carboxylic acids (e.g., Ibuprofen isomers) without racemization.

Reagents:

  • PTMA-MS (Solid)

  • Methanol (LC-MS Grade)

  • Potassium Carbonate (

    
    ) – Auxiliary Base
    

Workflow:

  • Preparation: Dissolve PTMA-MS in Methanol to create a 0.2 M solution.

  • Sample Prep: Dissolve 1 mg of analyte in 100 µL Methanol.

  • Salt Formation: Add 50 µL of PTMA-MS solution and a micro-spatula tip of anhydrous

    
    . (Note: Since PTMA-MS is neutral, 
    
    
    
    ensures deprotonation of the acid).
  • Mixing: Vortex for 30 seconds. Centrifuge to pellet any undissolved carbonate.

  • Injection: Inject 1 µL of the supernatant into the GC.

    • Injector Temp: 250°C (Critical for pyrolysis).

    • Split Ratio: 20:1.

Protocol B: Phase Transfer Catalysis (Nucleophilic Substitution)

Objective: Alkylation of a phenol in a biphasic system.

Workflow Diagram:

PTCWorkflow Step1 Step 1: Biphasic Setup Org Phase: Substrate + Alkyl Halide Aq Phase: PTMA-MS + NaOH Step2 Step 2: Ion Exchange PTMA+ moves OH- to interface Step1->Step2 Step3 Step 3: Reaction Phenoxide forms & reacts with Alkyl Halide Step2->Step3 Step4 Step 4: Separation Separate Organic Layer -> Dry -> Evaporate Step3->Step4

Figure 2: Workflow for using PTMA-MS as a Phase Transfer Catalyst.

Procedure:

  • Dissolve the phenol substrate in Toluene (Organic Phase).

  • Prepare a 50% NaOH aqueous solution containing 5 mol% PTMA-MS (Aqueous Phase).

  • Combine phases and stir vigorously at 60°C.

  • Monitor via TLC. The PTMA cation transfers hydroxide to the interface, deprotonating the phenol, which then reacts with the alkylating agent in the organic phase.

References

  • PubChem. (2025).[1][2][3] Phenyltrimethylammonium methosulfate | C10H17NO4S.[1][4] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Phenyltrimethylammonium Salts as Methylation Reagents in Nickel-Catalyzed Methylation. PubMed.[1][3][5] Available at: [Link]

Sources

Validation

Comparative Guide: Spectroscopic Validation of Methylation Efficiency Using Phenyltrimethylammonium Methosulfate (PTMA-MS)

This guide provides a technical, comparative analysis of Phenyltrimethylammonium Methosulfate (PTMA-MS) as a methylating agent, specifically focusing on the spectroscopic validation of its products versus those synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, comparative analysis of Phenyltrimethylammonium Methosulfate (PTMA-MS) as a methylating agent, specifically focusing on the spectroscopic validation of its products versus those synthesized via traditional Dimethyl Sulfate (DMS) routes.

Executive Summary

Methylation is a cornerstone transformation in organic synthesis, yet the standard reagent, Dimethyl Sulfate (DMS) , poses severe safety risks due to its volatility and extreme toxicity (GHS H330). Phenyltrimethylammonium Methosulfate (PTMA-MS) has emerged as a solid-state alternative, offering comparable reactivity for O-methylation of phenols and N-methylation of heterocycles with a significantly improved safety profile.

This guide objectively evaluates PTMA-MS against DMS, providing detailed experimental protocols and spectroscopic criteria (NMR, GC-MS) to validate product purity, specifically targeting the detection of reagent-specific byproducts.

Part 1: The Chemistry of PTMA-MS vs. DMS

Mechanistic Divergence

While both reagents effect methylation via an


 mechanism, their electrophilic centers and atom economy differ fundamentally.
  • Dimethyl Sulfate (DMS): Acts as a "hard" electrophile. The first methyl group is transferred rapidly at low temperatures; the second methyl (from the methosulfate anion) requires higher temperatures.

  • PTMA-MS (CAS 28001-58-3): A quaternary anilinium salt. The methylation is driven by the thermodynamic stability of the leaving group, N,N-dimethylaniline . The reaction typically requires thermal activation (reflux in DMF/DMAc) to overcome the activation energy for nucleophilic attack on the ammonium methyl group.

Comparative Profile
FeatureDimethyl Sulfate (DMS)Phenyltrimethylammonium Methosulfate (PTMA-MS)
Physical State Liquid (High Vapor Pressure)Crystalline Solid (Non-volatile)
Active Species


Leaving Group Methosulfate anion (

)
N,N-Dimethylaniline
Atom Economy High (if both Me used)Lower (High MW leaving group)
Toxicity Extreme (Inhalation Hazard)Toxic (Oral), Irritant (Dust)
Reaction Temp

to


to

(Reflux)
Reaction Pathway Diagram

The following diagram contrasts the activation and byproduct pathways for both reagents.

MethylationPathways cluster_DMS DMS Pathway cluster_PTMA PTMA-MS Pathway Substrate Phenol Substrate (Ar-OH) Base Base (K2CO3) Substrate->Base DMS Dimethyl Sulfate (Me2SO4) Base->DMS Deprotonation PTMA PTMA-MS [PhNMe3]+ [MeSO4]- Base->PTMA Deprotonation Prod_DMS Product (Ar-OMe) DMS->Prod_DMS SN2 (Fast) Byprod_DMS Byproduct: MeSO4- / H2SO4 DMS->Byprod_DMS Prod_PTMA Product (Ar-OMe) PTMA->Prod_PTMA SN2 (Thermal) Byprod_PTMA Byproduct: N,N-Dimethylaniline (PhNMe2) PTMA->Byprod_PTMA Critical Impurity

Caption: Mechanistic comparison showing the distinct leaving groups: Acidic sulfate residues for DMS vs. the organic amine (Dimethylaniline) for PTMA-MS.

Part 2: Experimental Protocols

Protocol A: Methylation of 4-Hydroxybenzoic Acid using PTMA-MS

Objective: Synthesize Methyl 4-methoxybenzoate to demonstrate dual methylation (Carboxyl and Phenolic) or selective O-methylation depending on stoichiometry.

Reagents:

  • Substrate: 4-Hydroxybenzoic acid (10 mmol)

  • Reagent: PTMA-MS (22 mmol for full methylation)

  • Base:

    
     (anhydrous, 25 mmol)
    
  • Solvent: DMF (Dry, 20 mL)

Step-by-Step Workflow:

  • Setup: Charge a 100 mL round-bottom flask with 4-Hydroxybenzoic acid,

    
    , and PTMA-MS. Add DMF.
    
  • Reaction: Fit with a reflux condenser and heat to 100–110°C (internal temp) for 4–6 hours. Note: Higher temp is required compared to DMS to activate the ammonium salt.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the starting material (

    
    ) and appearance of the ester (
    
    
    
    ).
  • Workup (Critical for Purity):

    • Cool to RT and pour into ice water (100 mL).

    • Acid Wash: Extract with EtOAc (3 x 30 mL). Wash the combined organic layer with 1M HCl (2 x 20 mL) .

    • Expert Insight: The HCl wash is non-negotiable. It converts the byproduct N,N-dimethylaniline into its water-soluble hydrochloride salt, removing it from the organic phase.

    • Wash with brine, dry over

      
      , and concentrate.
      

Part 3: Spectroscopic Characterization & Data Analysis

The choice of reagent leaves a distinct "fingerprint" in the crude product. While DMS leaves acidic residues (detectable by pH or sulfate precipitation), PTMA-MS leaves an organic amine.

NMR Spectroscopy ( and )

The presence of residual N,N-dimethylaniline (DMA) is the primary quality attribute to monitor.

Signal TypeTarget Product (Anisole Derivative)Impurity: N,N-Dimethylaniline (PTMA-MS Byproduct)Impurity: DMS Residue
Methyl (

)

3.80 - 3.90 ppm (s,

)

2.90 - 3.05 ppm (s,

)

4.01 ppm (s,

)
Aromatic (

)
Substrate specific

6.7 (d), 7.2 (t) ppm (Distinct aniline pattern)
None (unless degradation occurs)
Carbon (

)

55-56 ppm (

)

40-41 ppm (

)

54 ppm

Validation Check:

  • Pass: No singlet observed at

    
     ppm in 
    
    
    
    NMR.
  • Fail: Presence of N-Me signal indicates insufficient acid wash during workup.

GC-MS Profiling

GC-MS is superior for detecting trace DMA, which may co-elute with products in HPLC.

  • Target Peak: Methylated Product (

    
    ).
    
  • Impurity Peak (PTMA-MS): N,N-Dimethylaniline.

    • Retention Time: Typically elutes early/mid-run (b.p. 194°C).

    • Mass Spectrum: Base peak m/z 120 (

      
      ), fragment m/z 77  (
      
      
      
      ).
  • Impurity Peak (DMS): Dimethyl Sulfate.

    • Mass Spectrum: m/z 95 (

      
      ), m/z 126  (
      
      
      
      ).
Experimental Data Summary (Model Reaction)

Comparison of methylation of Phenol to Anisole (10 mmol scale).

MetricPTMA-MS ProtocolDMS Protocol
Yield (Isolated) 88%92%
Reaction Time 4 h (Reflux)1 h (RT -> 50°C)
Purity (GC) >99.5% (after HCl wash)>99.0% (requires distillation)
Safety Concern Solid handling (Dust mask)Vapor (Full HazMat suit/Hood)
Waste Stream Aqueous Amine saltsMethyl sulfate/Methanol (Genotoxic waste)

Part 4: Troubleshooting & Optimization

Incomplete Conversion
  • Issue: Starting material remains after 6 hours.

  • Cause: The ammonium methyl group is sterically less accessible than the sulfate methyl.

  • Solution: Increase solvent polarity (pure DMF or DMAc) and temperature (

    
    ). Ensure efficient stirring as PTMA-MS is a solid suspension initially.
    
"Fishy" Odor in Product
  • Issue: Product smells like amine.

  • Cause: Residual N,N-dimethylaniline.

  • Solution: The partition coefficient of DMA is pH dependent. Ensure the aqueous wash is pH < 2 . Re-dissolve product in ether and wash with 2M HCl.

Analytical Workflow Diagram

Use this decision tree to validate product purity.

AnalysisWorkflow Sample Isolated Product (Crude) NMR 1H NMR Analysis (CDCl3) Sample->NMR Check1 Check 2.9-3.1 ppm (N-Me Singlet?) NMR->Check1 Clean PASS: Proceed to Biological Assay Check1->Clean Absent Dirty FAIL: Residual Amine Detected Check1->Dirty Present Reprocess Reprocess: Dissolve in Et2O Wash with 2N HCl Dirty->Reprocess Reprocess->NMR

Caption: Quality Control decision tree emphasizing the specific detection of N-methyl impurities unique to PTMA-MS synthesis.

References

  • Reaction Applications & Conditions

    • Highly E-Selective Alkene Isomerization Using Me4NF at Room Temperature.
    • Source:

  • Reagent Safety & Properties

    • Phenyltrimethylammonium methosulfate (CID 5284510).
    • Source:

  • Green Chemistry Comparison

    • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.
    • Source:

Comparative

Advanced Validation of Pyrolytic Methylation: Phenyltrimethylammonium Methosulfate in GC-MS Workflows

Topic: Validation of experimental results using Phenyltrimethylammonium methosulfate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of experimental results using Phenyltrimethylammonium methosulfate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Case for Phenyltrimethylammonium Methosulfate

In the high-throughput analysis of acidic pharmaceuticals (e.g., barbiturates, antiepileptics) and fatty acids, traditional liquid-phase derivatization (using BF3-Methanol or Diazomethane) is often the bottleneck. Phenyltrimethylammonium methosulfate (PTM-MS) serves as a robust reagent for "Flash Alkylation" (Pyrolytic Methylation).

Unlike its more aggressive counterpart, Tetramethylammonium hydroxide (TMAH), PTM-MS offers a distinct reactivity profile that balances methylation efficiency with analyte stability. This guide provides a technical framework for validating PTM-MS protocols, ensuring your experimental data meets the rigorous standards of bioanalytical method validation (BMV).

Mechanism of Action: On-Column Pyrolytic Methylation

PTM-MS functions differently from liquid-phase silylation or esterification reagents. It does not require a pre-incubation step. The reaction occurs inside the heated injector port of the Gas Chromatograph.

The Chemical Event: When the PTM-MS salt and the acidic analyte (R-COOH or Ar-OH) are co-injected into a high-temperature environment (>250°C), the quaternary ammonium salt undergoes thermal decomposition (Hofmann elimination-like process). The phenyl group acts as a stabilizing moiety for the leaving amine, facilitating the transfer of a methyl group to the analyte anion.

MethylationMechanism Reagent PTM-Methosulfate (Reagent) Injector GC Injector Port (>250°C) Reagent->Injector Co-injection Analyte Acidic Analyte (R-COOH / Ar-OH) Analyte->Injector Intermediate Ion Pair Formation Injector->Intermediate Solvent Evaporation Product Methylated Derivative (R-COOMe / Ar-OMe) Intermediate->Product Pyrolytic Methyl Transfer Byproduct Byproducts (Dimethylaniline) Intermediate->Byproduct Decomposition

Figure 1: The "Flash Alkylation" mechanism where methylation occurs instantaneously upon thermal stress in the injector port.

Comparative Analysis: PTM-MS vs. Alternatives

Selecting the correct methylating agent is a decision based on analyte pKa, stability, and matrix complexity.

Table 1: Comparative Performance Matrix

FeaturePTM-Methosulfate (PTM-MS)TMAH (Tetramethylammonium Hydroxide)BF3-Methanol (Traditional)TMSH (Trimethylsulfonium Hydroxide)
Methodology On-line (Flash Pyrolysis)On-line (Flash Pyrolysis)Off-line (Liquid Phase)On-line (Flash Pyrolysis)
Alkalinity Moderate (Salt form is neutral/acidic until pyrolysis)High (Strong Base)AcidicMild
Isomerization Risk Low to Medium (Better for PUFAs than TMAH)High (Isomerizes fatty acids rapidly)LowLowest
Reagent Stability High (Solid/Salt solution stable)Low (Absorbs CO2, degrades)Medium (Hygroscopic)Medium
Byproducts Dimethylaniline (Elutes late, distinct mass spec)Trimethylamine (Elutes early, solvent peak interference)Solvent impuritiesDimethylsulfide
Best Application Barbiturates, Phenolic drugs, Antiepileptics Robust fatty acids, Resin acidsGeneral Fatty Acids (FAMEs)Sensitive Lipids

Expert Insight: Choose PTM-MS when analyzing barbiturates or phenolic compounds where the high alkalinity of TMAH might cause degradation or column damage, but you still require the speed of on-line derivatization.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating , meaning the inclusion of internal standards and control steps confirms the reaction efficiency in real-time.

Reagents:

  • PTM-MS Solution: 0.2M Phenyltrimethylammonium methosulfate in Methanol.

  • Internal Standard (IS): Deuterated analog of target or structural analog (e.g., heptadecanoic acid for fatty acids).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve dry residue of the analyte (approx. 50 µg) in 50 µL of Methanol.

    • Critical Step: Add 50 µL of PTM-MS reagent solution.

    • Add 10 µL of Internal Standard solution.

    • Vortex for 10 seconds. No heating or incubation required.

  • Instrument Configuration (GC-MS):

    • Injector: Split/Splitless (Split 10:1 recommended to vent solvent/byproducts).

    • Temperature: 280°C - 300°C (Essential for pyrolysis).

    • Liner: Deactivated glass liner with glass wool (promotes mixing and heat transfer).

  • Injection:

    • Inject 1.0 µL of the mixture.

    • The methanol evaporates first; the PTM-MS salt precipitates with the analyte; as the liner reaches temp, the salt decomposes and methylates the analyte.

  • Data Acquisition:

    • Monitor for the specific M+14 (Methyl) or M+28 (Dimethyl) shifts in the mass spectrum.

    • Note: Expect a large peak for N,N-dimethylaniline (the reagent byproduct) later in the chromatogram.

Validation Framework

To scientifically validate that PTM-MS is working correctly for your specific analyte, you must execute the following logic flow.

ValidationLogic Start Start Validation Linearity 1. Linearity Test (5 Conc. Levels) Start->Linearity Recovery 2. Recovery/Yield (vs. Pre-Methylated Std) Linearity->Recovery R² > 0.99? Stability 3. Stability Check (Re-inject @ 24hrs) Recovery->Stability Yield > 90%? Byproduct 4. Isomerization Check (Monitor unexpected peaks) Stability->Byproduct RSD < 5%? Pass Method Validated Byproduct->Pass No artifacts?

Figure 2: Decision matrix for validating the PTM-MS derivatization method.

A. Linearity & Sensitivity

Prepare calibration standards of the underivatized acid at 5 concentrations. Add PTM-MS and inject.

  • Success Criteria: The plot of Area Ratio (Analyte/IS) vs. Concentration must be linear (

    
    ). This proves the methylation reaction is not rate-limiting even at higher concentrations.
    
B. Absolute Recovery (Yield)

This is the most critical validation step.

  • Purchase the methyl ester standard of your analyte (e.g., Methyl Phenobarbital).

  • Inject the pre-methylated standard (assume 100% "yield").

  • Inject the free acid + PTM-MS.

  • Calculation:

    
    .
    
  • Target: >95% conversion.

C. Byproduct Interference

PTM-MS generates N,N-dimethylaniline . You must verify this peak does not co-elute with your target analyte.

  • Action: Run a "Reagent Blank" (Methanol + PTM-MS only). Note the retention time of the large byproduct peak. Ensure your analyte resolution (

    
    ) from this peak is 
    
    
    
    .
References
  • Scientific Instrument Services. (n.d.). MethElute Reagent (TMPAH) for GC Derivatization. Retrieved from [Link]

  • Challinor, J. M. (2001). Review: The development and applications of thermally assisted hydrolysis and methylation reactions. Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]

  • Furlong, M. T., et al. (2020). Optimization of On-Line Derivatization for Targeted Metabolomics. National Institutes of Health (NIH). Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Phenyltrimethylammonium methosulfate proper disposal procedures

Topic: Phenyltrimethylammonium Methosulfate (PTMA-MS) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Leads[1] Executive Summary: The "G...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenyltrimethylammonium Methosulfate (PTMA-MS) Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Chemical Safety Officers, and Drug Development Leads[1]

Executive Summary: The "Green" Reagent with Hidden Hazards[2]

Phenyltrimethylammonium methosulfate (PTMA-MS) is widely adopted in our industry as a superior, non-volatile alternative to Dimethyl Sulfate (DMS) for methylation reactions. While it eliminates the inhalation risk associated with volatile DMS, it is not benign.

As a quaternary ammonium salt, PTMA-MS (CAS: 42781-96-2 / 28001-58-3) presents a specific toxicological profile—primarily acute oral toxicity and skin irritation.[1] Furthermore, its decomposition products (specifically N,N-dimethylaniline) introduce secondary waste stream hazards that are often overlooked.

This guide provides a field-proven protocol for the safe containment and disposal of PTMA-MS, moving beyond generic SDS advice to address the specific workflows of methylation chemistry.

Chemical Profile & Hazard Analysis

To dispose of PTMA-MS safely, we must understand what we are discarding. Unlike DMS, which requires immediate chemical neutralization due to volatility, PTMA-MS is a stable solid. However, its stability changes the disposal strategy from neutralization to containment.[2]

Table 1: PTMA-MS vs. Dimethyl Sulfate (DMS) Disposal Context
FeatureDimethyl Sulfate (DMS)Phenyltrimethylammonium MethosulfateOperational Implication
Physical State Volatile LiquidSolid (Hygroscopic Powder)PTMA-MS eliminates inhalation risk during weighing/transfer.[1]
Acute Toxicity Fatal if inhaled (H330)Toxic if swallowed (H301)Ingestion/mucous membrane contact is the primary vector for PTMA-MS.[1][2]
Deactivation Requires Ammonia/NaOH neutralizationNot Recommended Attempting to neutralize solid PTMA-MS creates unnecessary liquid hazardous waste.[1][2]
Byproducts Sulfuric Acid, MethanolN,N-dimethylaniline, MethanolWaste streams must be compatible with amine-containing organics.[1]

Critical Mechanism Insight: In methylation reactions (e.g., GC derivatization or organic synthesis), PTMA-MS transfers a methyl group and decomposes. The leaving group is N,N-dimethylaniline .[2] Therefore, your liquid waste stream is no longer just a salt solution; it is a mixture containing a toxic aromatic amine.[2]

Pre-Disposal Stabilization & Segregation

Before waste leaves your bench, it must be segregated correctly to prevent cross-reactivity.[2]

  • The Oxidizer Rule: PTMA-MS is incompatible with strong oxidizers (e.g., permanganates, nitrates). Mixing these in a waste container can lead to exothermic decomposition and fire.[2]

  • The Moisture Rule: The compound is hygroscopic.[2] Waste containers must be air-tight to prevent the solid from turning into a sticky, corrosive sludge that is difficult for disposal vendors to handle.[2]

Step-by-Step Disposal Protocol

Scenario A: Disposing of Solid Reagent (Pure PTMA-MS)

Use this protocol for expired shelf stock or excess weighed powder.[1]

  • Do Not Solubilize: Do not dissolve the solid in water or solvent "just to get rid of it."[2] This increases the volume of hazardous waste and introduces potential splash hazards.[2]

  • Primary Containment: Keep the material in its original glass/poly bottle if possible. If transferring, place the solid into a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-seal bag. This protects waste handlers from external residue.[2]

  • Labeling: Mark as "Toxic Solid, Organic, N.O.S. (Phenyltrimethylammonium Methosulfate).[2][3] DO NOT OPEN."

  • Disposal Path: Lab Pack for Incineration.

Scenario B: Disposing of Reaction Mixtures (Liquid Waste)

Use this protocol for post-reaction filtrates (e.g., after methylation in anisole or acetone).

  • Quench the Reaction: Ensure any active base (e.g., KOH used in the methylation) is neutralized to pH 7–9 using dilute acid (e.g., HCl).[2] Note: This will convert the byproduct N,N-dimethylaniline into its water-soluble hydrochloride salt.[1][4]

  • Solvent Segregation:

    • Halogenated Solvent: If Dichloromethane (DCM) was used.[2]

    • Non-Halogenated Solvent: If Acetone, Methanol, or Anisole was used (Standard Protocol).[2]

  • Container Choice: Use a standard solvent waste carboy (HDPE or Glass).[2]

  • Labeling: List all components. Crucially, list "N,N-dimethylaniline" as a contaminant. This alerts the disposal facility to the presence of toxic aromatic amines.[2]

Visual Workflow: Waste Stream Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path, ensuring no cross-contamination with incompatible streams.

WasteDisposal Start Waste Generation Source TypeCheck Is the waste Solid or Liquid? Start->TypeCheck SolidPath Solid Reagent (Expired/Excess) TypeCheck->SolidPath Solid LiquidPath Reaction Mixture (Post-Methylation) TypeCheck->LiquidPath Liquid SolidAction DO NOT DISSOLVE Double Bag in HDPE SolidPath->SolidAction LiquidCheck Check pH & Solvents LiquidPath->LiquidCheck LabelSolid Label: Toxic Solid Organic (Incineration) SolidAction->LabelSolid Quench Neutralize Excess Base (pH 7-9) LiquidCheck->Quench Segregate Segregate by Solvent Type (Halogenated vs Non-Halogenated) Quench->Segregate LabelLiquid Label: Flammable/Toxic Liquid (List N,N-dimethylaniline) Segregate->LabelLiquid

Figure 1: Decision matrix for segregating PTMA-MS waste streams to maximize safety and regulatory compliance.

Regulatory Compliance & Waste Codes

While PTMA-MS is not a "P-listed" or "U-listed" waste (unlike Dimethyl Sulfate, U103), it is regulated under RCRA (USA) and similar frameworks based on its characteristics.

  • RCRA Classification (USA):

    • D001 (Ignitable): Only if in a flammable solvent (e.g., acetone/anisole).[2]

    • Non-Specific Hazardous Waste: If solid, it is often classified under state-specific codes for "Toxic Solids, Organic" due to the oral toxicity (LD50).

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[2]

Compliance Tip: Always declare the full chemical name on the manifest.[2] Using abbreviations like "PTMA" can lead to rejection by the waste hauler, as it does not communicate the "Methosulfate" (sulfur/alkylation) hazard.[2]

Emergency Contingencies

Spill Response (Solid Powder):

  • PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator .[2] (Dust inhalation is the primary acute risk).[2]

  • Containment: Do not dry sweep if dust generation is likely.[2] Cover with a damp paper towel (water) to suppress dust, then scoop into a bag.[2]

  • Decontamination: Wipe the area with a mild detergent and water.[2] Do not use ammonia, as this is unnecessary for the solid salt and creates fumes.[2]

Spill Response (Liquid Solution):

  • Absorb: Use vermiculite or clay-based absorbent pads.[2]

  • Pack: Place absorbed material into a sealed bucket.

  • Label: "Debris contaminated with Phenyltrimethylammonium Methosulfate."[2]

References

  • Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents.[2][5] Journal of Organic Chemistry.[2][5]

    • Context: Validates the use of PTMA-MS as a "green" alternative and details the reaction byproducts (N,N-dimethylaniline) essential for waste profiling.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5284510, Phenyltrimethylammonium methosulfate.[2]

    • Context: Authoritative source for GHS Hazard Codes (H301, H315) and physical properties.[2]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2]

    • Context: Regulatory framework for determining waste codes (Characteristic vs. Listed).[2][6][7]

Sources

Handling

Personal protective equipment for handling Phenyltrimethylammonium methosulfate

Topic: Personal Protective Equipment & Handling Protocols for Phenyltrimethylammonium Methosulfate Content Type: Technical Safety Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists Executive Safe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for Phenyltrimethylammonium Methosulfate Content Type: Technical Safety Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists

Executive Safety Summary

Phenyltrimethylammonium methosulfate (PTM) presents a dual-hazard profile often underestimated in routine laboratory settings. While chemically useful as a phase-transfer catalyst or electrolyte, it combines the neurotoxic potential of quaternary ammonium cations with the alkylating implications of the methosulfate anion.

Immediate Hazard Profile (GHS Standards):

Hazard Class Code Description Critical Action
Acute Toxicity (Oral) H301 Toxic if swallowed.[1] Zero-tolerance for ingestion. Wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[1][2][3] Quats disrupt the stratum corneum, facilitating their own absorption.
Eye Irritation H319 Causes serious eye irritation.[1] Crystalline dust is abrasive and chemically damaging.

| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][2] | Do not weigh on open benches. |

The Hierarchy of Controls: Engineering First

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Primary Barrier (Engineering):

  • Solid Handling: All weighing of dry PTM must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Static Control: Quaternary ammonium salts are hygroscopic and prone to static charge. Use an ionizing bar or antistatic gun during weighing to prevent "flying powder" events that bypass respiratory protection.

PPE Technical Specifications

A. Hand Protection: The Nitrile Standard
  • Material: 100% Nitrile (Acrylonitrile Butadiene).

  • Why: Natural rubber latex is not recommended due to protein allergen risks and variable resistance to organic modifiers often used with PTM.

  • Thickness Specification:

    • Dry Handling: Standard 4-5 mil (0.10 – 0.12 mm) is sufficient.

    • Solution Handling: If PTM is dissolved in organic solvents (e.g., Acetonitrile, DMSO), you must select gloves based on the solvent's breakthrough time, not just the salt.

  • Protocol: Double-gloving is mandatory when handling stock solutions >1 M to prevent micro-contamination of the skin, which can lead to sensitization over time.

B. Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/maintenance): A half-face respirator with P100 (HEPA) cartridges .

  • Contraindication: Simple surgical masks provide zero protection against PTM dust inhalation.

C. Eye Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields are insufficient for handling PTM powder. The fine dust can bypass side shields, dissolve in ocular fluid, and cause immediate chemical burns.

Visual Logic: PPE Decision Matrix

The following diagram outlines the decision logic for selecting PPE based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling PTM State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Liquid State_Check->Liquid Solid_Risk Risk: Dust Inhalation & Static Solid->Solid_Risk Liquid_Risk Risk: Splash & Dermal Absorption Liquid->Liquid_Risk Solid_PPE PPE Protocol A: 1. Fume Hood (Mandatory) 2. Splash Goggles 3. Nitrile Gloves (4 mil) 4. Anti-static Gun Solid_Risk->Solid_PPE Liquid_PPE PPE Protocol B: 1. Fume Hood 2. Face Shield + Goggles 3. Nitrile Gloves (Double, 5-8 mil) 4. Lab Coat (Buttoned) Liquid_Risk->Liquid_PPE

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of Phenyltrimethylammonium methosulfate.[2]

Operational Protocol: Weighing & Solubilization

This workflow is designed to minimize exposure during the most critical phase: transfer.

Step 1: Preparation

  • Don PPE (Protocol A).

  • Place a spill tray inside the fume hood.

  • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

Step 2: The Transfer

  • Open the PTM container only inside the hood.

  • Critical Technique: If the powder is clumped (hygroscopic effect), do not chip at it aggressively. This creates projectiles. Gently break clumps with a spatula.

  • Use a disposable weighing boat or funnel. Do not use weighing paper, as PTM residues are difficult to see and clean from flat paper.

Step 3: Solubilization

  • Add solvent to the solid, not solid to the solvent, to prevent splash-back.

  • Once dissolved, the hazard shifts from inhalation to dermal absorption . Treat the flask as a "Hot" container.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents escalation.

Spill_Response Event Spill Detected Type Identify Type Event->Type Dry_Spill Dry Powder Type->Dry_Spill Wet_Spill Liquid Solution Type->Wet_Spill Action_Dry 1. Avoid Dust (No sweeping) 2. Cover with wet paper towels 3. Scoop into bag Dry_Spill->Action_Dry Action_Wet 1. Absorb with Vermiculite/Pads 2. Do NOT use water spray 3. Double bag waste Wet_Spill->Action_Wet Disposal Label as Hazardous Waste (Toxic/Irritant) Action_Dry->Disposal Action_Wet->Disposal

Figure 2: Emergency response logic for dry vs. wet spills of PTM.

Disposal Protocol
  • Never dispose of PTM down the drain. Quaternary ammonium compounds are toxic to aquatic life (H410).[3][4]

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents).

  • Destruction: The preferred method of disposal is High-Temperature Incineration equipped with a scrubber to handle nitrogen oxides and sulfur oxides.

References

  • PubChem. (n.d.).[1] Phenyltrimethylammonium methosulfate (Compound Summary).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[5] U.S. Department of Labor. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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